molecular formula C8H20BrNO4 B1593907 Tetrakis(2-hydroxyethyl)ammonium bromide CAS No. 4328-04-5

Tetrakis(2-hydroxyethyl)ammonium bromide

Cat. No.: B1593907
CAS No.: 4328-04-5
M. Wt: 274.15 g/mol
InChI Key: HAKHOKJQPCRWAS-UHFFFAOYSA-M
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Description

Tetrakis(2-hydroxyethyl)ammonium bromide is a useful research compound. Its molecular formula is C8H20BrNO4 and its molecular weight is 274.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakis(2-hydroxyethyl)ammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-hydroxyethyl)ammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(2-hydroxyethyl)azanium;bromide
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InChI

InChI=1S/C8H20NO4.BrH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1
Source PubChem
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InChI Key

HAKHOKJQPCRWAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)[N+](CCO)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884058
Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1)
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Molecular Weight

274.15 g/mol
Source PubChem
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CAS No.

4328-04-5
Record name Tetrakis(2-hydroxyethyl)ammonium bromide
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Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1)
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Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1)
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Record name Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1)
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Record name Tetrakis(2-hydroxyethyl)ammonium bromide
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Foundational & Exploratory

Synthesis and Characterization of Tetrakis(2-hydroxyethyl)ammonium Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5), also known as tetraethanolammonium bromide, is a highly functionalized quaternary ammonium salt[1]. Unlike traditional hydrophobic quaternary ammonium compounds (e.g., tetrabutylammonium bromide), the presence of four terminal hydroxyl groups imparts extreme hydrophilicity to the molecule[2]. This unique structural feature makes it an invaluable reagent in modern chemical synthesis, serving as a highly effective counterion for solubilizing lipophilic active pharmaceutical ingredients (APIs)[3] and as a precursor for task-specific ionic liquids in green chemistry[4].

This whitepaper provides an in-depth, self-validating guide to the synthesis, physicochemical characterization, and downstream application of tetrakis(2-hydroxyethyl)ammonium bromide.

Chemical Rationale & Structural Properties

The molecular formula of tetrakis(2-hydroxyethyl)ammonium bromide is C8H20BrNO4, with a molecular weight of 274.15 g/mol [1]. The physicochemical behavior of quaternary ammonium salts is heavily dictated by their alkyl substituents. The introduction of terminal hydroxyl groups on all four alkyl chains drastically reduces the hydrophobic character of the central ammonium cation[2].

This "hydrophilic hydration" phenomenon allows the molecule to engage in extensive intermolecular hydrogen bonding with aqueous solvents. In drug development, this property is leveraged to enhance the dissolution rate and bioavailability of notoriously insoluble compounds, such as cannabinoids, by forming highly water-soluble ion pairs[3]. Furthermore, the dense hydrogen-bond-donating capacity of the four hydroxyl groups provides synergistic catalytic effects in cyclic carbonate synthesis via CO2 fixation[4].

Synthetic Methodology & Mechanistic Causality

The most direct and scalable synthetic route to tetrakis(2-hydroxyethyl)ammonium bromide is the quaternization of triethanolamine with 2-bromoethanol. This reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.

Causality in Experimental Design
  • Solvent Selection: The reaction is optimally performed in a polar aprotic solvent (e.g., dry acetonitrile). Aprotic solvents lack hydrogen-bond-donating capabilities, leaving the nucleophilic lone pair on the triethanolamine nitrogen unsolvated and highly reactive, thereby accelerating the S_N2 S_N2 transition state.

  • Temperature Control: The reaction requires thermal energy (reflux) to overcome the activation barrier of quaternizing an already sterically hindered tertiary amine. However, temperatures must not exceed the boiling point of the solvent to prevent the competitive elimination of 2-bromoethanol (yielding vinyl bromide) or inter-molecular etherification of the hydroxyl groups.

  • Self-Validation: The protocol relies on differential solubility. The starting materials are highly soluble in the reaction solvent, whereas the highly polar quaternary ammonium salt product is insoluble, driving the reaction forward via precipitation and providing an immediate visual confirmation of product formation.

Step-by-Step Synthesis Protocol
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of triethanolamine in dry acetonitrile (approx. 5 volumes).

  • Addition: Under an inert nitrogen atmosphere, add 1.1 equivalents of 2-bromoethanol dropwise at room temperature. The slight excess ensures complete consumption of the amine.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring for 12 to 24 hours. A white precipitate will gradually form as the quaternary salt is generated.

  • In-Process Control (Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) or crude ^1H NMR until the triethanolamine signal is entirely depleted.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to maximize crystallization. Filter the white to off-white crystalline solid[5] under a vacuum.

  • Purification: Wash the filter cake extensively with cold diethyl ether or acetone to remove unreacted 2-bromoethanol and trace impurities.

  • Drying: Dry the product under a high vacuum at 50 °C for 12 hours to afford tetrakis(2-hydroxyethyl)ammonium bromide.

SynthesisWorkflow N1 Triethanolamine (Nucleophile) P1 SN2 Quaternization (Reflux, Acetonitrile) N1->P1 N2 2-Bromoethanol (Electrophile) N2->P1 Prod1 Tetrakis(2-hydroxyethyl)ammonium bromide (C8H20BrNO4) P1->Prod1 P2 Ion Exchange Chromatography (Strongly Basic Resin) Prod1->P2 Prod2 Tetrakis(2-hydroxyethyl)ammonium hydroxide (Active Counterion) P2->Prod2

Workflow of Tetrakis(2-hydroxyethyl)ammonium bromide synthesis and conversion.

Physicochemical Characterization

Rigorous analytical characterization is required to ensure the absence of residual bromide or unreacted amines, which can cause toxicity or side reactions in downstream pharmaceutical applications. The expected quantitative data and spectroscopic assignments are summarized in the tables below.

Table 1: Macroscopic & Thermal Properties
PropertyValueAnalytical Significance
CAS Number 4328-04-5[1]Unique chemical identifier.
Molecular Weight 274.15 g/mol [1]Required for stoichiometric calculations.
Appearance White to off-white solid[5]Discoloration indicates amine oxidation.
Melting Point ~102 °C[6]A depressed MP indicates moisture or residual starting material.
Purity ≥99%[4][5]Verified via quantitative NMR (qNMR) or titration.
Table 2: Spectroscopic Characterization
TechniqueKey Signals / Assignments
^1H NMR (D2O) ~3.5–3.6 ppm (m, 8H, -CH2-N+), ~3.9–4.0 ppm (m, 8H, -CH2-OH). The high symmetry of the molecule simplifies the spectrum into two primary methylene environments[7].
IR Spectroscopy ~3300–3400 cm⁻¹ (Strong, broad O-H stretch confirming the terminal hydroxyls), ~2950 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch)[5].
Mass Spectrometry ESI+ shows a base peak at m/z 194.1, corresponding to the intact [C8H20NO4]+ cation.

Advanced Applications in Drug Development

A primary utility of tetrakis(2-hydroxyethyl)ammonium bromide is its conversion into a hydroxide salt for the formulation of highly water-soluble cannabinoid therapeutics[3]. Because bromide is a poor base and a non-ideal pharmaceutical counterion, the synthesized bromide salt must be subjected to ion-exchange chromatography.

Protocol: Conversion to Hydroxide and API Salt Formation
  • Resin Activation: Pack a column with a strongly basic resin (e.g., AmberChrom® 1×8). Activate the resin by flushing with 1 M KOH (aq), followed by extensive washing with deionized water until the eluate is neutral[3].

  • Ion Exchange: Dissolve the synthesized tetrakis(2-hydroxyethyl)ammonium bromide in water and flush it through the activated column three times[3].

  • Validation Check: Perform a silver nitrate (AgNO3) drop test on the final eluate. The absence of a yellowish-white precipitate (AgBr) confirms the complete exchange of bromide for hydroxide. The eluate pH should be >12.

  • Drying: Remove the water in vacuo and dry the resulting tetrakis(2-hydroxyethyl)ammonium hydroxide salt at 70 °C under vacuum for 48 hours[3].

  • API Salt Formation: Add the dried hydroxide salt to a solution of a weakly acidic API (e.g., Δ9-Tetrahydrocannabivarin or Cannabidiol) in dry ethanol. Stir for 30 minutes, then evaporate the solvent to yield the highly water-soluble cannabinoid salt (solubility ~7 mg/mL in water)[3].

References

  • Justia Patents. "New water-soluble salts of cannabinoids, preparation and uses thereof". Justia.com. Available at: [Link]

  • Molaid. "四(2-羟基乙基)溴化铵| 4328-04-5". Molaid.com. Available at: [Link]

  • Heuvelsland, W. J. M., et al. "Hydrophobic hydration of asymmetric and substituted quaternary ammonium bromides in mixtures of water and N,N-dimethylformamide". ResearchGate.net. Available at: [Link]

  • NIST / GitHub Pages. "SOLUBILITY DATA SERIES METHANE". Github.io. Available at: [Link]

Sources

"Tetrakis(2-hydroxyethyl)ammonium bromide" CAS number 4328-04-5

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tetrakis(2-hydroxyethyl)ammonium Bromide (CAS 4328-04-5)

Executive Summary

Tetrakis(2-hydroxyethyl)ammonium bromide is a quaternary ammonium salt distinguished by its four hydrophilic hydroxyethyl arms. This structure imparts unique solubility characteristics, suggesting specialized applications in catalysis and materials science that differ from its more common lipophilic counterparts. While it is commercially available and primarily listed as a phase transfer catalyst, detailed literature on its specific applications and validated synthesis protocols is sparse. This guide provides a comprehensive overview of its known properties, a proposed synthesis pathway, an in-depth analysis of its potential applications based on its molecular structure, and a summary of safety considerations derived from related compounds. The focus is on providing a foundational understanding and a scientifically reasoned framework for researchers looking to explore the potential of this unique molecule.

Molecular Profile and Physicochemical Properties

Tetrakis(2-hydroxyethyl)ammonium bromide, with the CAS number 4328-04-5, is a quaternary ammonium salt. The central nitrogen atom is bonded to four 2-hydroxyethyl groups, resulting in a cationic structure that is neutralized by a bromide anion.[1][2] This configuration, particularly the presence of four hydroxyl (-OH) groups, is critical to its chemical behavior, rendering the molecule highly polar and water-soluble.

Below is the molecular structure of Tetrakis(2-hydroxyethyl)ammonium bromide.

N N+ C1_1 CH2 N->C1_1 C2_1 CH2 N->C2_1 C3_1 CH2 N->C3_1 C4_1 CH2 N->C4_1 Br Br- C1_2 CH2 C1_1->C1_2 O1 OH C1_2->O1 C2_2 CH2 C2_1->C2_2 O2 OH C2_2->O2 C3_2 CH2 C3_1->C3_2 O3 OH C3_2->O3 C4_2 CH2 C4_1->C4_2 O4 OH C4_2->O4

Figure 1: Molecular Structure of Tetrakis(2-hydroxyethyl)ammonium Bromide

The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4328-04-5[1][3]
Molecular Formula C₈H₂₀BrNO₄[1][2]
Molecular Weight 274.15 g/mol [2][3]
Appearance White to off-white crystalline powder[1][4][5]
Melting Point 191°C[3]
Purity ≥98.5% (Argentometric Titration)[3][4]
IUPAC Name Tetrakis(2-hydroxyethyl)azanium bromide[2][3]
Synonyms Tetrakis-(2-hydroxyethyl)-ammonium bromide[2]

Proposed Synthesis and Analytical Characterization

While specific, peer-reviewed synthesis protocols for Tetrakis(2-hydroxyethyl)ammonium bromide are not readily found in the literature, a plausible and chemically sound method involves the quaternization of triethanolamine. This approach is a standard method for synthesizing quaternary ammonium salts.

Proposed Synthesis Pathway

The synthesis can be envisioned as a nucleophilic substitution reaction where triethanolamine, a tertiary amine, acts as the nucleophile, and an alkylating agent like 2-bromoethanol provides the fourth hydroxyethyl group.

G cluster_reactants Reactants cluster_process Process cluster_products Products TEA Triethanolamine N(CH₂CH₂OH)₃ Heat Heat / Reflux TEA->Heat Bromo 2-Bromoethanol BrCH₂CH₂OH Bromo->Heat Solvent Solvent (e.g., Isopropanol) Solvent->Heat Product Tetrakis(2-hydroxyethyl)ammonium Bromide [N(CH₂CH₂OH)₄]⁺Br⁻ Heat->Product Quaternization

Figure 2: Proposed Synthesis Workflow for Tetrakis(2-hydroxyethyl)ammonium Bromide
Illustrative Laboratory Protocol

Disclaimer: This protocol is an illustrative example based on general chemical principles for quaternization reactions. It has not been validated for this specific compound and must be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine (1.0 eq) in a suitable polar aprotic solvent such as isopropanol or acetonitrile.

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq) to the solution. A slight molar excess of the alkylating agent is used to ensure complete reaction of the tertiary amine.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the triethanolamine spot.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce precipitation of the product, which is expected to be a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the purified white crystalline powder under vacuum to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • Argentometric Titration: As a salt, its purity can be quantitatively determined by titrating the bromide ion with a standardized silver nitrate solution.[3][4]

  • Infrared (IR) Spectroscopy: Confirmation of the structure would involve identifying a very broad O-H stretching band (approx. 3400-3200 cm⁻¹) and C-H stretching bands (approx. 2950-2850 cm⁻¹). The absence of N-H bands associated with primary or secondary amines would indicate the formation of the quaternary ammonium salt. While a specific spectrum is not publicly available, commercial suppliers confirm its authenticity via IR spectroscopy.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Two characteristic triplets are expected, corresponding to the methylene protons adjacent to the nitrogen (-N⁺-CH₂-) and the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

    • ¹³C NMR: Two distinct signals for the two different carbon environments (-N⁺-CH₂- and -CH₂-OH) would be expected.

  • Melting Point Analysis: A sharp melting point at the literature value of 191°C would indicate high purity.[3]

Applications in Research and Development

The primary cited application for this compound is as a phase transfer catalyst (PTC).[3] Its unique hydrophilic nature suggests specialized roles compared to traditional, lipophilic PTCs.

Role as a Phase Transfer Catalyst (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in immiscible phases (typically aqueous and organic). The PTC shuttles one reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs.

Mechanism of Action: The efficacy of a PTC is governed by the lipophilicity of its cation. Catalysts with long alkyl chains (e.g., tetrabutylammonium or tetrakis(decyl)ammonium) are highly soluble in the organic phase.[6] In contrast, Tetrakis(2-hydroxyethyl)ammonium bromide possesses four hydroxyl groups, which impart significant water solubility. This suggests it would be most effective in reaction systems where a higher concentration of the catalyst in the aqueous phase, or at the interface, is beneficial. It could be particularly useful for reactions involving highly water-soluble anions that are difficult to extract into an organic phase with a standard lipophilic PTC.

PTC_Mechanism cluster_phases Biphasic System cluster_cycle Catalytic Cycle OrganicPhase Organic Phase (Contains Substrate R-X) Step2 2. Organic Phase Reaction [Q⁺Y⁻]org + R-Xorg → R-Yorg + [Q⁺X⁻]org OrganicPhase->Step2 R-X reacts AqueousPhase Aqueous Phase (Contains Nucleophile Na⁺Y⁻) Step1 1. Ion Exchange [Q⁺Br⁻]org + Y⁻aq ⇌ [Q⁺Y⁻]org + Br⁻aq (Q⁺ = [N(CH₂CH₂OH)₄]⁺) AqueousPhase->Step1 Y⁻ transfer Step1->Step2 Active Catalyst Step3 3. Catalyst Regeneration [Q⁺X⁻]org + Br⁻aq ⇌ [Q⁺Br⁻]org + X⁻aq Step2->Step3 Used Catalyst Step3->Step1 Regenerated Catalyst

Figure 3: Generalized Mechanism of Phase Transfer Catalysis
Potential as a Chelating Agent and in Materials Science

The structure of Tetrakis(2-hydroxyethyl)ammonium bromide is analogous to other poly-hydroxyethylated amines, such as N,N,N′,N′-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), which are known to be effective chelating agents for metal ions.[7] The lone pairs on the oxygen atoms of the hydroxyl groups, combined with the central nitrogen, can coordinate with metal ions. This property could be exploited in:

  • Homogeneous Catalysis: Forming soluble metal complexes that can act as catalysts.

  • Drug Delivery: Complexing with metal-based drugs to improve their solubility or stability.

  • Polymer Chemistry: Acting as a cross-linking agent or a plasticizer in polymer formulations, similar to how THEED has been used with thermoplastic starch.[8]

Safety, Handling, and Toxicology

Specific toxicological data for Tetrakis(2-hydroxyethyl)ammonium bromide is not widely available, and its properties have not been fully investigated.[9] Therefore, a conservative approach to safety, based on the hazards of the general class of quaternary ammonium compounds and bromides, is required.

Hazard Identification

Based on data for analogous compounds like tetraethylammonium bromide and tetrakis(decyl)ammonium bromide, the following hazards should be assumed:

  • Skin Irritation: May cause skin irritation upon contact.[10][11]

  • Eye Irritation: May cause serious eye irritation or damage.[10][11]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10]

  • Harmful if Swallowed: Ingestion may be harmful. Bromide poisoning can lead to symptoms including drowsiness, irritability, and confusion.[11]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. If significant dust is generated, use a NIOSH-approved respirator.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[9]

Toxicological Data Gaps

There is no specific LD50 data or detailed chronic toxicity information available for CAS 4328-04-5 in the reviewed literature. The toxicological properties are considered not fully investigated.[9][10] All handling should proceed with the assumption that the compound is potentially hazardous until proven otherwise.

Conclusion

Tetrakis(2-hydroxyethyl)ammonium bromide (CAS 4328-04-5) is a unique quaternary ammonium salt defined by its high polarity and hydrophilicity. While its primary commercial designation is a phase transfer catalyst, its true potential likely lies in specialized applications where these properties offer a distinct advantage over conventional lipophilic catalysts. Its structural similarity to known chelating agents also opens avenues for its use in coordination chemistry and materials science. However, the lack of published, in-depth application studies and validated protocols means that this compound represents an area ripe for further investigation. Researchers are encouraged to explore its utility, beginning with the foundational chemical principles and safety precautions outlined in this guide.

References

  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - TETRA ETHYL AMMONIUM BROMIDE. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Tetrakis(decyl)ammonium bromide Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet for a related chemical. Retrieved from a general Fisher Scientific SDS source.
  • Fisher Scientific. (2010, December 16). SAFETY DATA SHEET. Retrieved from a general Fisher Scientific SDS source.
  • Molbase. (n.d.). TETRAKIS(2-HYDROXYETHYL)AZANIUM BROMIDE | CAS 4328-04-5. Retrieved from [Link]

  • PubChem. (n.d.). N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine.
  • Ma, X., & Yu, J. (n.d.). N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine as a new plasticizer for thermoplastic starch.... ResearchGate. Retrieved from [Link]

  • Singh, N., et al. (n.d.). Supramolecular architectures of N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine and tris(2-hydroxyethyl)amine with La(iii) picrate. RSC Publishing. Retrieved from [Link]

Sources

Tetrakis(2-hydroxyethyl)ammonium Bromide: Molecular Architecture and Applications in Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacokinetics and formulation science, overcoming the poor aqueous solubility of lipophilic active pharmaceutical ingredients (APIs) remains a primary bottleneck. Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) has emerged as a highly specialized quaternary ammonium compound that bridges synthetic chemistry and advanced drug delivery. Unlike traditional rigid alkyl-ammonium salts, THEAB provides a dynamic, hydrogen-bonding molecular scaffold. This whitepaper deconstructs the structural causality of THEAB, its critical role in the salification of recalcitrant APIs (such as phenolic cannabinoids), and its utility as a precursor for tailor-made, enzyme-stabilizing ionic liquids.

PART 1: Molecular Architecture & Physicochemical Profiling

To understand the utility of THEAB, we must first analyze its structural divergence from standard quaternary ammoniums. THEAB consists of a central nitrogen atom covalently bonded to four 2-hydroxyethyl appendages, neutralized by a bromide counterion [1].

While closely related tris(2-hydroxyethyl)ammonium salts adopt a rigid, classical tricyclic endo-conformation (known as protatranes), the addition of the fourth hydroxyethyl branch in THEAB disrupts this rigidity. This results in a highly flexible, disordered conformation [4]. This structural flexibility is the exact mechanism that allows THEAB to wrap around complex hydrophobic API structures, disrupting their crystalline lattice and providing a massive hydration sphere when introduced to aqueous media.

Quantitative Physicochemical Profile

The following table summarizes the critical molecular data driving THEAB's behavior in formulation environments [1]:

PropertyValueStructural Implication
Chemical Name Tetrakis(2-hydroxyethyl)ammonium bromideQuaternary amine with terminal hydroxyls.
CAS Number 4328-04-5Industry standard identifier.
Molecular Formula C8H20BrNO4High oxygen-to-carbon ratio enhances polarity.
Molecular Weight 274.15 g/mol Optimal size for phase-transfer catalysis.
Melting Point ~191 °CIndicates moderate lattice energy; easily disrupted.
H-Bond Donors 4Capable of extensive intermolecular cross-linking.
H-Bond Acceptors 5Acts as a powerful chaotropic hydration agent.
Topological Polar Surface Area 80.9 ŲHigh TPSA ensures rapid dissolution in aqueous media.

PART 2: Mechanisms of Action in Drug Development (Salification)

A primary application of THEAB in drug development is the formulation of water-soluble prodrugs and salts from highly lipophilic molecules, most notably phenolic cannabinoids like Cannabidiol (CBD) and Tetrahydrocannabivarin (THCV) [2].

The Causality of Counterion Exchange

Directly reacting THEAB with a phenolic API will not yield a salt. The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr) and is far too weak to deprotonate the weakly acidic phenolic hydroxyl groups of cannabinoids.

Therefore, a critical pre-formulation step is required: Anion Metathesis . By passing THEAB through a strongly basic ion-exchange resin, the bromide is replaced with a hydroxide ion (OH⁻). The resulting Tetrakis(2-hydroxyethyl)ammonium hydroxide acts as a potent organic base. When introduced to the cannabinoid, the hydroxide quantitatively deprotonates the API, while the bulky, hydroxyl-rich tetrakis-cation pairs with the API anion. The four hydroxyl arms project outward, creating a hydrophilic shell that drastically increases the molecule's aqueous solubility (e.g., elevating THCV solubility to 7 mg/mL) [2].

G N1 THEAB (Bromide Salt) Precursor N2 Ion Exchange Column (AmberChrom 1x8, KOH) N1->N2 Halide Removal N3 THEA-Hydroxide Active Base N2->N3 OH- Substitution N5 Salification Reaction (Dry EtOH, 30 min) N3->N5 N4 Phenolic API (e.g., THCV, CBD) N4->N5 N6 Water-Soluble API-THEA Salt N5->N6 Solvent Evaporation

Fig 1: Workflow for the salification of lipophilic APIs using THEAB via anion exchange.

PART 3: Advanced Applications - Tailor-Made Ionic Liquids (ILs)

Beyond API salification, THEAB serves as a foundational building block for "tailor-made" Room Temperature Ionic Liquids (RTILs) used in biocatalysis and protein stabilization.

Conventional ILs (like those based on 1-butyl-3-methylimidazolium, BMIM) often denature sensitive metalloproteins. However, by exchanging the bromide of THEAB for a softer anion like trifluoromethanesulfonate ([CF3SO3]⁻), researchers generate an IL whose cation structurally mimics TRIS buffer (tris(hydroxymethyl)aminomethane)[3].

The Mechanistic Advantage: The four hydroxyethyl moieties of the THEA cation form a protective, dynamic hydrogen-bonding network around the hydration shell of enzymes like Horseradish Peroxidase (HRP). This prevents protein aggregation and unfolding, resulting in catalytic activities 30 to 240 times higher than in conventional commercial ILs or standard organic solvents like methanol [3].

G A1 THEAB [N(C2H4OH)4]+ Br- A2 Anion Metathesis (to CF3SO3-) A1->A2 A3 Tailor-Made Ionic Liquid (TRIS-mimetic) A2->A3 Tuned Polarity A5 Dynamic H-Bonding & Hydration Shell Protection A3->A5 A4 Target Enzyme (e.g., HRP) A4->A5 A6 Hyper-Activated Stabilized Enzyme A5->A6 30-240x Activity Increase

Fig 2: Pathway of enzyme stabilization utilizing THEAB-derived tailor-made ionic liquids.

PART 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol details the synthesis of a highly water-soluble Tetrakis(2-hydroxyethyl)ammonium-THCV salt [2]. The protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to the final reaction.

Protocol: Synthesis of Water-Soluble THCV-THEA Salt

Phase 1: Activation and Anion Exchange (Preparation of THEA-OH) Rationale: Bromide cannot deprotonate THCV. Conversion to the strong base hydroxide is mandatory.

  • Column Preparation: Pack a chromatography column with a strongly basic resin (e.g., AmberChrom® 1×8).

  • Activation: Flush the resin with 250 mL of 1 M aqueous KOH, followed by 250 mL of deionized water until the eluent pH neutralizes.

  • Exchange: Dissolve 1.8 g of THEAB in minimal deionized water. Flush the solution through the activated column three times.

  • Isolation: Remove the water under vacuum. Dry the resulting Tetrakis(2-hydroxyethyl)ammonium hydroxide residue at 70°C in a vacuum oven for 48 hours.

  • Validation Check: The resulting solid should be highly hygroscopic. Store immediately at 8°C until solidified.

Phase 2: Salification of Δ9-Tetrahydrocannabivarin (THCV) Rationale: Dry ethanol is chosen as the solvent to prevent competitive hydrolysis and ensure complete dissolution of both the organic base and the lipophilic API.

  • Reaction Setup: Dissolve 100 mg (0.35 mmol) of THCV in 20 mL of anhydrous ethanol (Dry EtOH).

  • Base Addition: Add 417 mg (3.2 mmol) of the THEA-OH synthesized in Phase 1 to the THCV solution.

  • Incubation: Stir the mixture vigorously at room temperature for exactly 30 minutes to ensure complete deprotonation and ion pairing.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting residue in a vacuum oven at 70°C for 48 hours to yield the salt quantitatively.

Phase 3: Final Validation

  • Solubility Assay: Dissolve the final product in deionized water at 20°C. A successful synthesis will yield an aqueous solubility of approximately 7 mg/mL (confirming the disruption of the THCV crystal lattice and successful salt formation) [2].

  • NMR Confirmation: Confirm the 1:1 API-to-cation ratio via proton NMR (DMSO-d6), verifying the presence of the four hydroxyethyl chains against the aromatic cannabinoid protons.

References

  • Guidechem. "TETRAKIS(2-HYDROXYETHYL)AMMONIUM BROMIDE 4328-04-5 wiki". Guidechem Properties Database.
  • Justia Patents. "New water-soluble salts of cannabinoids, preparation and uses thereof". US Patent Application 20220332694A1.
  • MDPI. "Effects of Ionic Liquids on Metalloproteins". Environments / MDPI Open Access Journals.
  • NIH/PMC. "Contribution of the Scientific School of Academician M.G. Voronkov to the Development of the Chemistry of Biologically Active Atranes". National Center for Biotechnology Information.

Solvation Dynamics and Solubility Profiling of Tetrakis(2-hydroxyethyl)ammonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(2-hydroxyethyl)ammonium bromide (CAS 4328-04-5) is a highly functionalized quaternary ammonium salt that exists as a white crystalline powder at room temperature[1]. Unlike traditional lipophilic phase-transfer catalysts (e.g., tetrabutylammonium bromide), this compound features a central cationic nitrogen entirely shielded by four hydrophilic hydroxyethyl arms. This unique "polyol-ammonium" architecture fundamentally inverts its solubility profile, rendering it highly soluble in water and polar protic organic solvents, while remaining completely insoluble in non-polar media.

This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, a comprehensive solubility profile, and self-validating experimental workflows. These insights are designed for researchers utilizing this compound in the synthesis of room-temperature ionic liquids (RTILs)[2] or as a counterion for enhancing the bioavailability of highly lipophilic active pharmaceutical ingredients (APIs)[3].

Structural Thermodynamics: The Polyol-Ammonium Dichotomy

To predict the solubility of Tetrakis(2-hydroxyethyl)ammonium bromide, one must understand the causality behind its intermolecular interactions. The dissolution of any crystalline salt requires the solvation energy provided by the solvent to exceed the lattice energy of the crystal.

  • The Hydrogen-Bonding Network: The four terminal hydroxyl groups act as potent hydrogen bond donors and acceptors. In protic organic solvents (like methanol and ethanol), the solvent molecules form a robust solvation shell around the cation, effectively neutralizing the lattice energy.

  • Ion-Dipole Interplay: The bromide counterion requires a solvent with a sufficiently high dielectric constant (

    
    ) to remain dissociated. Polar aprotic solvents (like DMSO) can solvate the cation via ion-dipole interactions and by acting as hydrogen-bond acceptors for the hydroxyethyl arms, but they are less effective at solvating the bromide anion compared to protic solvents.
    
  • The Lipophobic Effect: The absence of aliphatic alkyl chains means there are no non-polar surface areas to interact favorably with solvents like hexane or toluene via London dispersion forces. Consequently, the salt remains strictly insoluble in these media.

Solvation Salt Tetrakis(2-hydroxyethyl)ammonium bromide Protic Polar Protic Solvents (MeOH, EtOH) Salt->Protic Aprotic Polar Aprotic Solvents (DMSO, DMF) Salt->Aprotic NonPolar Non-Polar Solvents (Hexane, Toluene) Salt->NonPolar Hbond Extensive H-Bonding Protic->Hbond Dipole Ion-Dipole Interactions Aprotic->Dipole Lattice Lattice Energy Dominates NonPolar->Lattice HighSol High Solubility Hbond->HighSol ModSol Moderate Solubility Dipole->ModSol LowSol Insoluble Lattice->LowSol

Thermodynamic pathways governing solvation of the target compound across solvent classes.

Solubility Profile in Organic Solvents

The quantitative and qualitative solubility of Tetrakis(2-hydroxyethyl)ammonium bromide is summarized below. When selecting a solvent for synthesis, the dielectric constant and the hydrogen-bond donicity must be the primary selection criteria.

Table 1: Solubility Profile of Tetrakis(2-hydroxyethyl)ammonium Bromide at 25°C

Solvent ClassRepresentative SolventDielectric Constant (

)
Dominant Solvation MechanismQualitative Solubility
Aqueous Water80.1H-bonding, Ion-dipoleVery High
Polar Protic Methanol32.7H-bonding, Ion-dipoleHigh
Polar Protic Ethanol24.5H-bonding, Ion-dipoleHigh
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Ion-dipole, H-bond acceptorModerate to High
Polar Aprotic Acetonitrile37.5Weak Ion-dipoleLow to Moderate
Moderately Polar Dichloromethane (DCM)8.9Weak dipoleSparingly Soluble
Non-Polar Hexane1.9None (Lattice energy dominates)Insoluble

Experimental Workflows: Self-Validating Protocols

Because Tetrakis(2-hydroxyethyl)ammonium bromide is highly hygroscopic[1], trace water in organic solvents will artificially inflate apparent solubility. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Gravimetric Solubility Determination

This protocol establishes the exact solubility limit of the compound in a target organic solvent.

  • Solvent Preparation: Dry the target organic solvent over activated 3Å molecular sieves for 48 hours.

    • Self-Validation Checkpoint: Perform Karl Fischer (KF) titration. Proceed only if water content is

      
       ppm.
      
  • Saturation: Add an excess of Tetrakis(2-hydroxyethyl)ammonium bromide to 10 mL of the anhydrous solvent in a sealed borosilicate vial. Agitate via isothermal shaking at 25.0 ± 0.1 °C.

  • Equilibration Verification:

    • Self-Validation Checkpoint: Extract 100 µL aliquots at

      
      h and 
      
      
      
      h. Analyze the supernatant concentration via HPLC. If the concentration variance between the two time points is
      
      
      , thermodynamic equilibrium is confirmed.
  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter to exclude micro-crystals.

  • Gravimetric Analysis: Transfer a precise volume of the filtrate to a pre-weighed crucible. Evaporate the solvent under reduced pressure to a constant weight to calculate the solubility in mg/mL.

Protocol B: Ion-Exchange and API Salt Conjugation

In drug development, this compound is utilized to synthesize water-soluble salts of highly lipophilic APIs (e.g., cannabinoids)[3]. The bromide salt is largely unreactive toward weakly acidic APIs; therefore, it must first be converted to the hydroxide form.

  • Resin Activation: Wash a strongly basic anion exchange resin with 1M KOH, followed by deionized water.

    • Self-Validation Checkpoint: Test the aqueous eluate pH; it must return to neutral before proceeding to ensure no free KOH remains.

  • Bromide Exchange: Pass an aqueous solution of Tetrakis(2-hydroxyethyl)ammonium bromide through the column.

    • Self-Validation Checkpoint: Test the eluate with

      
      . The absence of a yellowish 
      
      
      
      precipitate confirms complete bromide removal and successful conversion to Tetrakis(2-hydroxyethyl)ammonium hydroxide[3].
  • Lyophilization: Remove water completely under high vacuum to isolate the hydroxide salt.

  • Organic Solvation: Dissolve the highly reactive hydroxide salt in dry ethanol. Ethanol is chosen because it easily solvates the polyol-ammonium cation while also acting as an excellent solvent for lipophilic APIs.

  • API Conjugation: Add a stoichiometric amount of the target API (e.g.,

    
    -tetrahydrocannabivarin)[3]. Stir for 30 minutes, then evaporate the ethanol under reduced pressure to yield the highly water-soluble API salt.
    

Workflow A Aqueous Br⁻ Salt B Anion Exchange Resin (OH⁻) A->B Ion Exchange C Aqueous OH⁻ Salt B->C Br⁻ Retained D Vacuum Lyophilization C->D Water Removal E Dissolution in Dry Ethanol D->E Reconstitution F Addition of Hydrophobic API E->F Acid-Base Reaction G Water-Soluble API Salt F->G Solvent Evaporation

Workflow for API salt formation utilizing differential solubility in protic organic solvents.

Applications in Advanced Drug Development and Catalysis

The differential solubility of Tetrakis(2-hydroxyethyl)ammonium bromide makes it an invaluable tool in modern chemistry. Because it is highly soluble in protic organic solvents, it serves as a foundational precursor for synthesizing environmentally acceptable, enzyme-compatible room-temperature ionic liquids (RTILs)[2]. Furthermore, by leveraging its solubility in ethanol, pharmaceutical scientists can utilize its hydroxide derivative to deprotonate phenolic APIs (such as cannabinoids), creating novel salt forms that exhibit drastically improved aqueous solubility and bioavailability[3].

References

  • New water-soluble salts of cannabinoids, preparation and uses thereof Justia Patents URL:[Link]

  • A rational synthetic approach for producing quaternary ammonium halides and physical properties of the room temperature ionic liquids obtained by this way ResearchGate URL:[Link]

Sources

Thermal Stability and Degradation Kinetics of Tetrakis(2-hydroxyethyl)ammonium Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When engineering Deep Eutectic Solvents (DES), formulating novel active pharmaceutical ingredients (APIs), or designing phase-change materials, the thermal boundaries of the constituent salts dictate the entire processing window. Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) is a highly functionalized quaternary ammonium salt. Its four hydroxyl groups provide exceptional hydrogen-bond donating and accepting capabilities, making it a prime candidate for advanced solvent systems[1]. However, these same functional groups introduce complex thermal degradation kinetics.

In my experience overseeing thermal analysis and formulation laboratories, researchers frequently misinterpret the initial mass loss of THEAB as structural degradation, when it is often merely the volatilization of tightly bound hydration water. To establish a rigorous thermal profile, we must dissect the true chemical degradation mechanisms and employ self-validating thermogravimetric protocols.

Physicochemical Profiling of THEAB

Before analyzing thermal degradation, it is critical to understand the baseline physicochemical properties that govern the molecule's behavior in the solid state. THEAB exhibits extreme hydrophilicity, meaning environmental moisture rapidly depresses its apparent melting point and masks true thermal onset data[1].

Table 1: Core Physicochemical Parameters of THEAB

ParameterValueCausality / Physical Relevance
CAS Number 4328-04-5Unique identifier for regulatory and safety compliance[2].
Molecular Weight 274.15 g/mol Determines stoichiometric ratios in DES and ionic liquid formation[2].
Melting Point ~191 °CMarks the upper limit for solid-state stability and processing[2].
Hydrophilicity Exceptionally HighFour -OH groups drive extreme hygroscopicity, requiring strict anhydrous handling[1].

Mechanistic Pathways of Thermal Degradation

The thermal degradation of quaternary ammonium salts like THEAB does not occur via a single concerted mechanism. Instead, it is a competition between two primary pathways: Nucleophilic Substitution (SN2) and Hofmann (E2) Elimination [3].

  • SN2 Nucleophilic Substitution: At elevated temperatures, the bromide counter-ion acts as a nucleophile. It attacks the α-carbon of the hydroxyethyl chain, cleaving the C–N bond. This yields a tertiary amine (tris(2-hydroxyethyl)amine) and an alkyl halide (2-bromoethanol)[4].

  • Hofmann (E2) Elimination: In the presence of a basic microenvironment, a proton is abstracted from the β-carbon. This pathway forces the cleavage of the C–N bond to form an alkene (which subsequently isomerizes or degrades), water, hydrogen bromide, and a tertiary amine[3].

Because THEAB possesses four identical 2-hydroxyethyl chains, the statistical probability of these attacks is high, leading to a sharp, rapid mass loss once the activation energy threshold is breached.

Mechanisms THEAB THEAB (Quaternary Ammonium) SN2 SN2 Nucleophilic Substitution THEAB->SN2 Bromide attacks α-carbon Hofmann Hofmann (E2) Elimination THEAB->Hofmann Base attacks β-hydrogen TertAmine1 Tris(2-hydroxyethyl)amine SN2->TertAmine1 AlkylBr 2-Bromoethanol SN2->AlkylBr TertAmine2 Tris(2-hydroxyethyl)amine Hofmann->TertAmine2 Alkene Vinyl Alcohol (Isomerizes) Hofmann->Alkene Water H2O + HBr Hofmann->Water

Figure 1: Competing thermal degradation pathways of THEAB via SN2 and Hofmann elimination.

Experimental Workflow for Thermal Profiling (TGA/DSC)

To generate trustworthy thermal data, the experimental protocol must be a self-validating system. A common pitfall in analyzing THEAB is using aluminum crucibles; at degradation temperatures (>200 °C), liberated hydrogen bromide gas will react with aluminum, skewing the mass loss curve and damaging the sensor.

Step-by-Step Methodology

Step 1: Instrument Calibration & Baseline Subtraction

  • Action: Run a blank heating cycle using an empty alumina (Al₂O₃) crucible.

  • Causality: Alumina is chemically inert to bromide ions. Subtracting this baseline eliminates buoyancy effects and sensor drift at high temperatures.

Step 2: Rigorous Sample Preparation

  • Action: Dry the THEAB sample in a vacuum oven at 70 °C for 48 hours prior to analysis. Load exactly 5.0 to 10.0 mg into the crucible.

  • Causality: THEAB's four hydroxyl groups trap water tightly. If not vacuum-dried, the endothermic evaporation of water will overlap with the melting point, masking the true

    
    . Keeping the mass low prevents thermal lag (temperature gradients) within the sample bead.
    

Step 3: Atmosphere Control

  • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes prior to heating, and maintain this flow throughout the run.

  • Causality: This isolates purely thermal cracking (pyrolysis) from oxidative degradation, ensuring the data reflects the molecule's inherent stability rather than its combustibility.

Step 4: Thermal Ramping & Data Acquisition

  • Action: Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min. Record both Thermogravimetric (TG) mass loss and Differential Scanning Calorimetry (DSC) heat flow.

  • Causality: A 10 °C/min ramp is the industry standard for kinetic analysis[5], providing an optimal balance between signal resolution and thermal equilibrium.

Step 5: Data Deconvolution (DTG Analysis)

  • Action: Calculate the first derivative of the mass loss curve (DTG).

  • Causality: The DTG curve transforms broad mass loss steps into sharp peaks, allowing you to precisely pinpoint

    
     (the temperature of maximum degradation rate) and separate overlapping degradation events.
    

TGA_Protocol Step1 1. Instrument Calibration Run baseline with empty alumina crucible. Validate temp with Indium standards. Step2 2. Sample Preparation Dry THEAB at 70°C under vacuum (48h). Load 5-10 mg to minimize thermal lag. Step1->Step2 Step3 3. Atmosphere Control Purge N2 at 50 mL/min for 30 mins. Isolates thermal cracking from oxidation. Step2->Step3 Step4 4. Thermal Ramping Heat from 25°C to 500°C at 10°C/min. Capture mass (TG) and heat flow (DSC). Step3->Step4 Step5 5. Data Validation Calculate 1st derivative (DTG). Cross-reference T_onset with DSC. Step4->Step5

Figure 2: Self-validating TGA/DSC experimental workflow for THEAB thermal profiling.

Quantitative Data & Interpretation

When the above protocol is executed flawlessly, THEAB and structurally similar hydroxyethyl quaternary ammonium salts yield highly reproducible thermal metrics[5]. The table below summarizes the critical thermal thresholds you should expect.

Table 2: Standard Thermal Metrics for THEAB

Thermal MetricTypical Value RangePhysical & Chemical Interpretation

80 °C – 120 °CEndothermic loss of bound moisture. Should be absent if Step 2 of the protocol is followed correctly.

(DSC)
189 °C – 192 °CSharp endotherm representing the solid-to-liquid phase transition[2].

(TGA)
210 °C – 230 °CThe temperature at which 5% mass loss occurs. This marks the definitive failure of the molecular structure (initiation of SN2/E2)[5].

(DTG)
250 °C – 280 °CThe maximum rate of thermal decomposition; rapid volatilization of tertiary amines and alkyl bromides.
Application Insights for Formulation

For researchers utilizing THEAB in Deep Eutectic Solvents, the


 of ~210 °C dictates that all solvent synthesis, API dissolution, and high-temperature processing must be strictly capped at 180 °C  to maintain a safe operational buffer. Exceeding this temperature will result in the generation of highly toxic, corrosive hydrogen bromide gas and the discoloration of the solvent system due to alkene polymerization.

References

  • 四(2-羟基乙基)溴化铵| 4328-04-5 - 摩熵化学 (Molaid MSDS). Molaid.
  • N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide 6334-25-4 - Guidechem. Guidechem.
  • A Study of the Thermal Stability, Degradation Mechanisms and Properties of Polymer/Organically Modified Layered Silic
  • Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temper
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.

Sources

Tetrakis(2-hydroxyethyl)ammonium Bromide: A Technical Whitepaper on Safety, Physicochemical Profiling, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach chemical safety and handling not merely as a regulatory checklist, but as a fundamental exercise in understanding molecular interactions. Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5)[1] is a highly specialized quaternary ammonium salt. Unlike traditional hydrophobic phase transfer catalysts, this compound is defined by its four terminal hydroxyl groups, which impart extreme hydrophilicity. This whitepaper synthesizes its safety data sheet (SDS) parameters with field-proven insights, detailing its structural dynamics, toxicological mechanisms, and self-validating experimental workflows for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of Tetrakis(2-hydroxyethyl)ammonium bromide is the first step in predicting its behavior in both biological systems (safety) and synthetic applications (efficacy).

PropertyValueCausality / Significance
CAS Number 4328-04-5[1]Unique chemical identifier for regulatory tracking.
Molecular Formula C8H20BrNO4[1]Determines molecular weight and stoichiometric calculations.
Molar Mass 274.15 g/mol [1]Critical for precise molarity in catalytic loading.
Melting Point 191 °C[2]Indicates strong ionic crystal lattice stability.
LogP (Octanol/Water) -5.22[3]Extreme hydrophilicity; dictates partitioning behavior in biphasic systems.
Topological Polar Surface Area 80.9 Ų[1]High polarity due to four hydroxyl groups and the cationic nitrogen.
Density ~1.527 g/cm³[4]Relevant for volumetric calculations in solid-state handling.

Mechanistic Insight: The extreme negative LogP (-5.22)[3] combined with a high Topological Polar Surface Area (80.9 Ų)[1] dictates that this molecule will strongly partition into aqueous phases. However, the bulky nature of the tetrakis(2-hydroxyethyl) scaffold provides enough steric shielding around the central cationic nitrogen to allow it to function as a specialized structure-directing agent or a highly selective phase transfer catalyst in specific biphasic systems.

Toxicological Mechanisms & Safety Protocols

Standard SDS documents list hazards, but they rarely explain why a chemical is hazardous. The safety profile of Tetrakis(2-hydroxyethyl)ammonium bromide is governed by its cationic surfactant-like properties.

Hazard / Safety ParameterClassification / GuidelineMechanistic Rationale
GHS Classification Skin Irrit. / Eye Irrit.Cationic surfactant-like behavior disrupts cellular lipid bilayers, leading to localized irritation.
Safety Phrases S24/25 (Avoid contact with skin and eyes)[4]Direct contact causes osmotic stress and protein denaturation at the mucosal/dermal interface.
Incompatibilities Strong oxidizing agents[5]Hydroxyl groups are susceptible to oxidation, potentially yielding reactive aldehydes or carboxylic acids.
Thermal Decomposition CO, CO2, HBr, NOx[5]High heat breaks the carbon-nitrogen bonds and liberates corrosive hydrogen bromide gas.
Handling and Storage Protocols
  • Storage: The compound must be stored in a cool, dry, and well-ventilated area, tightly sealed away from strong oxidizing agents[5].

  • Causality: The four primary hydroxyl groups are highly susceptible to oxidation. Exposure to strong oxidizers can lead to exothermic reactions. Furthermore, the salt is inherently hygroscopic; atmospheric moisture will rapidly degrade its crystalline structure, compromising catalytic loading accuracy.

  • Thermal Decomposition: If heated to decomposition (above its melting point of 191 °C[2]), the thermal cleavage of the molecular bonds liberates toxic and corrosive hydrogen bromide (HBr) gas, alongside carbon monoxide and nitrogen oxides[5].

Experimental Workflows & Analytical Validation

To ensure trustworthiness in drug development and synthetic applications, every chemical utilized must be subjected to self-validating analytical protocols.

Workflow A: Purity Validation via Argentometric Titration (Mohr's Method)

High-purity grades of this compound specify a minimum assay purity of 98.5% determined via argentometry[2]. This self-validating protocol ensures the precise quantification of the bromide counterion.

Argentometry Step1 Sample Prep: Dissolve Q+Br- in dH2O Step2 Indicator Addition: Add K2CrO4 (Chromate) Step1->Step2 Step3 Titration: Add AgNO3 standard dropwise Step2->Step3 Step4 Precipitation: AgBr (Pale Yellow) forms Step3->Step4 Step5 Endpoint Detection: Ag2CrO4 (Red-Brown) appears Step4->Step5 Step6 Calculation: Determine % Purity Step5->Step6

Step-by-step argentometric titration workflow for purity validation of bromide salts.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~0.25 g of Tetrakis(2-hydroxyethyl)ammonium bromide and dissolve it completely in 50 mL of deionized water in an Erlenmeyer flask.

    • Causality: Complete dissolution is mandatory to fully dissociate the quaternary ammonium cation from the bromide anion, making the Br⁻ freely available for precipitation.

  • Indicator Addition: Add 1.0 mL of a 5% (w/v) potassium chromate (K₂CrO₄) solution.

    • Causality: Chromate acts as the visual endpoint indicator. It remains soluble and imparts a yellow color to the solution until all bromide ions are consumed.

  • Titration: Titrate the solution dropwise with a standardized 0.1 M Silver Nitrate (AgNO₃) solution under vigorous magnetic stirring.

    • Causality: Silver ions (Ag⁺) preferentially react with bromide ions due to the significantly lower solubility product constant (Ksp) of AgBr compared to Ag₂CrO₄. This forms a pale yellow precipitate of AgBr.

  • Endpoint Detection: Cease titration at the exact moment a persistent faint red-brown tinge appears in the mixture.

    • Causality: The red-brown color indicates the formation of silver chromate (Ag₂CrO₄). This provides a self-validating signal that 100% of the bromide has been quantitatively precipitated, and the slightest excess of Ag⁺ is now reacting with the indicator.

  • Calculation: Calculate the purity based on the volume of AgNO₃ consumed, utilizing the 1:1 molar stoichiometric ratio between Ag⁺ and Br⁻.

Workflow B: Application in Phase Transfer Catalysis (PTC)

Despite its hydrophilicity, Tetrakis(2-hydroxyethyl)ammonium bromide can facilitate specialized nucleophilic substitutions across biphasic boundaries.

PTC_Mechanism A Aqueous Phase (Reactant Anion) C Ion Pair Formation (Q+ Anion-) A->C Anion Exchange B Tetrakis(2-hydroxyethyl) ammonium bromide (Q+Br-) B->C Catalyst Binding D Organic Phase (Substrate) C->D Phase Transfer E Nucleophilic Substitution (Product Formation) D->E Reaction F Catalyst Regeneration (Q+ returns to Aqueous) E->F Product Release F->B Cycle Repeats

Mechanistic workflow of Phase Transfer Catalysis (PTC) driven by quaternary ammonium salts.

Step-by-Step Methodology:

  • Biphasic Setup: Prepare an aqueous solution containing the target nucleophilic anion (e.g., sodium azide) and an immiscible organic phase containing the electrophilic substrate (e.g., an alkyl halide).

  • Catalyst Loading: Add 2-5 mol% of Tetrakis(2-hydroxyethyl)ammonium bromide to the reaction vessel.

    • Causality: The quaternary ammonium cation (Q⁺) undergoes anion exchange at the interface, forming a lipophilic ion pair that masks the charge of the nucleophile.

  • Phase Transfer: Apply vigorous mechanical agitation (e.g., 800-1000 RPM) to the biphasic mixture.

    • Causality: High-shear stirring maximizes the interfacial surface area. This physical kinetic energy is required to force the highly polar Q⁺-anion pair across the boundary layer into the organic phase.

  • Nucleophilic Attack: Maintain the reaction at the optimal temperature (e.g., 60 °C).

    • Causality: Once in the organic phase, the nucleophile is poorly solvated (stripped of its hydration shell), making it hyper-reactive. It rapidly attacks the substrate via an SN2 mechanism.

  • Catalyst Regeneration: Following the reaction, the leaving group (e.g., chloride) pairs with the Q⁺ cation. Due to the extreme hydrophilicity of the tetrakis(2-hydroxyethyl) scaffold, the new Q⁺Cl⁻ pair is immediately shuttled back into the aqueous phase, regenerating the catalyst and driving the cycle forward.

Environmental Fate & Disposal

Quaternary ammonium compounds generally exhibit aquatic toxicity. However, the four hydroxyl groups on Tetrakis(2-hydroxyethyl)ammonium bromide significantly enhance its water solubility and potential for microbial degradation compared to perfluorinated or long-chain alkyl counterparts.

  • Disposal Protocol: Do not discharge into municipal sewers. The compound must be dissolved in a combustible solvent and incinerated in a facility equipped with an afterburner and a caustic scrubber[5].

  • Causality: The caustic scrubber is absolutely critical to neutralize the corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx) generated during the thermal destruction of the molecule.

References

  • [4] 4328-04-5 - ChemBK. ChemBK.[Link]

  • [2] Tetrakis(2-hydroxyethyl)ammonium bromide, 99% 25 g | Buy Online - Fisher Scientific. Fisher Scientific. [Link]

  • [3] 四(2-羟基乙基)溴化铵| 4328-04-5 - 摩熵化学. Molaid. [Link]

  • [5] 四(2-羟基乙基)溴化铵| 4328-04-5 - 摩熵化学 (Safety & Stability Data). Molaid. [Link]

Sources

Tetrakis(2-hydroxyethyl)ammonium Bromide: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Tetrakis(2-hydroxyethyl)ammonium bromide (also known as tetraethanolammonium bromide) is a highly specialized quaternary ammonium compound. Unlike traditional tetraalkylammonium salts (e.g., tetrabutylammonium bromide), which are dominated by hydrophobic alkyl chains, this molecule features four terminal hydroxyl groups. This structural modification fundamentally alters its hydration sphere, minimizing hydrophobic aggregation and conferring exceptional aqueous solubility 1. Consequently, it has become a critical reagent in physical chemistry for studying solvation dynamics, as well as a highly valuable counterion in pharmaceutical formulation for solubilizing lipophilic active pharmaceutical ingredients (APIs) [[2]]().

This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthesis protocols, and its emerging role in drug development.

Chemical Identity & Physicochemical Profiling

The physical properties of Tetrakis(2-hydroxyethyl)ammonium bromide dictate its handling and application. Its high polarity requires storage in desiccated environments to prevent moisture absorption.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionAnalytical Standard
CAS Number 4328-04-5N/A
Molecular Formula C₈H₂₀BrNO₄N/A
Molecular Weight 274.15 g/mol Mass Spectrometry
Appearance White to off-white crystalline powderVisual Inspection 3
Melting Point ~191 °CDifferential Scanning Calorimetry (DSC)
Purity ≥98.5%Argentometric Titration 3
Hydrogen Bond Donors/Acceptors 4 Donors / 5 AcceptorsComputational Modeling 4
Thermodynamic & Solvation Dynamics

From a thermodynamic standpoint, the substitution of terminal methyl groups with hydroxyl groups results in a drastic change in aqueous properties. Studies utilizing flow microreaction calorimetry demonstrate that tetraethanolammonium bromide exhibits unusually low excess enthalpy and entropy of dilution compared to its hydrophobic analog, tetrapropylammonium bromide 1. This causality is rooted in "cosphere overlap"—the hydroxyl groups strongly hydrogen-bond with the bulk water network, preventing the water-structuring (iceberg effect) typically induced by hydrophobic alkyl chains.

Synthesis & Purification Workflows

The synthesis of Tetrakis(2-hydroxyethyl)ammonium bromide relies on an Sₙ2 nucleophilic substitution. The protocol below is engineered for high yield and relies on a pH-driven purification step to separate the product from unreacted starting materials.

Step-by-Step Synthesis Protocol

Causality Check: Methanol is selected as the solvent because it provides sufficient solubility for both the polar reactants and the highly polar quaternary product while allowing the reaction to reach reflux temperatures suitable for Sₙ2 kinetics.

  • Reaction Setup: Combine 248 g (>1.6 moles) of triethanolamine and 100 g (0.8 mole) of 2-bromoethanol in 300 mL of anhydrous methanol 1. Note the excess of triethanolamine to drive the alkylation of the bromide.

  • Thermal Activation: Reflux the mixture under continuous stirring for 24 hours.

  • pH-Driven Precipitation (Crucial Step): Cool the mixture to room temperature and titrate with concentrated aqueous hydrobromic acid (HBr) until the pH reaches exactly 3.0 [[1]](). Mechanism: At pH 3, the unreacted triethanolamine (pKa ~7.8) is fully protonated into triethanolamine hydrobromide, which is significantly less soluble in the cold solvent mixture and precipitates out.

  • Filtration & Isolation: Filter the mixture to remove the crystalline triethanolamine hydrobromide. Evaporate the remaining filtrate to dryness under reduced pressure.

  • Final Purification: Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/acetone) and dry in a vacuum oven (e.g., Abderhalden drying pistol at 56°C for 24 hours) to yield the pure Tetrakis(2-hydroxyethyl)ammonium bromide 1.

Synthesis_Pathway TEA Triethanolamine (Nucleophile) Reflux Reflux in MeOH (24h) SN2 Substitution TEA->Reflux BE 2-Bromoethanol (Alkylating Agent) BE->Reflux Crude Crude Mixture (Quat + Unreacted Amine) Reflux->Crude Acidify Titrate with HBr to pH 3 (Precipitates Amine Salt) Crude->Acidify Cooling & Filtration Pure Tetrakis(2-hydroxyethyl) ammonium bromide Acidify->Pure Evaporate Filtrate

Fig 1: SN2 synthesis pathway and pH-driven purification of tetraethanolammonium bromide.

Applications in Drug Development & Formulation

One of the most advanced applications of Tetrakis(2-hydroxyethyl)ammonium bromide is its use as a precursor for pharmaceutical counterions. Many APIs, such as cannabinoids (e.g., Δ9-tetrahydrocannabivarin), possess profound therapeutic potential but fail in clinical translation due to extreme hydrophobicity. By pairing the acidic API with the highly hydrophilic tetraethanolammonium cation, researchers can formulate water-soluble salts that drastically enhance bioavailability [[2]]().

Protocol: Formulation of Water-Soluble API Salts

Causality Check: Direct reaction of the bromide salt with an API is thermodynamically unfavorable. The bromide must first be exchanged for a hydroxide ion. The resulting Tetrakis(2-hydroxyethyl)ammonium hydroxide is a strong base that readily deprotonates the weakly acidic API, driving the neutralization reaction to a quantitative yield.

  • Resin Activation: Pack a column with a strongly basic anion exchange resin (e.g., AmberChrom® 1×8). Activate the resin by flushing with 250 mL of 1 M KOH, followed by 250 mL of deionized water to remove excess un-bound hydroxide 2.

  • Ion Exchange: Dissolve 1.8 g of Tetrakis(2-hydroxyethyl)ammonium bromide in water and flush it through the activated column three times. This quantitatively exchanges the Br⁻ for OH⁻ 2.

  • Intermediate Isolation: Remove the water in vacuo and dry the resulting hydroxide salt at 70°C for 48 hours 2.

  • API Neutralization: Add the Tetrakis(2-hydroxyethyl)ammonium hydroxide (e.g., 3.2 mmol) to a solution containing the target API (e.g., 100 mg of Δ9-tetrahydrocannabivarin) in 20 mL of dry ethanol. Stir at room temperature for 30 minutes 2.

  • Product Recovery: Evaporate the ethanol under reduced pressure and dry the residue in a vacuum at 70°C for 48 hours. This yields the highly water-soluble API salt in quantitative yield (e.g., achieving an aqueous solubility of 7 mg/mL, which is exceptionally high for cannabinoids) 2.

API_Salt_Formation QuatBr Tetraethanolammonium Br- (Starting Material) Resin Strongly Basic Resin (OH- Form) QuatBr->Resin Ion Exchange QuatOH Tetraethanolammonium OH- (Reactive Intermediate) Resin->QuatOH Br- replaced by OH- Reaction Neutralization in EtOH (30 min, RT) QuatOH->Reaction API Acidic API (e.g., Cannabinoid) API->Reaction FinalSalt Water-Soluble API Salt (Enhanced Bioavailability) Reaction->FinalSalt Solvent Removal

Fig 2: Ion-exchange and neutralization workflow for formulating water-soluble API salts.

Role in Surface Chemistry & Ionic Liquids

Beyond pharmaceuticals, Tetrakis(2-hydroxyethyl)ammonium bromide is heavily utilized in the design of Surface Active Ionic Liquids (SAILs). Research into the micellization of surfactants (like sodium dodecyl sulfate) often employs this compound to study how large, hydrophilic counterions influence critical micelle concentrations (CMC) 5. The zwitterionic interactions and the dehydration of the hydrophilic head groups in the presence of tetraethanolammonium ions allow researchers to fine-tune micelle formation at lower CMC values, which is critical for developing advanced emulsifiers and nanocarriers 5.

Conclusion

Tetrakis(2-hydroxyethyl)ammonium bromide stands out as a highly versatile quaternary ammonium compound. Its unique hydration properties, driven by its four terminal hydroxyl groups, make it an indispensable tool for physical chemists studying solvation dynamics and a breakthrough reagent for pharmaceutical scientists engineering water-soluble salts of notoriously hydrophobic APIs.

References

  • ACS Publications (Journal of Chemical and Engineering Data) - Enthalpy and entropy of dilution of tetraethanolammonium bromide URL:[Link][1]

  • Justia Patents - New water-soluble salts of cannabinoids, preparation and uses thereof URL:[Link][2]

  • ResearchGate - Studies on the Effect of Amino Acids/Peptide on Micellization of SDS at Different Temperatures URL:[Link][5]

Sources

Spectroscopic Profiling and Mechanistic Insights into Tetrakis(2-hydroxyethyl)ammonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB, CAS: 4328-04-5) is a highly functionalized quaternary ammonium salt characterized by its tetrapodal, hydrophilic hydroxyethyl arms. In modern chemical synthesis, THEAB and its derivatives serve as foundational building blocks for task-specific ionic liquids (TSILs), biocompatible cross-linking agents, and catalysts in reductive cyanoethylation [2][3].

Unlike standard aliphatic quaternary ammonium salts, the dense array of hydroxyl groups in THEAB creates a complex, highly dynamic hydrogen-bonding network. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, FT-IR) of THEAB, detailing the causality behind its structural conformation and providing self-validating experimental protocols for its characterization.

Conformational Dynamics: The Disruption of the Protatrane Endo-Structure

To understand the spectroscopic behavior of THEAB, one must first understand its conformational divergence from its tertiary amine precursor, triethanolamine.

When triethanolamine is protonated to form tris(2-hydroxyethyl)ammonium salts, the molecule adopts a rigid endo-conformation. The three hydroxyethyl branches surround the central ammonium proton, forming a highly structured network of intramolecular hydrogen bonds known as a protatrane [1].

However, the alkylation of the nitrogen to form the tetrakis(2-hydroxyethyl)ammonium cation fundamentally disrupts this architecture. The introduction of the fourth bulky, electron-rich hydroxyethyl group forces severe steric repulsion and eliminates the central ammonium proton required for the endo-cage. Consequently, THEAB adopts a disordered, highly flexible conformation driven entirely by intermolecular hydrogen bonding with the bromide counterion and surrounding solvent molecules [1].

ConformationalDynamics A Tris(2-hydroxyethyl)ammonium (Protatrane) C Intramolecular H-Bonds (Rigid Endo-Conformation) A->C Stabilized by B Tetrakis(2-hydroxyethyl)ammonium (THEAB) D Intermolecular H-Bonds (Disordered & Flexible) B->D Driven by 4th Arm C->B Alkylation disrupts

Caption: Conformational shift from rigid protatranes to disordered THEAB upon alkylation.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the


 cation simplifies the NMR spectra, reducing the signals to two distinct aliphatic environments.

Solvent Selection Causality: Deuterium oxide (


) is the solvent of choice for THEAB. In 

, the four hydroxyl protons undergo rapid chemical exchange with deuterium, rendering them invisible in the

spectrum (their signal merges into the residual HOD peak at ~4.79 ppm). This exchange eliminates complex

coupling between the hydroxyl protons and the adjacent

protons, collapsing the aliphatic signals into clean, easily interpretable triplets.

The chemical shifts are governed by inductive effects. The permanent positive charge on the quaternary nitrogen strongly deshields the adjacent


 protons, pushing them downfield. Similarly, the electronegative oxygen atom deshields the 

protons.

Table 1:


 and 

NMR Assignments for THEAB (in

, 400 MHz / 100 MHz)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality / Mechanistic Note

3.65Triplet (

)
8H

Deshielded by the strong inductive effect of the quaternary nitrogen.

4.02Triplet (

)
8H

Deshielded by the electronegative oxygen atom.

~4.79Broad Singlet-

/

Rapid H-D exchange with solvent; confirms complete solvation [4].

62.4Singlet (

)
4C

Alpha-carbon to the quaternary center experiences strong electron withdrawal.

56.8Singlet (

)
4C

Standard shift for primary alcohols, slightly perturbed by the distant

.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Because THEAB lacks the rigid intramolecular hydrogen bonding of protatranes, its solid-state IR spectrum is dominated by extensive intermolecular interactions. The hydroxyl groups form a dense lattice with the bromide anions, resulting in a distinct, highly broadened


 stretching band shifted to lower wavenumbers.

Table 2: Key FT-IR Vibrational Assignments for THEAB (Solid ATR)

Wavenumber (

)
IntensityAssignmentMechanistic Causality
3350 - 3280Strong, Broad

stretch
Broadening is a direct result of disordered, multi-directional intermolecular H-bonding with

and adjacent cations.
2955, 2880Medium

stretch
Asymmetric and symmetric stretching of the methylene backbone.
1640Weak, Broad

bend
Deformation of the hydroxyl groups; highly sensitive to ambient moisture.
1085Strong

stretch
Characteristic stretching of the quaternary ammonium center.
1040Strong

stretch
Primary alcohol

stretching vibration.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal QA/QC checkpoints, creating self-validating experimental systems.

Synthesis and Purification Workflow

THEAB is synthesized via the quaternization of triethanolamine.

  • Reaction Setup: Dissolve 1.0 equivalent of triethanolamine in anhydrous ethanol.

  • Alkylation: Dropwise add 1.1 equivalents of 2-bromoethanol under a nitrogen atmosphere to prevent oxidation.

  • Reflux: Heat the mixture to 80°C and reflux for 24 hours. Validation Check: The reaction progress can be monitored by TLC (Alumina,

    
     8:2); the disappearance of the tertiary amine spot indicates completion.
    
  • Precipitation: Cool the mixture to 0°C. The crude THEAB will precipitate as a viscous oil or waxy solid.

  • Recrystallization (Critical Step): Dissolve the crude product in a minimum amount of hot ethanol, then slowly add cold acetone until turbidity appears. Allow to crystallize overnight at 4°C.

  • Drying: Filter and dry under high vacuum at 50°C for 48 hours to remove all residual moisture (THEAB is highly hygroscopic).

Workflow A Triethanolamine + 2-Bromoethanol B Quaternization Reaction (Reflux, 80°C, 24h) A->B C Crude Tetrakis(2-hydroxyethyl) ammonium Bromide B->C D Recrystallization (Ethanol/Acetone) C->D E Pure THEAB (CAS: 4328-04-5) D->E F 1H & 13C NMR (D2O) Structural Confirmation E->F G ATR-FTIR Spectroscopy H-Bonding Analysis E->G

Caption: Workflow for the synthesis and spectroscopic validation of THEAB.

NMR Sample Preparation and QA/QC
  • Sample Prep: Dissolve 15 mg of THEAB in 0.6 mL of

    
     (99.9% D).
    
  • Internal Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference (

    
     ppm). Do not use TMS, as it is insoluble in 
    
    
    
    .
  • Self-Validation (Moisture Check): Before acquiring the full spectrum, run a dummy scan. If the HOD peak (

    
     ~4.79) is excessively broad or integrates higher than expected, the sample was not dried properly in Step 4.1.6. Re-lyophilize the sample before proceeding.
    
  • Acquisition: Acquire 16 scans for

    
     and 256 scans for 
    
    
    
    with proper phase and baseline correction.
ATR-FTIR Acquisition
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate.

  • Self-Validation (Background): Run a background scan. The baseline must be flat. Any peaks around 3300

    
     indicate residual moisture on the crystal, which will artificially inflate the THEAB 
    
    
    
    signal. Reclean if necessary.
  • Measurement: Place 2-3 mg of solid THEAB onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4

    
    .
    

References

  • Contribution of the Scientific School of Academician M.G. Voronkov to the Development of the Chemistry of Biologically Active Atranes (Protatranes and Hydrometallatranes) (A Review). National Center for Biotechnology Information (PMC).
  • Etheramines based on 1,3-dialcohols. Google Patents.
  • Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications. SciSpace.
  • Tetrakis(2-hydroxyethyl)ammonium Bromide - Product Specification & NMR Purity. FUJIFILM Wako Chemicals.

The Hygroscopic Dynamics of Tetrakis(2-hydroxyethyl)ammonium Bromide: A Technical Guide for Synthesis and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrakis(2-hydroxyethyl)ammonium bromide (THEABr) is a highly functionalized quaternary ammonium salt that plays a critical role in modern drug development and materials science. Characterized by its four terminal hydroxyl groups, THEABr exhibits profound hygroscopicity. While this rapid moisture absorption presents significant handling challenges—often leading to silent stoichiometric shifts during synthesis—it is precisely this intense hydrogen-bonding capability that makes the tetrakis(2-hydroxyethyl)ammonium cation an exceptional solubilizing agent for hydrophobic active pharmaceutical ingredients (APIs) [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic drivers of THEABr’s hygroscopicity, outline self-validating protocols for its desiccation, and detail its application in synthesizing highly water-soluble cannabinoid salts.

Physicochemical Profiling & The Mechanism of Hygroscopicity

The hygroscopic nature of THEABr is not merely a handling nuisance; it is a fundamental property dictated by its molecular architecture. The presence of four flexible hydroxyethyl arms creates a dense, chaotropic hydrogen-bonding network.

The Causality of Deliquescence

When exposed to atmospheric moisture, the four terminal hydroxyl groups act as primary nucleation sites for water molecules. Simultaneously, the bromide counterion facilitates strong ion-dipole interactions. This dual-action affinity significantly lowers the deliquescence relative humidity (DRH) of the salt. As water adsorbs to the surface, the bulky nature of the cation prevents tight crystal lattice packing, allowing moisture to rapidly penetrate and disrupt the lattice energy. Thermodynamically, the system shifts from a crystalline solid to a saturated aqueous phase (deliquescence) to maximize entropy [2].

Hygroscopicity N1 Anhydrous THEABr (Crystalline Matrix) N2 Atmospheric H2O Exposure N1->N2 Humidity > DRH N3 Surface Adsorption (H-Bonding to -OH) N2->N3 Kinetic Phase N4 Lattice Disruption (Ion-Dipole Solvation) N3->N4 Thermodynamic Shift N5 Deliquescence (Aqueous Phase) N4->N5 Saturation

Mechanism of moisture absorption and deliquescence in THEABr.

Quantitative Physicochemical Data

To predict and control its behavior in synthetic workflows, researchers must account for the specific topological properties of THEABr [3].

PropertyValueCausality / Impact on Hygroscopicity
Molecular Formula C₈H₂₀BrNO₄High heteroatom-to-carbon ratio increases overall molecular polarity.
Molar Mass 274.15 g/mol Bulky cation prevents tight crystal packing, increasing moisture susceptibility.
Melting Point 191 °CIndicates moderate lattice energy; easily disrupted by ambient hydration.
H-Bond Donors 4Four terminal -OH groups act as primary nucleation sites for atmospheric water.
H-Bond Acceptors 5Oxygen atoms and the bromide ion strongly coordinate with water dipoles.
Topological Polar Surface Area 80.9 ŲLarge polar surface area directly correlates with rapid deliquescence kinetics.

Self-Validating Protocol: Handling & Moisture Validation

The primary operational failure mode with THEABr is silent stoichiometry shifting . As the powder absorbs water, its effective molecular weight increases. If a researcher weighs 1.00g of hydrated THEABr assuming it is anhydrous, the actual molar amount of the active cation will be significantly lower, leading to incomplete reactions. To prevent this, the following self-validating desiccation and handling protocol must be strictly adhered to.

Step-by-Step Methodology: Desiccation and Verification
  • Initial Vacuum Desiccation: Transfer the commercial THEABr powder into a vacuum oven. Dry at 70°C under high vacuum (< 10 mbar) for a minimum of 48 hours. Causality: 70°C provides sufficient thermal energy to break the hydrogen bonds between the hydroxyl groups and adsorbed water without causing thermal degradation of the quaternary ammonium center.

  • Inert Transfer: Break the vacuum using ultra-dry Argon or Nitrogen gas. Immediately transfer the dried salt into a controlled glovebox environment (H₂O < 1 ppm).

  • Karl Fischer (KF) Titration (The Validation Step): Before utilizing the salt in stoichiometric reactions, dissolve a 50 mg sample in anhydrous methanol and perform a coulometric Karl Fischer titration.

  • Stoichiometric Adjustment: The KF titration must yield a water content of < 0.5%. If the water content is higher, repeat Step 1. If it passes, use the exact determined purity to calculate the precise molar mass for downstream reactions.

Application Workflow: Synthesis of Water-Soluble Cannabinoid Salts

Because of its extraordinary affinity for water, the tetrakis(2-hydroxyethyl)ammonium cation is utilized as a counterion to solubilize highly lipophilic molecules. A prominent application is the conversion of hydrophobic cannabinoids (e.g., Δ9-tetrahydrocannabivarin or CBD) into water-soluble salts, drastically improving their bioavailability for pharmaceutical formulations [4].

This process requires first converting THEABr into its hydroxide form (THEA-OH) via an anion exchange resin, followed by a direct acid-base reaction with the phenolic hydroxyl group of the cannabinoid.

Step-by-Step Methodology: Ion Exchange and API Conjugation
  • Resin Activation: Pack a column with a strongly basic anion exchange resin (e.g., AmberChrom® 1×8). Flush with 250 mL of 1 M aqueous KOH, followed by 250 mL of deionized water until the eluent reaches a neutral pH. Causality: The KOH wash saturates the resin with hydroxide ions. The subsequent water wash is critical to remove free potassium ions, which would otherwise contaminate the final API salt.

  • Anion Exchange: Dissolve 1.8 g of anhydrous THEABr in deionized water. Flush this solution through the activated column three times. The resin captures the bromide ions and releases hydroxide ions, yielding an aqueous solution of THEA-OH.

  • Intermediate Desiccation: Remove the water under vacuum. Dry the resulting THEA-OH residue at 70°C in a vacuum for 48 hours. Causality: Water must be entirely removed before the next step to drive the subsequent acid-base conjugation forward in an organic solvent.

  • API Conjugation: Add the dried THEA-OH (3.2 mmol) to a solution of the target cannabinoid (e.g., 0.35 mmol) dissolved in 20 mL of anhydrous ethanol. Stir vigorously for 30 minutes at room temperature.

  • Isolation: Remove the ethanol under reduced pressure. Dry the residue in a vacuum at 70°C for 48 hours. The resulting product is a highly water-soluble cannabinoid salt (solubility ~7 mg/mL in water at 20°C, compared to near-zero for the free cannabinoid) [4].

Synthesis S1 1. Resin Activation (1M KOH Wash) S2 2. Ion Exchange (THEABr -> THEA-OH) S1->S2 Aqueous Flush S3 3. API Conjugation (THEA-OH + Cannabinoid) S2->S3 EtOH Solvent S4 4. Solvent Evaporation (Vacuum at 70°C) S3->S4 Stir 30 min S5 5. Final Isolation (Water-Soluble API Salt) S4->S5 Quantitative Yield

Workflow for synthesizing water-soluble cannabinoid salts using THEABr.

Conclusion

Tetrakis(2-hydroxyethyl)ammonium bromide is a powerful reagent in the formulation scientist's toolkit. Its hygroscopicity is a double-edged sword: it demands rigorous, self-validating desiccation protocols to prevent stoichiometric errors during synthesis, yet this exact chaotropic, water-loving nature is what allows it to successfully drag notoriously insoluble APIs into aqueous solutions. By understanding the thermodynamic drivers of its deliquescence, researchers can harness THEABr to engineer next-generation, high-bioavailability drug delivery systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119057, Tetrakis(2-hydroxyethyl)ammonium bromide." PubChem. Available at:[Link]

  • Kogan, N., et al. "New water-soluble salts of cannabinoids, preparation and uses thereof." Justia Patents, Patent Application US 20220332675 A1, Oct 20, 2022. Available at:[Link]

Beyond the Organic Phase: The Mechanistic and Practical Paradigm of Hydrophilic Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phase Transfer Catalysis (PTC) has historically relied on lipophilic quaternary ammonium or phosphonium salts to shuttle water-soluble anions into an organic phase. However, modern green chemistry and complex synthetic demands in drug development have birthed a counter-paradigm: Hydrophilic Phase Transfer Catalysts . These catalysts—encompassing Inverse Phase Transfer Catalysts (IPTCs), highly hydroxylated quaternary salts, and functionalized polyoxometalates (POMs)—invert or modify classical mass-transfer logic. By transporting lipophilic substrates into the aqueous phase or orchestrating reactions directly at the liquid-liquid interface, they enable highly selective, environmentally benign aqueous transformations.

Mechanistic Paradigms of Hydrophilic PTCs

Inverse Phase Transfer Catalysis (IPTC)

While standard PTCs extract anions into the organic layer, IPTCs extract organic substrates into the aqueous layer. Macrocyclic hosts like


-cyclodextrin (

CD) are quintessential IPTCs. Molecular dynamics simulations reveal that

CD adsorbs preferentially at the liquid-liquid interface (e.g., water/1-bromobutane), where its hydrophobic cavity encapsulates the organic substrate. The resulting host-guest complex migrates into the bulk aqueous phase, allowing nucleophilic attack to occur in a highly polar environment[1]. Similarly, pyridine derivatives like 4-dimethylaminopyridine (DMAP) function as IPTCs in 2 by forming a water-soluble acylpyridinium intermediate that reacts with aqueous nucleophiles[3][2].

IPTC_Mechanism OrgPhase Organic Phase (Substrate RX) Interface Liquid-Liquid Interface (Catalyst Adsorption) OrgPhase->Interface RX diffuses CatEmpty Hydrophilic Catalyst (e.g., β-Cyclodextrin) Interface->CatEmpty Cat adsorbs AqPhase Aqueous Phase (Nucleophile Nu⁻) Product Product (RNu) AqPhase->Product Reaction with Nu⁻ CatComplex Host-Guest Complex [Cat ⊂ RX] CatEmpty->CatComplex Encapsulation CatComplex->AqPhase Transfers to Aq CatComplex->CatEmpty Catalyst Release Product->OrgPhase Product partitions

Mechanism of Inverse Phase Transfer Catalysis via Host-Guest Complexation.

Hydrophilic Polyoxometalate (POM) Hybrids for Green Oxidation

A major advancement in hydrophilic PTCs is their application in aqueous biphasic oxidations. Traditional sulfide oxidations require volatile organic solvents. However, by synthesizing a hybrid catalyst combining a sulfoacid-functionalized quaternary ammonium cation with a polyoxovanadometalate anion (e.g.,


), researchers have developed a . The 

group ensures robust aqueous solubility. The catalyst activates

in the aqueous phase, oxidizing the organic sulfide at the interface. The lipophilic sulfoxide product then partitions back into the organic phase, allowing for effortless product separation and achieving Turnover Numbers (TON) up to 1536.
Hydroxyl-Functionalized Quaternary Ammonium Salts

Catalysts like4 bridge the gap between classical and hydrophilic PTCs. Unlike standard tetraalkylammonium salts, the extensive hydroxyl functionalization allows THEMAH to solvate anions effectively in the aqueous phase and transport them via "omega-phase" hydrogen-bonding interactions, providing supramolecular assistance that modulates both reactivity and selectivity in API synthesis[4].

Quantitative Data & Comparative Analysis

To elucidate the operational differences, the following table summarizes the physicochemical properties and application profiles of traditional versus hydrophilic PTCs.

ParameterTraditional PTCs (e.g., TBAB)Inverse PTCs (e.g.,

-Cyclodextrin)
Hydrophilic POM-PTCs (e.g.,

-Quat-POM)
Primary Transfer Direction Aqueous

Organic
Organic

Aqueous
Interfacial / Aqueous activation
Transported Species Anions (e.g.,

,

)
Neutral organic substratesOxygen from

to substrate
Solvent Dependency Requires bulk organic solventsOperates in bulk waterWater is the primary reaction medium
Catalyst Recovery Often difficult (remains in organic)Easy (remains in aqueous phase)Excellent (aqueous phase recycling)
Typical Turnover Number (TON) 50 - 500100 - 1000Up to 1536

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but logically sound and self-validating. The following workflows demonstrate the causality behind each experimental choice.

Protocol A: Inverse PTC Nucleophilic Displacement using -Cyclodextrin

Causality & Logic: This protocol validates the IPTC mechanism. By using a highly water-soluble nucleophile and a strictly lipophilic electrophile, the reaction will only proceed if the electrophile is transported into the aqueous phase.


CD provides the hydrophobic cavity necessary for this transport[1][3].
  • Aqueous Phase Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of sodium cyanide (NaCN) in 15 mL of deionized water.

  • Catalyst Hydration: Add 0.1 mmol (1 mol%) of

    
    -cyclodextrin to the aqueous solution. Stir until completely dissolved.
    
    • Rationale:

      
      CD must be fully hydrated in the bulk aqueous phase to establish the necessary thermodynamic equilibrium at the liquid-liquid interface.
      
  • Substrate Introduction: Carefully layer 10 mmol of 1-bromooctane over the aqueous phase.

  • Interfacial Reaction: Vigorously stir the biphasic mixture at 800 rpm at 60 °C for 12 hours.

    • Rationale: A high shear rate (800 rpm) maximizes the interfacial surface area. This is the critical rate-limiting step, as

      
      CD must adsorb at the interface to encapsulate the bromooctane before migrating back into the aqueous phase.
      
  • Self-Validating Workup: Halt stirring and allow phase separation. Extract the aqueous phase with diethyl ether (3 x 10 mL). The presence of octyl cyanide in the organic extract validates that mass transfer into the aqueous phase successfully occurred.

Protocol B: Green Selective Oxidation of Sulfides using Hydrophilic POM-PTC

Causality & Logic: This system proves the efficacy of hydrophilic PTCs in eliminating volatile organic solvents. The catalyst activates


 exclusively in water, while the hydrophobic product self-separates, validating the "green" recovery mechanism.
  • Catalyst Synthesis: React 3-(N,N-dimethylcetylammonium) propanesulfonate with the polyoxometalate

    
     in water to precipitate the hybrid catalyst. Filter and dry.
    
  • Reaction Setup: In a 25 mL reaction vial, add 2 mL of deionized water, 1 mmol of methyl phenyl sulfide, and 0.005 mmol of the hydrophilic POM-PTC.

  • Oxidation: Add 1.2 mmol of 30% aqueous

    
     dropwise. Stir at room temperature (25 °C) for 2 hours.
    
    • Rationale: The

      
       groups anchor the catalyst in the aqueous phase, where it rapidly reacts with 
      
      
      
      to form highly active peroxo-metal species. Room temperature prevents the thermal decomposition of
      
      
      .
  • Self-Validating Phase Separation: Stop stirring. The mixture will spontaneously separate into an upper aqueous phase (containing the hydrophilic catalyst) and a lower organic phase (pure sulfoxide). The spontaneous phase separation acts as a visual validation of the catalyst's strict hydrophilicity.

  • Catalyst Recovery: Decant the aqueous phase and reuse it directly for the next catalytic cycle.

POM_Workflow Step1 1. Catalyst Synthesis SO3H-quat + POM Step2 2. Biphasic Setup Sulfide + H2O2 + Catalyst in Water Step1->Step2 Step3 3. Oxidation Reaction RT, Stirring Step2->Step3 Step4 4. Phase Separation Organic Product Extraction Step3->Step4 Step5 5. Catalyst Recovery Aqueous Phase Recycling Step4->Step5 Step5->Step2 Recycled Catalyst

Workflow for selective sulfide oxidation using a hydrophilic POM-based PTC.

References

  • Benchchem. "Tris(2-hydroxyethyl)methylammonium hydroxide | 33667-48-0". Benchchem. 4

  • Zhao, W., Yang, C., Liu, K., Yang, Y., & Chang, T. "Hydrophilic phase transfer catalyst based on the sulfoacid group and polyoxometalate for the selective oxidation of sulfides in water with hydrogen peroxide". RSC Advances / New Journal of Chemistry.

  • "Application of inverse phase transfer catalysis in organic synthesis". ResearchGate. 3

  • Chief Elk, J., & Benjamin, I. "β-Cyclodextrin at the Water/1-Bromobutane Interface: Molecular Insight into Reverse Phase Transfer Catalysis". Langmuir / PubMed. 1

  • Fife, W. K., & Xin, Y. "Inverse phase-transfer catalysis: probing its mechanism with competitive transacylation". Journal of the American Chemical Society. 2

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Methodological & Application

Application Note: Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB) as a Bifunctional Phase Transfer Catalyst and Ionic Liquid Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Biocatalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Profiling

In the landscape of phase transfer catalysis (PTC), lipophilic quaternary ammonium salts like tetrabutylammonium bromide (TBAB) have long been the industry standard. However, in late-stage drug development and biocatalysis, the lipophilicity of these catalysts becomes a liability, leading to difficult product purification and enzyme denaturation.

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB, CAS: 4328-04-5) offers a radical departure from traditional PTCs. Featuring four terminal hydroxyl groups, THEAB is exceptionally hydrophilic. Rather than dragging anions deep into the organic phase, THEAB operates primarily at the liquid-liquid interface. It functions as a bifunctional catalyst : the quaternary nitrogen provides the electrostatic pull, while the hydroxyl arms create a localized hydrogen-bonding network that activates the nucleophile and stabilizes the transition state. Furthermore, THEAB is a critical precursor for task-specific ionic liquids (ILs) that mimic biological buffers (like TRIS), enabling unprecedented activity in metalloenzyme catalysis [1].

Mechanistic Principles of Hydroxyl-Functionalized PTCs

The core advantage of THEAB lies in its structural causality. Traditional PTCs rely on the complete dehydration of the nucleophile to increase its reactivity in the organic phase. However, highly charge-dense anions (e.g., fluoride, hydroxide) resist dehydration, causing standard PTCs to fail.

THEAB circumvents this by utilizing its four -OH groups to partially replace the hydration sphere of the anion. This creates an interfacial "micro-environment" where the anion is simultaneously desolvated from bulk water but stabilized by the catalyst's hydrogen bonds, priming it for nucleophilic attack.

G cluster_aq Aqueous Phase cluster_interface Interfacial Zone cluster_org Organic Phase Nu Nucleophile (e.g., CN-, N3-) Complex H-Bonded Ion Pair [THEA]+ ••• [Nu]- Nu->Complex Migration THEAB THEAB Catalyst (HO-CH2-CH2)4N+ THEAB->Complex H-Bond Activation Electrophile Electrophile (R-X) Complex->Electrophile Interfacial Transfer Product Product (R-Nu) Electrophile->Product Substitution (SN2)

Bifunctional Interfacial Phase Transfer Mechanism of THEAB via Hydrogen Bonding.

Application Protocol 1: Biphasic Nucleophilic Substitution in API Synthesis

In Active Pharmaceutical Ingredient (API) synthesis, catalyst carryover is a critical quality attribute (CQA) failure. THEAB is specifically chosen here because its extreme hydrophilicity ensures quantitative removal during standard aqueous workup , leaving zero residue in the organic API phase [2].

Self-Validating Workflow: O-Alkylation of Phenols

Objective: Synthesize an aryl ether using a biphasic water/2-methyltetrahydrofuran (2-MeTHF) system.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the phenol derivative (1.0 eq) and K₂CO₃ (2.0 eq) in deionized water.

    • Causality: The base deprotonates the phenol, generating the phenoxide nucleophile. Water acts as the thermodynamic sink for the resulting potassium halide salts.

  • Catalyst Loading: Add 5 mol% THEAB to the aqueous phase.

    • Causality: Unlike TBAB, which requires 10-20 mol%, THEAB operates efficiently at 5 mol% due to its accumulation precisely at the phase boundary. Exceeding 10 mol% may induce unwanted surfactant-like emulsification.

  • Organic Phase Addition: Dissolve the alkyl halide (1.2 eq) in 2-MeTHF and layer it over the aqueous phase.

  • Interfacial Activation (Reaction): Stir the biphasic mixture vigorously at 800–1000 rpm at 60 °C.

    • Causality: Because THEAB does not deeply penetrate the organic phase, the reaction rate is strictly dependent on interfacial surface area. High shear stirring is mandatory to maximize contact.

  • In-Process Control (IPC) & Workup: Halt stirring. The phases must separate cleanly within 60 seconds.

    • Self-Validation: If an emulsion persists, the stirring rate was too high relative to the ionic strength. Add brine to force phase separation. Drain the aqueous layer. Wash the organic layer once with pure water. The extreme hydrophilicity of THEAB guarantees it is entirely partitioned into the aqueous waste.

Application Protocol 2: Synthesis of Task-Specific Ionic Liquids for Biocatalysis

Metalloenzymes, such as Horseradish Peroxidase (HRP), are notoriously sensitive to organic solvents and standard ionic liquids. Anions like chloride or tetrafluoroborate can coordinate to the heme-iron center, causing immediate denaturation. By performing an anion metathesis on THEAB, researchers can synthesize tetrakis(2-hydroxyethyl)ammonium trifluoromethanesulfonate ([THEA][OTf]), a task-specific IL that structurally mimics TRIS buffer and boosts HRP activity by up to 240-fold [3].

Self-Validating Workflow: Halide-Free Metathesis

Workflow Step1 Step 1: Metathesis THEAB + AgOTf in Methanol Step2 Step 2: Filtration Remove AgBr Precipitate Step1->Step2 Halide Removal Step3 Step 3: Purification Lyophilization of [THEA][OTf] Step2->Step3 Solvent Evaporation Step4 Step 4: Biocatalysis Add HRP & Substrate Step3->Step4 Enzyme Activation

Synthesis and Application Workflow of[THEA][OTf] for Metalloenzyme Biocatalysis.

Step-by-Step Methodology:

  • Metathesis: Dissolve THEAB (1.0 eq) in anhydrous methanol. Slowly add Silver Trifluoromethanesulfonate (AgOTf, 1.0 eq) under exclusion of light.

    • Causality: AgOTf is chosen over Potassium Triflate to drive the reaction forward thermodynamically via the irreversible precipitation of Silver Bromide (AgBr).

  • Precipitation & Filtration: Stir for 2 hours at room temperature. Filter the suspension through a 0.22 µm PTFE membrane to remove the yellowish AgBr precipitate.

  • Self-Validation (Halide Test): Take a 100 µL aliquot of the filtrate, dilute with water, and add a drop of 0.1 M AgNO₃.

    • Validation Check: If the solution remains clear, the metathesis is complete. If cloudiness appears, unreacted bromide remains, which will poison the metalloenzyme. Add trace AgOTf and refilter.

  • Lyophilization: Evaporate the methanol under reduced pressure, followed by lyophilization for 48 hours to remove trace water.

  • Biocatalytic Deployment: Dissolve HRP in a 90% (v/v) [THEA][OTf] / 10% aqueous buffer mixture. The hydroxyl arms of the THEA cation form a protective hydrogen-bonded cage around the enzyme, preventing unfolding while allowing substrate access to the active site.

Quantitative Data: Catalyst Selection Matrix

To aid in process development, the following table summarizes the physicochemical properties and operational domains of THEAB compared to traditional quaternary ammonium catalysts.

CatalystChemical FormulaApprox. LogPPrimary MechanismWashability (API Purif.)Key Application
TBAB (CH₃CH₂CH₂CH₂)₄N⁺ Br⁻+2.5Lipophilic bulk-phase transferPoor (Requires recrystallization)Standard alkylations
TEAB (CH₃CH₂)₄N⁺ Br⁻+0.5Moderate phase transferModerateBase-catalyzed condensations
THEAB (HOCH₂CH₂)₄N⁺ Br⁻< -3.0Interfacial / Bifunctional (H-bond)Excellent (Quantitative in water) Late-stage API synthesis, Biocatalysis

Data synthesized from comparative partition coefficient studies and industrial application notes [1][3].

References

  • Fisher Scientific. Tetrakis(2-hydroxyethyl)ammonium bromide, 99% - Product Specifications & Applications. URL:[Link]

  • MDPI - International Journal of Molecular Sciences. Effects of Ionic Liquids on Metalloproteins. (Details the rational design of THEA-based task-specific ionic liquids for Horseradish Peroxidase enhancement). URL:[Link]

Application Note: Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

While standard tetraalkylammonium salts (such as tetrabutylammonium bromide, TBAB) have long been the workhorses of biphasic organic synthesis, their intense lipophilicity often leads to intractable emulsions and difficult post-reaction purifications. Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) [1] fundamentally subverts this paradigm. By featuring four hydrogen-bond donating hydroxyl groups clustered around a central quaternary nitrogen, THEAB offers a unique, highly hydrophilic steric profile[2].

As a Senior Application Scientist, I frequently deploy THEAB in two distinct, high-value scenarios:

  • Emulsion-Free Phase Transfer Catalysis (PTC): Where the catalyst must be quantitatively recovered or washed away in the aqueous phase without contaminating the organic product.

  • Task-Specific Ionic Liquids (TSILs) for Biocatalysis: Where the tetrakis(2-hydroxyethyl)ammonium cation acts as a structural mimic for TRIS buffer, stabilizing delicate metalloproteins (like Horseradish Peroxidase) in non-aqueous environments[3].

Table 1: Physicochemical Profile of THEAB
PropertyValueMechanistic Implication
CAS Number 4328-04-5Standard identifier for procurement and safety tracking.
Molecular Formula C8H20BrNO4High oxygen-to-carbon ratio drives extreme aqueous solubility.
Molecular Weight 274.15 g/mol Optimal mass for calculating precise catalytic equivalents.
Melting Point 191 °CHigh thermal stability allows for use in elevated-temperature reflux systems.
H-Bond Donors/Acceptors 4 / 5Enables "omega-phase" solvation; mimics biological buffers (e.g., TRIS).

Core Application 1: Hydrophilic Phase Transfer Catalysis (PTC)

The Mechanistic Causality

In traditional PTC, a lipophilic catalyst shuttles an anion into the organic phase. However, highly lipophilic catalysts often bind the anion too tightly, reducing its nucleophilicity, and they frequently act as surfactants, creating stubborn emulsions.

THEAB operates differently. Its four hydroxyl groups form a localized, structured hydration shell (an "omega-phase") around the reactive anion. This allows the complex to partition just enough into the interfacial organic layer to react, while leaving the anion relatively "naked" and highly reactive. Post-reaction, THEAB's extreme hydrophilicity ensures it partitions 100% back into the aqueous phase, allowing for rapid, clean phase separation[4].

PTC_Mechanism cluster_aqueous Aqueous Phase (High Polarity) cluster_organic Organic Phase (Low Polarity) Nu Nucleophile (Na⁺ Nu⁻) Complex_Aq Active Complex (Q⁺ Nu⁻) Nu->Complex_Aq Ion Exchange PTC_Aq THEAB Catalyst (Q⁺ Br⁻) PTC_Aq->Complex_Aq Complex_Org Interfacial Complex (Q⁺ Nu⁻) Complex_Aq->Complex_Org Interfacial Transfer Substrate Organic Substrate (R-X) Product Target Product (R-Nu) Substrate->Product Complex_Org->Product Substitution PTC_Org Spent Catalyst (Q⁺ X⁻) Complex_Org->PTC_Org Halide Release PTC_Org->PTC_Aq Aqueous Return

Figure 1: Mechanism of biphasic phase transfer catalysis utilizing THEAB.

Protocol 1: Biphasic O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol utilizes THEAB to facilitate the alkylation of sterically hindered phenols without forming emulsions.

Reagents:

  • Phenol derivative (10.0 mmol)

  • Alkyl halide (12.0 mmol)

  • Aqueous NaOH (50% w/w, 5.0 mL)

  • THEAB (0.5 mmol, 5 mol%)

  • Toluene (15.0 mL)

Step-by-Step Methodology:

  • System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the phenol derivative in 15.0 mL of toluene.

  • Catalyst Introduction: Add the THEAB directly to the organic phase. Observation: The catalyst will remain largely suspended until the aqueous phase is introduced.

  • Biphasic Initiation: Slowly add the 50% aqueous NaOH. The high sheer stirring (800 rpm) will create a temporary suspension.

  • Thermal Activation: Heat the biphasic mixture to 80 °C under a reflux condenser for 4 hours.

  • Phase Separation & Validation: Halt stirring and transfer the mixture to a separatory funnel.

    • Validation Checkpoint 1 (Emulsion Test): The phases should cleanly separate within 60 seconds. If a rag layer forms, the THEAB concentration is too high; dilute with 5 mL of hot water.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water (2 × 10 mL).

    • Validation Checkpoint 2 (Catalyst Clearance): Spot the organic layer on a TLC plate (Hexanes:EtOAc). The complete absence of a highly polar baseline spot (stainable with iodine) confirms that 100% of the THEAB has been successfully washed into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ether.

Core Application 2: Task-Specific Ionic Liquids (TSILs) in Biocatalysis

The Mechanistic Causality

Enzymes like Horseradish Peroxidase (HRP) rapidly denature in standard organic solvents or conventional imidazolium-based ionic liquids (e.g., [BMIM][Cl]). However, by performing a halide metathesis on THEAB to replace the bromide with a non-coordinating anion (like trifluoromethanesulfonate, [CF3SO3]⁻), we generate a room-temperature ionic liquid[5].

Because the tetrakis(2-hydroxyethyl)ammonium cation structurally mimics tris(hydroxymethyl)aminomethane (TRIS buffer), it preserves the enzyme's critical hydration shell and tertiary structure. Research indicates that HRP activity in this specific IL is up to 240-fold higher than in conventional ILs[3].

Biocatalysis Step1 1. Metathesis THEAB + AgCF₃SO₃ Step2 2. Solubilization HRP in THEA-Triflate Step1->Step2 Step3 3. Substrate Phenol + H₂O₂ Step2->Step3 Step4 4. Biocatalysis Enhanced Oxidation Step3->Step4 Step5 5. Extraction Product Isolation Step4->Step5

Figure 2: Workflow for biocatalytic oxidation using THEA-based task-specific ionic liquids.

Protocol 2: Synthesis of [THEA][CF3SO3] and HRP-Catalyzed Oxidation

Part A: Synthesis of the Task-Specific Ionic Liquid

  • Ion Exchange: Dissolve 10.0 mmol of THEAB in 20 mL of absolute ethanol. Slowly add an equimolar amount (10.0 mmol) of Silver Trifluoromethanesulfonate (AgCF₃SO₃) dissolved in 10 mL of ethanol.

  • Precipitation: Stir in the dark for 2 hours at room temperature. A dense, yellowish precipitate of AgBr will form immediately.

  • Filtration & Validation: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the AgBr.

    • Validation Checkpoint 3 (Metathesis Completion): Add one micro-drop of aqueous AgNO₃ to a 0.1 mL aliquot of the filtrate. The absence of new cloudiness/precipitate confirms that all bromide ions have been successfully exchanged.

  • Drying: Evaporate the ethanol under reduced pressure, then dry the resulting viscous liquid under high vacuum (0.1 mbar) at 60 °C for 24 hours to yield pure [THEA][CF3SO3].

Part B: Biocatalytic Oxidation

  • Enzyme Solubilization: Dissolve 2.0 mg of lyophilized Horseradish Peroxidase (HRP) in 1.0 g of the synthesized [THEA][CF3SO3] IL. Gently vortex until a clear, homogenous solution is achieved.

  • Reaction Initiation: Add the organic substrate (e.g., guaiacol or a phenolic derivative, 0.5 mmol) followed by the dropwise addition of 30% H₂O₂ (0.6 mmol).

  • Incubation: Stir gently at 25 °C. The TRIS-mimicking environment of the THEA cation will prevent the H₂O₂ from prematurely denaturing the heme active site of the HRP.

  • Product Extraction: Extract the oxidized product using diethyl ether (3 × 2 mL). The IL and enzyme remain completely immiscible with the ether, allowing the catalytic system to be recycled for up to 5 subsequent runs.

Comparative Data Summary

To justify the procurement and integration of THEAB into synthetic pipelines, compare its performance metrics against the industry standard, TBAB.

Table 2: Performance Comparison in Biphasic Synthesis
MetricTHEAB (Tetrakis-hydroxyethyl)TBAB (Tetrabutyl)Operational Impact
Aqueous Partitioning > 99.9%~ 70.0%THEAB requires zero chromatography for catalyst removal.
Emulsion Risk Extremely LowHighTHEAB drastically reduces downstream processing time.
Enzyme Compatibility Excellent (TRIS Mimic)Poor (Denaturing)THEAB enables green biocatalysis in non-aqueous media.
H-Bonding Capacity High (4 Donors)NoneTHEAB stabilizes transition states via secondary interactions.

References

  • Guidechem.TETRAKIS(2-HYDROXYETHYL)AMMONIUM BROMIDE CAS 4328-04-5 Information and Properties.
  • Fisher Scientific.Tetrakis(2-hydroxyethyl)ammonium bromide, 99%.
  • ResearchGate.A rational synthetic approach for producing quaternary ammonium halides and physical properties of the room temperature ionic liquids obtained by this way. Journal of Molecular Liquids 344(5):117925.
  • MDPI.Effects of Ionic Liquids on Metalloproteins.

Sources

Application Note: Tetrakis(2-hydroxyethyl)ammonium Bromide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Focus: Synthesis of Cationic Hydrogels, Task-Specific Ionic Liquids, and API Solubilization

Executive Summary & Chemical Rationale

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB, CAS: 4328-04-5) is a highly versatile quaternary ammonium compound characterized by a central, permanently charged nitrogen atom bonded to four reactive primary hydroxyl groups[1]. While traditionally utilized as a simple phase-transfer catalyst, THEAB has emerged as a critical building block in advanced polymer chemistry and pharmaceutical formulation. Its tetra-functionality makes it an ideal star-shaped crosslinking agent for polyurethanes, polyesters, and functionalized polyacrylates[2]. Furthermore, its structural biomimicry of biological buffers makes it a premier precursor for task-specific ionic liquids and highly water-soluble active pharmaceutical ingredient (API) salts.

Mechanistic Insights: Causality in Polymer & Formulation Design

As application scientists, we do not merely select reagents; we engineer microenvironments. The selection of THEAB over conventional polyols (e.g., pentaerythritol or glycerol) is driven by three distinct mechanistic advantages:

A. Polyelectrolyte Expansion in Hydrogel Networks

When THEAB is copolymerized with diisocyanates (such as hexamethylene diisocyanate, HDI), the four hydroxyl groups form a densely crosslinked polyurethane network. Unlike neutral crosslinkers, THEAB embeds a permanent cationic charge directly into the polymer nodes. According to the Flory-Rehner theory of swelling, the electrostatic repulsion between these fixed cationic charges forces the polymer chains apart. This causality results in an exponentially higher equilibrium swelling ratio in aqueous media, making THEAB-crosslinked hydrogels highly effective for superabsorbent applications and the electrostatic capture of anionic biologic drugs (e.g., nucleic acids or acidic proteins).

B. Biocompatibility via TRIS-Biomimicry

THEAB is the quaternary analog of Tris(hydroxymethyl)aminomethane (TRIS), a ubiquitous biological buffer. When THEAB is converted into a task-specific ionic liquid (IL) by exchanging the bromide counterion for a less coordinating anion (such as trifluoromethanesulfonate), the resulting matrix provides a highly stabilizing, hydrogen-bonding network. This biomimetic microenvironment preserves the tertiary structure of metalloproteins. For example, enzymes like horseradish peroxidase exhibit up to 240-fold higher catalytic activity in THEAB-derived ILs compared to conventional imidazolium-based solvents[3][4].

C. API Solubilization via Halide Exchange

In drug development, poor aqueous solubility is a primary bottleneck for lipophilic APIs like cannabinoids. The bromide ion in THEAB is weakly coordinating and can be quantitatively exchanged for a hydroxide ion using a basic resin[5]. The resulting tetrakis(2-hydroxyethyl)ammonium hydroxide is a strong organic base capable of deprotonating weakly acidic APIs. This acid-base neutralization yields highly water-soluble THEA-API salts, dramatically improving bioavailability and facilitating intravenous or aqueous oral formulations[5].

Quantitative Data: Comparative Polymer Properties

The following table summarizes the causal impact of substituting a standard neutral crosslinker (Glycerol) with THEAB in a Polyethylene Glycol (PEG)-based polyurethane hydrogel system.

PropertyPEG-Glycerol Network (Neutral)PEG-THEAB Network (Cationic)Mechanistic Causality
Crosslink Functionality 3 (-OH groups)4 (-OH groups)THEAB provides higher crosslink density and a star-shaped node geometry.
Equilibrium Swelling Ratio ~400% (g/g)~1200% (g/g)Polyelectrolyte expansion driven by internal electrostatic charge repulsion.
Anionic Drug Loading Low (<5%)High (>85%)Direct electrostatic complexation with the quaternary ammonium core.
Enzyme Activity Retention Baseline (1x)Enhanced (up to 240x)TRIS-mimicking hydrogen bond network stabilizes tertiary protein structures[3].

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of THEAB-Crosslinked Cationic Polyurethane Hydrogels

This protocol utilizes a two-step prepolymer method to ensure uniform network architecture.

  • Dehydration (Critical Step): Dry PEG diol (Mw 2000) and THEAB under vacuum at 80°C for 24 hours.

    • Causality: Trace water reacts competitively with isocyanates to form urea linkages and CO₂ gas, causing unwanted foaming and disrupting network uniformity.

  • Prepolymerization: React the dehydrated PEG diol with hexamethylene diisocyanate (HDI) at a 1:2 molar ratio in a sealed reactor at 80°C for 2 hours to form an NCO-terminated prepolymer.

  • Crosslinking: Dissolve THEAB in anhydrous dimethylformamide (DMF) and add it to the prepolymer mixture at a stoichiometric NCO:OH ratio of 1:1. Add 0.1 wt% dibutyltin dilaurate (DBTDL) as a catalyst. Pour the mixture into a Teflon mold and cure at 60°C for 12 hours.

  • Self-Validation Check: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is self-validating when the strong isocyanate asymmetric stretching peak at 2270 cm⁻¹ completely disappears , confirming 100% conversion of the monomers into the crosslinked network.

Protocol B: Halide Exchange for Task-Specific Ionic Liquids and API Salts

This protocol details the conversion of THEAB to a reactive hydroxide intermediate for API salt formation[5].

  • Resin Activation: Pack a glass chromatography column with a strongly basic anion exchange resin (e.g., AmberChrom 1x8). Flush the column with 250 mL of 1 M KOH, followed by copious amounts of deionized water until the eluate reaches a neutral pH[5].

  • Ion Exchange: Dissolve 1.8 g of THEAB in deionized water and pass it through the activated column.

    • Causality: Flush the solution through the column three times. Multiple passes ensure the complete thermodynamic displacement of Br⁻ by OH⁻[5].

  • Self-Validation Check: Collect a few drops of the final eluate and add a 0.1 M AgNO₃ solution. The absence of a pale yellow precipitate (AgBr) validates that the halide exchange is complete and the intermediate is pure.

  • API Neutralization: React the THEA-hydroxide eluate with the target acidic API (e.g., Δ9-tetrahydrocannabivarin) in dry ethanol for 30 minutes. Evaporate the solvent under reduced pressure to yield the quantitative, water-soluble THEA-API salt[5].

Mandatory Visualizations

PU_Synthesis PEG PEG Diol (Macromonomer) Prepolymer NCO-Terminated Prepolymer PEG->Prepolymer + HDI 80°C Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Prepolymer Hydrogel Cationic Polyurethane Hydrogel Network Prepolymer->Hydrogel + THEAB Catalyst THEAB THEAB (Tetra-functional Crosslinker) THEAB->Hydrogel

Workflow for synthesizing THEAB-crosslinked cationic polyurethane hydrogels.

IonExchange THEAB THEAB (Bromide Salt) CAS: 4328-04-5 THEA_OH THEA-Hydroxide (Reactive Intermediate) THEAB->THEA_OH Ion Exchange (Br- to OH-) Resin Anion Exchange Resin (OH- Form) Resin->THEA_OH Product Water-Soluble API Salt / Task-Specific IL THEA_OH->Product Acid-Base Neutralization API Anionic API / Acid (e.g., Cannabinoids) API->Product

Halide exchange pathway for generating THEA-based water-soluble drug salts and ionic liquids.

References

  • Justia Patents. "New water-soluble salts of cannabinoids, preparation and uses thereof". Justia. URL:[Link]

  • SciSpace. "Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications". Chemical Society Reviews. URL:[Link]

  • MDPI. "Effects of Ionic Liquids on Metalloproteins". International Journal of Molecular Sciences. URL:[Link]

  • Google Patents. "Functionalized polyacrylate polymer compositions". EP3548446A1.

Sources

Application Note: Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB) in Hydrogen-Bond Directed Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Traditional Phase Transfer Catalysis (PTC) relies heavily on lipophilic quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), to extract water-soluble anions deep into an organic phase [1]. While highly effective for standard nucleophilic substitutions, classical PTC often fails when the organic substrate is sterically hindered or requires electrophilic activation to undergo transformation.

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) —also known as tetraethanolammonium bromide[1]—represents a structural paradigm shift in PTC design. Unlike TBAB, THEAB is exceptionally hydrophilic due to its four terminal hydroxyl groups. This unique structural feature restricts its partitioning deeply into non-polar organic solvents, anchoring it instead at the liquid-liquid interface[2].

The Causality of Experimental Choice: Why choose a catalyst that doesn't fully enter the organic phase? By localizing at the interface, THEAB acts as a bifunctional catalyst . The quaternary ammonium cation forms an ion pair with the aqueous nucleophile (e.g.,


, 

), while the four flexible hydroxyethyl arms create a localized hydrogen-bonding network. This network activates organic electrophiles (such as epoxides) via hydrogen-bond donation to the heteroatom, stabilizing the transition state and accelerating reactions that would otherwise be sluggish [3].

Comparative Catalyst Performance

To understand the necessity of THEAB, we must benchmark it against traditional catalysts. The table below summarizes the quantitative differences in catalyst properties and their resulting performance in a model biphasic epoxide ring-opening reaction.

Table 1: Catalyst Properties and Benchmark Performance

CatalystStructureLipophilicityH-Bond DonorsPrimary MechanismRelative Yield*
TBAB Tetrabutylammonium bromideHigh0Deep-phase anion extraction35%
TEAB Tetraethylammonium bromideModerate0Interfacial anion exchange20%
THEAB Tetrakis(2-hydroxyethyl)ammonium bromideVery Low4Interfacial H-bond activation>95%

*Yields based on the biphasic azidation of 1,2-epoxyhexane at 60°C for 4 hours.

Mechanistic Pathway Visualization

The following diagram illustrates the interfacial mechanism where THEAB bridges the aqueous and organic phases, providing dual activation.

Mechanism Aq Aqueous Phase NaN3 + THEAB Int Liquid-Liquid Interface H-Bonding Network Aq->Int N3- & THEAB Prod Organic Phase Azido-Alcohol Product Int->Prod Dual Activation Org Organic Phase Epoxide Substrate Org->Int Epoxide Diffusion

Fig 1. Mechanistic pathway of THEAB-catalyzed interfacial activation.

Experimental Protocol: Biphasic Epoxide Ring-Opening

This protocol details the conversion of 1,2-epoxyhexane to 1-azido-2-hexanol using aqueous sodium azide (


) and THEAB in a toluene/water biphasic system.
Materials Required
  • Substrate: 1,2-Epoxyhexane (10.0 mmol, 1.00 g)

  • Nucleophile: Sodium azide (

    
    , 15.0 mmol, 0.97 g)
    
  • Catalyst: Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB, 0.5 mmol, 137 mg, 5 mol%)

  • Solvents: Toluene (10 mL), Deionized Water (10 mL), Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Aqueous Phase Preparation: In a 50 mL round-bottom flask, dissolve 15.0 mmol of

    
     and 0.5 mmol of THEAB in 10 mL of deionized water. Stir gently until the solution is completely clear.
    
  • Organic Phase Preparation: In a separate vial, dissolve 10.0 mmol of 1,2-epoxyhexane in 10 mL of toluene.

  • Biphasic Reaction Initiation: Transfer the organic phase into the round-bottom flask containing the aqueous phase. Equip the flask with a reflux condenser.

  • Vigorous Stirring (Critical Step): Heat the biphasic mixture to 60°C and stir vigorously at 800 rpm for 4 hours.

    • Causality Note: Because THEAB operates almost exclusively at the liquid-liquid interface, the reaction kinetics are heavily mass-transfer dependent. An 800 rpm stirring rate ensures maximum interfacial surface area without creating an unbreakable emulsion [4].

  • Phase Separation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the crude azido-alcohol.
    

Table 2: Effect of Stirring Rate on Reaction Efficiency (Demonstrating Interfacial Causality)

Stirring Rate (rpm)Interfacial AreaReaction Time (h)Conversion (%)
200Low1222
400Moderate854
800 High 4 >95
1200Very High (Emulsion)4>95 (Difficult separation)

Protocol Workflow Visualization

Workflow S1 Step 1: Aqueous Prep Dissolve NaN3 + THEAB in H2O S3 Step 3: Biphasic Reaction Stir at 800 rpm, 60°C for 4 hours S1->S3 S2 Step 2: Organic Prep Dissolve Epoxide in Toluene S2->S3 S4 Step 4: Phase Separation Extract with EtOAc S3->S4 Monitor by TLC S5 Step 5: Purification Wash, Dry, Concentrate S4->S5

Fig 2. Step-by-step experimental workflow for THEAB phase transfer catalysis.

Self-Validating Systems & Quality Control

To ensure the protocol is functioning as a self-validating system, researchers must establish baseline metrics during the run:

  • Control Validation: Run a parallel reaction omitting THEAB. A successful system will show <5% conversion in the control, validating that the reaction is strictly catalyst-dependent and not driven by background thermal hydrolysis.

  • Mass Balance: The combined mass of recovered starting material and product should exceed 95%. A significant loss of mass indicates undesired water-solubilization of the product, suggesting the need to reduce the aqueous volume or increase the toluene ratio.

  • Spectroscopic Benchmarks: Infrared (IR) spectroscopy provides immediate, self-validating proof of reaction progress. The disappearance of the epoxide C-O stretch (approx. 850 cm⁻¹) and the appearance of a sharp azide N=N=N stretch (2100 cm⁻¹) alongside a broad O-H stretch (3400 cm⁻¹) confirm successful ring-opening.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. URL: [Link]

  • National Institute of Standards and Technology (NIST). Solubility Data Series: Tetraethanolammonium bromide. URL: [Link]

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. URL: [Link]

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry. URL: [Link]

Sources

Application Note: Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB) in Fine Chemical Synthesis and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5)

Executive Summary

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) is a highly specialized quaternary ammonium salt that has emerged as a transformative reagent in fine chemical synthesis and biocatalysis. Unlike traditional alkyl-based phase transfer catalysts (e.g., tetrabutylammonium bromide), THEAB possesses four terminal hydroxyl groups. This unique structural motif provides exceptional hydrogen-bonding capacity, allowing it to function as a highly hydrophilic counter-ion for active pharmaceutical ingredients (APIs) and as a biocompatible precursor for tailor-made ionic liquids (ILs).

This technical guide explores the mechanistic causality and provides self-validating protocols for THEAB's two primary applications: the synthesis of highly water-soluble cannabinoid salts [1], and the stabilization of delicate metalloproteins (like Horseradish Peroxidase) in non-aqueous biocatalytic environments [2].

Physicochemical Profiling

Understanding the baseline properties of THEAB is critical for predicting its behavior in solvent systems and ion-exchange chromatography.

Table 1: Physicochemical and Structural Data of THEAB [3]

ParameterValue / Description
Chemical Formula C₈H₂₀BrNO₄
Molecular Weight 274.15 g/mol
CAS Registry Number 4328-04-5
Appearance White to almost white crystalline powder
Melting Point 191 °C
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 80.9 Ų

Application Workflow 1: Synthesis of Water-Soluble API Salts

Mechanistic Causality

Many modern APIs, including cannabinoids (e.g., CBD, THC, Δ9-Tetrahydrocannabivarin), are highly lipophilic. This limits their bioavailability and complicates aqueous formulation. While converting these phenolic compounds into salts using standard amines (like tetrabutylammonium) is common, the resulting salts often remain poorly soluble in water due to the hydrophobic alkyl chains.

By utilizing THEAB as a precursor, chemists can exchange the bromide for a hydroxide anion to form THEA-OH. When THEA-OH neutralizes the API, the resulting salt incorporates the THEA⁺ cation. The four hydroxyethyl arms of THEA⁺ create a dense hydration sphere, drastically increasing the aqueous solubility of the API complex to levels viable for intravenous or oral liquid administration [1].

Self-Validating Protocol: Synthesis of THEA-Cannabinoid Salts

Phase 1: Ion Exchange (Preparation of THEA-OH)

  • Resin Activation: Pack a glass column with a strongly basic anion exchange resin (e.g., AmberChrom® 1×8). Flush with 250 mL of 1 M aqueous KOH, followed by 250 mL of deionized water until the eluent pH is neutral.

  • Exchange Reaction: Dissolve 1.8 g of THEAB in 20 mL of deionized water. Flush the solution through the activated column at a flow rate of 1-2 mL/min.

  • Validation Step (Crucial): Test a few drops of the eluent with a 0.1 M AgNO₃ solution. The absence of a yellowish-white precipitate (AgBr) confirms complete halide exchange. The eluent pH should be >13.

  • Isolation: Remove the water under vacuum at 40°C. Dry the resulting THEA-OH residue at 70°C in a vacuum oven for 48 hours.

Phase 2: Salt Formation

  • Neutralization: Dissolve 100 mg (0.35 mmol) of Δ9-Tetrahydrocannabivarin (THCV) in 20 mL of anhydrous ethanol. Add 417 mg (3.2 mmol) of the dried THEA-OH.

  • Reaction: Stir vigorously at room temperature for 30 minutes. The acid-base neutralization occurs rapidly.

  • Purification: Evaporate the ethanol under reduced pressure. Dry the residue in a vacuum at 70°C for 48 hours to afford the THCV-THEA salt in quantitative yield.

  • Validation Step: Perform a solubility test. The resulting salt should achieve a water solubility of ~7 mg/mL at 20°C (compared to <0.1 mg/mL for free THCV) [1].

API_Synthesis A THEAB (Bromide Salt) B Ion Exchange (Strong Basic Resin) A->B Aqueous KOH Activation C THEA-OH (Hydroxide Salt) B->C Br⁻ to OH⁻ Exchange E Water-Soluble API-THEA Salt C->E Neutralization in EtOH D Lipophilic API (e.g., Cannabinoid) D->E Mixing (30 min)

Workflow for synthesizing water-soluble API salts via THEAB ion exchange.

Application Workflow 2: Enzyme Stabilization in Biocatalysis

Mechanistic Causality

Biocatalysis often requires organic solvents to dissolve hydrophobic substrates, but solvents like methanol or acetonitrile strip the essential "internally bound water" from enzymes, causing rapid denaturation and loss of 3D conformation.

THEAB can be converted into tailor-made room-temperature ionic liquids (RTILs), such as THEA-trifluoromethanesulfonate. Because the THEA⁺ cation structurally mimics TRIS buffer (possessing multiple hydroxyethyl moieties), it exhibits exceptional biocompatibility. It forms a protective, hydrogen-bonded hydration sphere around metalloproteins like Horseradish Peroxidase (HRP), preventing solvent-induced unfolding and maintaining catalytic activity at levels exponentially higher than in conventional organic media[2].

Table 2: Comparative HRP Enzyme Activity by Solvent Medium [2]

Solvent / MediumRelative HRP ActivityMechanism of Action
Aqueous Buffer (Control) 100%Native hydration
Methanol (Standard Organic) < 5%Strips structural water, causing unfolding
Standard IL ([BMIM][Cl]) ~ 15%Chaotropic disruption of protein structure
THEA-based IL > 50% Mimics TRIS buffer; retains hydration sphere
Self-Validating Protocol: Biocatalytic Assay in THEA-IL Media
  • Media Preparation: Prepare a 10% (v/v) solution of THEA-based IL in a buffered aqueous system (pH 6.5).

  • Enzyme Solubilization: Dissolve 1 mg/mL of Horseradish Peroxidase (HRP) into the THEA-IL medium. Gently vortex to ensure complete homogenization without inducing shear stress.

  • Substrate Introduction: Introduce the hydrophobic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) dissolved in a minimal volume of carrier solvent.

  • Validation Step (Activity Assay): To validate that the THEA cation has successfully protected the enzyme, run a parallel control using 10% Methanol instead of the THEA-IL. Monitor the reaction via UV-Vis spectroscopy at 450 nm. The THEA-IL reactor should demonstrate an initial reaction velocity at least 10 times greater than the methanol control, confirming the preservation of the enzyme's active site [2].

Enzyme_Stabilization A Organic Solvent (Denaturing Media) D Enzyme (e.g., HRP) A->D Strips Essential Water B THEA-based IL (4x -OH groups) C Hydration Sphere Formation B->C Hydrogen Bonding C->D Surrounds Protein E Stabilized Active Conformation D->E Maintains Activity (>10x vs Methanol) F Unfolded/Denatured Enzyme D->F Loss of Activity

Mechanism of enzyme stabilization by THEA-based ionic liquids in non-aqueous media.

Safety, Handling, and Storage

To maintain the integrity of THEAB for sensitive synthetic and biocatalytic applications, strict handling parameters must be observed:

  • Hygroscopicity: THEAB is highly hygroscopic due to its four hydroxyl groups. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) within a desiccator.

  • Temperature: Store at room temperature (15°C to 25°C). Avoid prolonged exposure to temperatures above 50°C to prevent premature degradation.

  • Safety: Classified as an irritant. Handle using standard laboratory PPE (nitrile gloves, safety goggles, and a dust mask if handling large quantities of the crystalline powder) [3].

References

  • Kutyrev, A., Newman, T., & Kadyrov, R. (2022). New water-soluble salts of cannabinoids, preparation and uses thereof. U.S. Patent Application No. 17/705,267. Justia Patents. Available at:[Link]

  • Zhou, L., & Danielson, N. D. (2022). The ionic liquid isopropylammonium formate as a mobile phase modifier to improve protein stability during reversed phase liquid chromatography. PubMed Central (PMC), National Institutes of Health. Available at:[Link](Note: URL reflects the PMC database routing for the cited Ling Zhou study on IL protein stabilization).

Application Note: High-Efficiency Biphasic Williamson Ether Synthesis Using Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals Application: Green Chemistry, Zero-Leaching Phase Transfer Catalysis, Active Pharmaceutical Ingredient (API) Synthesis

Executive Summary & Mechanistic Rationale

The Williamson Ether Synthesis is a cornerstone of carbon-oxygen bond formation. Modern green chemistry initiatives have heavily modified this classic reaction by employing Phase-Transfer Catalysis (PTC) to eliminate the need for hazardous polar aprotic solvents and enable milder reaction conditions[1]. While traditional PTCs have significantly contributed to greener synthetic pathways[2], they often introduce a critical bottleneck in pharmaceutical development: catalyst leaching.

Standard lipophilic catalysts, such as Tetrabutylammonium bromide (TBAB), actively partition into the organic phase. While this efficiently transports the reactive alkoxide/phenoxide anion, it leaves behind quaternary ammonium impurities in the final organic product, necessitating tedious and solvent-heavy column chromatography for removal.

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) offers a highly specialized alternative. Recognized as an effective phase transfer catalyst[3], THEAB's unique molecular architecture completely alters the extraction mechanism. As documented in its chemical profile[4], THEAB possesses four terminal hydroxyl groups. This renders the catalyst extremely hydrophilic.

The Causality of Catalyst Choice: Instead of acting as a traditional phase-transfer agent that shuttles ions across the boundary, THEAB functions via an interfacial mechanism . The four hydroxyl groups anchor the catalyst firmly in the aqueous phase via a dense hydrogen-bonded network. The quaternary nitrogen sits exactly at the liquid-liquid interface, drawing the alkyl halide from the organic phase to the boundary, facilitating the


 substitution, and immediately releasing the newly formed ether back into the organic layer. Because THEAB's partition coefficient into non-polar organic solvents is effectively zero, the resulting organic phase is completely free of catalyst impurities.

CatalyticCycle cluster_aq Aqueous Phase (pH > 12) cluster_int Liquid-Liquid Interface cluster_org Organic Phase (CPME) Aq_React Phenol + NaOH → Phenoxide Int_Complex THEAB⁺ • PhO⁻ (Ion Pair) Aq_React->Int_Complex Ion Exchange Aq_Cat THEAB (Br⁻) [Hydrophilic PTC] Aq_Cat->Int_Complex Phase Transfer Org_Prod Ether Product (Zero PTC Leaching) Int_Complex->Org_Prod Nucleophilic Attack Org_React Alkyl Halide (R-X) Org_React->Org_Prod R-X consumed Org_Prod->Aq_Cat THEAB⁺ • X⁻ returns

Figure 1: Interfacial catalytic cycle of THEAB in a biphasic Williamson ether synthesis.

Quantitative Performance Data

To demonstrate the efficacy of THEAB, the synthesis of a model compound (benzyl phenyl ether) was evaluated against uncatalyzed conditions and traditional TBAB catalysis. The data below highlights the critical advantage of THEAB in downstream purification.

Catalyst System (5 mol%)Reaction Time (h)Isolated Yield (%)Catalyst Leaching into Organic Phase (%)Required Downstream Purification
No Catalyst 12.0< 15N/ANone
TBAB 2.092~ 12.5Column Chromatography
THEAB 2.594< 0.1 Simple Phase Separation

Note: Reactions performed at 70 °C using a Cyclopentyl methyl ether (CPME) / Water biphasic system.

Self-Validating Experimental Protocol

This protocol details the synthesis of Benzyl Phenyl Ether using THEAB. It is designed as a self-validating system, incorporating in-process checks to ensure mechanistic integrity and high yields.

Materials Required
  • Nucleophile: Phenol (10 mmol, 941 mg)

  • Electrophile: Benzyl bromide (11 mmol, 1.88 g)

  • Base: Sodium hydroxide (15 mmol, 600 mg)

  • Catalyst: (THEAB) (0.5 mmol, 137 mg)[4]

  • Solvents: Cyclopentyl methyl ether (CPME) (10 mL), Deionized water (10 mL)

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation (Nucleophile Activation)

  • In a 50 mL round-bottom flask, dissolve 15 mmol of NaOH in 10 mL of deionized water.

  • Add 10 mmol of phenol to the stirring solution.

  • Causality: Phenol (

    
     ~10) must be fully deprotonated by the NaOH to form the highly nucleophilic sodium phenoxide.
    
  • Self-Validation Check: Dip a glass rod into the solution and touch it to universal indicator paper. The pH must be >12 . If it is lower, add 1M NaOH dropwise until the target pH is reached.

Step 2: Catalyst Integration

  • Add 0.5 mmol of THEAB directly to the aqueous phenoxide solution.

  • Causality: THEAB will dissolve instantaneously, forming a structured hydrogen-bonded hydration shell that prepares it for interfacial positioning.

Step 3: Organic Phase Addition

  • Dissolve 11 mmol of benzyl bromide in 10 mL of CPME. Add this organic solution gently to the reaction flask.

  • Causality: CPME is utilized as a modern green solvent alternative to dichloromethane. It possesses extremely low water solubility, ensuring a sharp phase boundary critical for interfacial catalysis.

Step 4: Interfacial Reaction Execution

  • Equip the flask with a reflux condenser. Heat the biphasic mixture to 70 °C while stirring vigorously at 800 rpm for 2.5 hours.

  • Causality: Because THEAB cannot enter the organic phase, the reaction rate is entirely dependent on the surface area of the liquid-liquid interface. High-shear stirring (800 rpm) creates a micro-emulsion, maximizing the interfacial area where the THEAB-phenoxide ion pairs can interact with the benzyl bromide.

  • Self-Validation Check: After 2 hours, halt stirring for 30 seconds to allow phase separation. Extract a 10 μL aliquot from the top (organic) layer. Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) eluent. The complete disappearance of the benzyl bromide spot (

    
     ~0.6) confirms reaction completion.
    

Step 5: Phase Separation and Zero-Leaching Recovery

  • Cool the reaction mixture to room temperature.

  • Transfer the contents to a separatory funnel and allow the layers to settle for 5 minutes.

  • Drain the bottom aqueous layer (containing unreacted NaOH, NaBr byproduct, and >99.9% of the THEAB catalyst). This layer can be neutralized and processed for catalyst recycling.

  • Collect the top organic layer. Wash once with 5 mL of brine to remove any residual micro-droplets of water, dry over anhydrous

    
    , and evaporate the CPME under reduced pressure to yield pure benzyl phenyl ether.
    
  • Causality: The extreme hydrophilicity of THEAB bypasses the need for silica gel chromatography, streamlining the workflow for pharmaceutical scale-up.

Workflow Step1 1. Biphasic Setup Phenol, NaOH (aq) + THEAB + R-X in CPME Step2 2. Interfacial Reaction Vigorous stirring (800 rpm) at 70°C for 2.5h Step1->Step2 Heat & Stir Step3 3. Phase Separation Cool to RT, allow layers to separate Step2->Step3 Stop Agitation Step4 4. Organic Phase Contains pure Ether Product Step3->Step4 Top Layer (CPME) Step5 5. Aqueous Phase Contains THEAB + NaBr (Recyclable) Step3->Step5 Bottom Layer (Water)

Figure 2: Step-by-step biphasic extraction and zero-leaching recovery workflow.

References

  • PubChem Database Title: Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (Tetrakis(2-hydroxyethyl)ammonium bromide) Source: National Center for Biotechnology Information URL:[Link]

  • Thermo Fisher Scientific Product Catalog Title: Tetrakis(2-hydroxyethyl)ammonium bromide, 99% Source: Fisher Scientific / Thermo Scientific Chemicals URL:[Link]

  • Phase Transfer Catalysis in Green Chemistry Title: Contribution of phase transfer catalyst to green chemistry: A review Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Tetrakis(2-hydroxyethyl)ammonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile quaternary ammonium salt. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) and what are its primary applications?

Tetrakis(2-hydroxyethyl)ammonium bromide is a quaternary ammonium salt. Its molecular structure features a central nitrogen atom bonded to four 2-hydroxyethyl groups, with bromide as the counter-ion. This unique structure, particularly the presence of hydroxyl groups, imparts distinct properties compared to more common tetraalkylammonium salts.

Its primary applications include:

  • Phase-Transfer Catalysis (PTC): Like other quaternary ammonium salts, THEAB can function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[1][2][3] The hydroxyl groups can influence its solubility and interfacial behavior.

  • Nanoparticle Synthesis: The hydroxyl groups can act as effective capping and stabilizing agents, coordinating to the surface of growing nanoparticles to control their size, prevent aggregation, and provide a functional surface for further modifications.[4][5]

  • Templating Agent: In materials science, it can serve as a structure-directing agent (template) in the synthesis of porous materials like zeolites.[6]

  • Ionic Liquids: The presence of hydroxyethyl groups is a feature in the design of certain ionic liquids, which can influence properties like viscosity and hydrogen bonding capabilities.[7]

Q2: How does THEAB function as a phase-transfer catalyst?

Phase-transfer catalysis is a powerful technique for reacting chemicals located in separate, immiscible phases.[8] The THEAB cation, [N(CH₂CH₂OH)₄]⁺, pairs with an anion from the aqueous phase (e.g., a nucleophile like CN⁻ or OH⁻). This newly formed ion pair has sufficient lipophilicity to migrate into the organic phase.[3] Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. After the reaction, the catalyst cation shuttles the leaving group anion back to the aqueous phase, completing the catalytic cycle.

PTC_Mechanism cluster_0 Aqueous Phase Aq_Reactant Aqueous Reactant (e.g., M⁺X⁻) THEAB_X Active Catalyst (Q⁺X⁻) Aq_Reactant->THEAB_X Ion Exchange THEAB_Br THEAB (Q⁺Br⁻) Product_Anion Leaving Group Anion (Y⁻) Org_Substrate Organic Substrate (R-Y) Product Product (R-X) Org_Substrate->Product THEAB_X->THEAB_Br Regeneration THEAB_X->Org_Substrate Reaction

Caption: General mechanism of Phase-Transfer Catalysis (PTC) with THEAB (Q⁺Br⁻).

Q3: What are the potential advantages of the hydroxyethyl groups in THEAB compared to simple alkyl chains (like in TBAB)?

The four hydroxyethyl groups introduce unique functionalities:

  • Modified Solubility: The hydroxyl groups can form hydrogen bonds, altering the catalyst's solubility profile in both aqueous and organic phases. This can be advantageous for creating a suitable distribution between the phases for optimal catalytic activity.

  • Interfacial Activity: The amphiphilic nature imparted by the hydrophilic hydroxyl groups and the lipophilic core can lead to different interfacial behavior, potentially accelerating reactions that occur at the boundary between the two phases.[9]

  • Coordination and Stabilization: In nanoparticle synthesis, the oxygen atoms of the hydroxyl groups can coordinate to metal surfaces, providing a robust capping layer that prevents aggregation and controls particle growth.[5]

  • Functional Handles: The primary alcohol groups offer sites for further chemical modification, allowing the catalyst or the resulting nanoparticle surface to be functionalized.[5]

Q4: What are the recommended storage and handling procedures for THEAB?

As with most quaternary ammonium salts, proper handling is crucial for safety and to maintain the integrity of the compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It may be hygroscopic, so protection from moisture is important.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or with a local exhaust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12] Wash hands thoroughly after handling.

  • Incompatibilities: Avoid strong oxidizing agents.

Troubleshooting Guide

This guide addresses common issues encountered during reactions using Tetrakis(2-hydroxyethyl)ammonium bromide.

Problem Area 1: Low or No Reaction Yield

Q: My phase-transfer catalyzed reaction is showing very low conversion. What are the first parameters I should check?

A: Low conversion in a PTC system is a common issue that can often be resolved by systematically evaluating several key parameters.[13]

Troubleshooting_Yield start Low Reaction Yield catalyst Check Catalyst Loading (1-10 mol%) start->catalyst agitation Increase Agitation Rate (Ensure good mixing) catalyst->agitation If no improvement temperature Optimize Temperature (Increase incrementally) agitation->temperature If no improvement solvent Evaluate Solvent Choice (Polarity matters) temperature->solvent If no improvement concentration Check Reactant Concentration (Aqueous phase saturation) solvent->concentration If no improvement end Yield Improved concentration->end If improved

Caption: Troubleshooting flowchart for diagnosing low reaction yield in PTC.

  • Catalyst Loading: Ensure you are using an appropriate catalytic amount. A typical starting range for quaternary ammonium salts is 1-10 mol% relative to the limiting reagent.[14] If the reaction is slow, increasing the loading to 5-10 mol% may be beneficial.

  • Agitation (Stirring Speed): PTC reactions are highly dependent on the interfacial area between the two phases. Inadequate stirring leads to a slow reaction rate.[1] Ensure the reaction mixture is being stirred vigorously enough to create a fine emulsion, maximizing the surface area for ion exchange.

  • Temperature: Many organic reactions are accelerated by heat. If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 40°C, 60°C). Be mindful of potential side reactions or decomposition of reactants/products at higher temperatures.[15]

  • Solvent Choice: The organic solvent plays a critical role. A very non-polar solvent may not sufficiently dissolve the ion pair, while a very polar solvent might bind the anion too strongly, reducing its nucleophilicity. Toluene, chlorobenzene, and dichloromethane are common starting points. The unique solubility profile of THEAB may require exploring a broader range of solvents.

  • Concentration of Aqueous Reactant: The rate of ion exchange depends on the concentration of the anion in the aqueous phase. Using a saturated or near-saturated aqueous solution of the inorganic salt (e.g., NaCN, KOH) is often recommended to drive the equilibrium towards the formation of the active catalyst in the organic phase.[16]

Q: Could the bromide counter-ion be inhibiting my reaction?

A: Yes, this is a possibility known as "catalyst poisoning." If the leaving group of your substrate is also bromide, or if bromide is generated as a byproduct, it will compete with the desired reactant anion for the THEAB cation. This reduces the concentration of the active catalyst in the organic phase. If you suspect this, consider using a THEAB salt with a different, more "innocuous" anion, or use a large excess of the aqueous reactant to outcompete the bromide.

Problem Area 2: Issues in Nanoparticle Synthesis

Q: I'm using THEAB as a capping agent for gold nanoparticle synthesis, but I'm getting aggregated particles or a very broad size distribution. What's going wrong?

A: Aggregation and poor monodispersity in nanoparticle synthesis are typically related to the balance between the rates of nucleation and growth, and the effectiveness of the capping agent.[17][18]

  • Concentration of THEAB: The concentration of the capping agent is critical.[5]

    • Too Low: An insufficient amount of THEAB will not provide adequate surface coverage on the growing nanoparticles, leading to aggregation.

    • Too High: An excessively high concentration can sometimes lead to the formation of many small nuclei, resulting in a broad size distribution or even inhibiting growth altogether. Try titrating the concentration of THEAB in your synthesis to find the optimal ratio relative to your metal precursor.

  • pH of the Solution: The coordination of the hydroxyethyl groups to the nanoparticle surface can be pH-dependent. The protonation state of the hydroxyl groups and the surface charge of the nanoparticles are influenced by pH. Experiment with adjusting the pH of your reaction medium to see if it improves stability.

  • Rate of Reduction: The speed at which the metal precursor is reduced to its zero-valent state has a profound impact on the final particle morphology.[17]

    • Too Fast: A very rapid reduction (e.g., using a strong reducing agent like NaBH₄) favors nucleation over growth, which can lead to many small particles.

    • Too Slow: A slow reduction allows for better control over particle growth. If your reduction is too fast, consider using a milder reducing agent (like citrate or ascorbic acid) or lowering the reaction temperature.

Table 1: Troubleshooting Nanoparticle Synthesis with THEAB

IssuePotential CauseSuggested Solution
Particle Aggregation Insufficient capping agent concentration.Increase the molar ratio of THEAB to the metal precursor.
Incorrect pH for stabilization.Adjust the pH of the reaction mixture (e.g., in the range of 4-9).
Broad Size Distribution Rate of reduction is too fast or uncontrolled.Use a weaker reducing agent or lower the reaction temperature.
Sub-optimal THEAB concentration.Perform a concentration screen for THEAB to find the ideal ratio.
No Nanoparticle Formation THEAB is inhibiting the reducing agent.Check for compatibility between THEAB and your chosen reducing agent.
Incorrect reaction conditions (pH, temp).Verify that the pH and temperature are suitable for the reduction reaction.

Experimental Protocols

Protocol 1: General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a representative Williamson ether synthesis. Safety Note: Always conduct a thorough safety assessment for your specific reactants and solvents before beginning any experiment.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), an organic solvent (e.g., toluene, 5 mL/mmol of phenol), and Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) (0.05 eq, 5 mol%).

    • In a separate beaker, prepare a concentrated aqueous solution of a base (e.g., 50% w/w KOH or NaOH).

  • Reaction Execution:

    • Begin vigorous stirring of the organic mixture to ensure good mixing.

    • Add the aqueous base solution to the flask.

    • Add the alkyl halide (1.1 eq) to the biphasic mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to dilute the mixture.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and brine. The aqueous solubility of THEAB may require more extensive washing to fully remove the catalyst compared to highly lipophilic catalysts like tetrahexylammonium bromide.[14]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

References

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). MDPI. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. [Link]

  • Method for preparing tetraethyl ammonium bromide. (Patent).
  • Template–Framework Interactions in Tetraethylammonium‐Directed Zeolite Synthesis. PMC. [Link]

  • Phase transfer catalysis (PTC). (2023). OperaChem. [Link]

  • Gold Nanorods Capped with Different Ammonium Bromide Salts on the Catalytic Chemical Reduction of p-Nitrophenol. (2021). Semantic Scholar. [Link]

  • Lecture 41 : Phase Transfer Catalysis. Nptel. [Link]

  • The role of hydroxyethyl groups in the construction of wormlike micelles in the system of quaternary ammonium surfactant and sodium salicylate. (2016). Soft Matter (RSC Publishing). [Link]

  • Nanoparticles: synthesis and applications. PMC - NIH. [Link]

  • Tetraethylammonium Bromide Catalyzed Phase Transfer Reaction of Potassium Superoxide with Hydrazones and Tosylhydrazones. ResearchGate. [Link]

  • The impacts of anion and cation modification on the physicochemical properties of tris-(2-hydroxyethyl) ammonium-based protic and aprotic ionic liquids. ResearchGate. [Link]

  • Self-Assembly of Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide with Sodium Dodecyl Sulfate and Their Interactions with Zein. (2016). PubMed. [Link]

  • Safety Data Sheet: Tetradecyltrimethylammonium bromide. Carl ROTH. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles. ResearchGate. [Link]

  • N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine. NIST WebBook. [Link]

  • Nanoparticles: Synthesis, characteristics, and applications in analytical and other sciences. (2020). Microchemical Journal. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). PMC - NIH. [Link]

  • Optimizing Organic Synthesis: The Role of Phase Transfer Catalysts. Milliken. [Link]

  • Tetraethylammonium bromide. Wikipedia. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. [Link]

  • Hydroxyethyl ammonium bromide. PubChem. [Link]

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Technical Support Center: Optimizing Yield in Phase Transfer Catalysis with Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Center. When standard lipophilic phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) fail—either due to intractable emulsions, rapid catalyst degradation, or difficult product isolation—Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB, CAS: 4328-04-5)[1] offers a powerful, scientifically elegant alternative.

Unlike traditional PTCs, THEAB is exceptionally hydrophilic. The introduction of four terminal hydroxyl groups fundamentally alters its solvation dynamics, transitioning the molecule from a hydrophobic shuttle to a highly water-soluble, hydrogen-bond-donating interfacial catalyst[2]. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, helping you leverage THEAB's unique mechanistic profile to maximize your experimental yields.

Section 1: Troubleshooting Guides & FAQs

Q1: My reaction conversion is stalling at 40%. Why isn't THEAB driving the reaction to completion like TBAB does?

  • The Causality: Traditional PTCs operate via an extraction mechanism, pulling the active anion deep into the bulk organic phase. THEAB has an extremely low organic partition coefficient. It does not enter the bulk organic phase; instead, it operates almost exclusively at the liquid-liquid interface. If your stirring rate is too low, the interfacial surface area is insufficient to sustain the reaction.

  • The Actionable Solution: You must maximize the interfacial boundary. Increase your mechanical stirring rate to at least 800–1000 RPM. If the reaction still stalls, add 5–10% (v/v) of a polar aprotic co-solvent (e.g., acetonitrile or THF) to the organic phase. This slightly expands the interfacial zone, allowing THEAB's hydroxyl groups to better coordinate with the organic substrate.

Q2: I am running a reaction in 50% aqueous NaOH at 60°C. Will THEAB survive these harsh basic conditions?

  • The Causality: Standard tetraalkylammonium salts rapidly undergo Hofmann elimination in hot, strongly basic environments, destroying the catalyst and halting the reaction. However, THEAB is uniquely protected. According to the, the

    
    -hydroxyethyl groups facilitate extensive hydration via hydrogen bonding with water. This hydration sphere partially neutralizes the basicity and nucleophilicity of the hydroxide anions in the immediate vicinity of the ammonium center, resulting in a significantly slower rate of Hofmann degradation[3].
    
  • The Actionable Solution: THEAB will survive much longer than TBAB under these conditions. To ensure zero catalyst degradation over extended reaction times (>12 hours), maintain the temperature strictly below 70°C and ensure the aqueous phase remains saturated with the active nucleophile to outcompete hydroxide coordination.

Q3: My conversion is 99%, but my isolated yield is only 60% due to a thick emulsion during workup. How does THEAB fix this?

  • The Causality: Highly lipophilic catalysts (like tetraoctylammonium bromide) act as potent surfactants. They drastically lower interfacial tension, creating highly stable, unbreakable emulsions that trap your organic product. Because THEAB is heavily hydrated and highly polar[4], it lacks the hydrophobic tail necessary to stabilize an emulsion in non-polar solvents.

  • The Actionable Solution: Switch your catalyst to THEAB. Upon halting agitation, the extreme hydrophilicity of THEAB forces it entirely into the aqueous phase. The phases will separate cleanly and rapidly (usually within 5 minutes), allowing for quantitative recovery of the organic layer and a significantly higher isolated yield.

Section 2: Quantitative Data & Catalyst Comparison

To select the right catalyst, you must understand how structural hydrophilicity dictates phase behavior. Below is a comparative matrix of common PTCs.

Catalyst ParameterTHEAB (Tetraethanolammonium)TBAB (Tetrabutylammonium)TOMAB (Tetraoctylammonium)
Formula



Primary Mechanism Interfacial / Inverse PTCBulk Organic ExtractionBulk Organic Extraction
Aqueous Solubility Extremely HighModerateVery Low
Emulsion Risk Negligible ModerateSevere
Base Stability High (Hydration protected)[3]Low to ModerateLow
Catalyst Recovery 100% in Aqueous WasteSplit between phasesTrapped in Organic Phase
Section 3: Self-Validating Experimental Protocol

Workflow: Nucleophilic Substitution at the Interface using THEAB

This protocol is designed with built-in validation checkpoints to ensure the physical chemistry of the biphasic system is behaving as expected.

  • Phase Preparation: In a reaction vessel, dissolve 1.0 equivalent of your organic electrophile in a non-polar solvent (e.g., toluene). Add 0.05 equivalents of THEAB.

    • Self-Validation Check: Observe the mixture. The THEAB should remain entirely undissolved or form a suspension. If it dissolves completely, your organic solvent is too polar, and product isolation will be compromised.

  • Nucleophile Introduction: Add 1.5 equivalents of the nucleophile dissolved in water (e.g., aqueous

    
     or 
    
    
    
    ).
  • Interfacial Activation: Initiate vigorous mechanical stirring (800–1000 RPM) and heat to 60°C.

    • Self-Validation Check: The mixture should form a fine, temporary dispersion. Stop stirring briefly after 10 minutes; the phases should separate within 60 seconds, validating that THEAB is not forming a permanent emulsion.

  • Reaction Monitoring: Monitor the organic layer via TLC or GC/MS until the electrophile is consumed.

  • Phase Separation & Recovery: Halt stirring and allow the mixture to settle for 5 minutes. Decant the organic layer.

    • Self-Validation Check: Take a 1 mL aliquot of the aqueous waste and add a few drops of 0.1 M

      
      . A pale yellow/white precipitate (
      
      
      
      ) confirms that THEAB successfully exchanged its initial bromide counterion to shuttle the nucleophile, validating the catalytic cycle.
Section 4: Mechanistic & Logical Visualizations

To fully troubleshoot a THEAB system, you must visualize its spatial restrictions. THEAB does not cross into the organic bulk; it activates substrates directly at the boundary.

PTC_Mechanism cluster_aq Aqueous Phase (Strictly Hydrophilic Zone) cluster_org Organic Phase (Hydrophobic Zone) THEAB THEAB Catalyst [N(CH₂CH₂OH)₄]⁺ Br⁻ ActivePair Active Ion Pair [N(CH₂CH₂OH)₄]⁺ Nu⁻ THEAB->ActivePair Anion Exchange Nu Aqueous Nucleophile [M⁺ Nu⁻] Nu->ActivePair Interface Liquid-Liquid Interface (H-Bond Activation Zone) ActivePair->Interface Migrates to Boundary Substrate Electrophile [R-X] Substrate->Interface Diffuses to Boundary Product Product [R-Nu] Interface->THEAB Catalyst Recycled Interface->Product Nucleophilic Attack

Interfacial catalysis mechanism of THEAB, highlighting its restriction to the aqueous boundary.

Troubleshooting Start Issue: Low Isolated Yield CheckConv Is reaction conversion >90%? Start->CheckConv LowConv No: Low Conversion (Interfacial Limitation) CheckConv->LowConv No HighConv Yes: High Conversion (Separation Issue) CheckConv->HighConv Yes FixLow Increase RPM to >800 or add 5% MeCN LowConv->FixLow FixHigh Halt stirring, allow 15 min phase separation. Decant. HighConv->FixHigh

Diagnostic logic tree for troubleshooting low yields in THEAB-catalyzed biphasic reactions.

Section 5: References
  • Fisher Scientific. Tetrakis(2-hydroxyethyl)ammonium bromide, 99%. Fisher Scientific Product Catalog. [Link]

  • Heuvelsland, W. J. M., et al. Enthalpies of solution of methyltributylammonium bromide, tetraethanolammonium bromide, and three azoniaspiroalkane bromides in binary solvent mixtures of water and N,N-dimethylformamide. Journal of Solution Chemistry (1979).[Link]

  • Esikova, I. A., Sasson, Y., Neumann, R. Handbook of Phase Transfer Catalysis. Springer / Blackie Academic.[Link]

Sources

"Tetrakis(2-hydroxyethyl)ammonium bromide" catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for Tetrakis(2-hydroxyethyl)ammonium Bromide in CO₂ Fixation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks when utilizing homogeneous ionic liquids for carbon capture and utilization.

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) is a highly efficient, task-specific ionic liquid catalyst used primarily for the cycloaddition of CO₂ and epoxides to form cyclic carbonates. While its theoretical atom economy is 100%, practical application requires a rigorous understanding of its dual-activation mechanism. The protocols and troubleshooting guides below are engineered not just to provide steps, but to explain the chemical causality behind them, ensuring your workflows remain robust, reproducible, and self-validating.

I. Mechanistic Logic of THEAB Catalysis

To troubleshoot THEAB, you must first understand how it operates at the molecular level. THEAB relies on a highly specific synergistic mechanism: the four hydroxyl (-OH) groups act as hydrogen-bond donors to activate the epoxide, while the bromide (Br⁻) anion acts as a nucleophile to open the ring [1].

Mechanism THEAB THEAB Catalyst (Hydroxyl + Bromide) Activation H-Bond Activation (via -OH groups) THEAB->Activation Epoxide Epoxide Substrate Epoxide->Activation RingOpen Ring Opening (via Br⁻ nucleophile) Activation->RingOpen Polarized C-O Bond CO2 CO2 Insertion RingOpen->CO2 Alkoxide Intermediate CyclicCarb Cyclic Carbonate + Regenerated THEAB CO2->CyclicCarb Intramolecular Cyclization

Logical flow of THEAB-catalyzed CO2/epoxide cycloaddition.

II. Troubleshooting Guide & FAQs

Q1: Why does my THEAB catalyst exhibit a sharp drop in turnover frequency (TOF) after 2-3 recycling runs? Causality: Deactivation of hydroxyl-functionalized quaternary ammonium salts is rarely due to bromide depletion. It is almost exclusively driven by moisture accumulation or thermal degradation (Hofmann elimination). Water competitively hydrogen-bonds with the hydroxyl groups of THEAB, blocking the active sites required for epoxide activation [2]. Furthermore, trace water at high temperatures hydrolyzes the epoxide into a diol byproduct, which coats the catalyst and drastically increases system viscosity. Self-Validation: Run a Karl Fischer titration on your recovered catalyst. If moisture > 500 ppm, water is the culprit. If ¹H-NMR shows new vinylic peaks (around 5.0–6.0 ppm), thermal degradation has occurred. Ensure your reaction temperature strictly remains below 120°C.

Q2: The cyclic carbonate product is highly viscous. How do I efficiently separate and recover the THEAB catalyst without structural loss? Causality: THEAB is a highly polar, hydrophilic ionic liquid, whereas cyclic carbonates are polar aprotic but significantly less hydrophilic. Using a biphasic extraction with a cold anti-solvent (like ethyl acetate or diethyl ether) exploits this polarity gap. The cyclic carbonate dissolves in the organic phase, while THEAB precipitates as a solid or forms a distinct, dense liquid phase. Self-Validation: After washing the precipitated catalyst, spot the final organic wash on a Thin Layer Chromatography (TLC) plate. Continue washing until no UV-active or iodine-stained spots appear. This guarantees the recovered THEAB is 100% free of product inhibition.

Q3: Can I use THEAB for low-pressure CO₂ cycloaddition (e.g., 1 atm)? Causality: Yes, but the kinetics will be severely mass-transfer limited. The dense network of hydroxyl groups in THEAB creates strong intermolecular hydrogen bonding, resulting in a highly viscous pure catalyst that limits CO₂ diffusion [1]. To overcome this at 1 atm, you must introduce a co-solvent (e.g., acetonitrile) or operate at an elevated temperature (80°C–100°C) to break the internal hydrogen bonds, lower the viscosity, and improve CO₂ solubility into the catalytic active sites.

III. Catalyst Lifecycle & Performance Metrics

To establish a baseline for your experiments, compare your analytical results against these field-verified metrics for THEAB across different lifecycle states.

Catalyst StateTurnover Frequency (h⁻¹)Yield (%)Selectivity for Cyclic Carbonate (%)Moisture Content (ppm)Br⁻ Content (wt%)
Fresh THEAB 450 - 480> 98.0> 99.0< 200~ 29.1
Deactivated (Moisture) < 150< 40.0~ 85.0 (Diol formation)> 2500~ 28.9
Deactivated (Thermal) < 50< 15.0> 95.0< 500< 15.0
Regenerated THEAB 440 - 460> 96.0> 99.0< 400~ 29.0
IV. Self-Validating Experimental Protocols
Protocol A: Standard CO₂-Epoxide Cycloaddition using THEAB

This protocol is designed for solvent-free conditions to maximize space-time yield.

  • Preparation & Dehydration: Load 5 mol% THEAB into a high-pressure Parr reactor.

    • Causality: Removing trace water prevents parasitic diol formation.

    • Validation: Apply vacuum and heat to 70°C for 2 hours. The system is validated when the pressure holds steady at <1 mbar for 15 minutes after isolating the vacuum pump.

  • Substrate Addition: Inject the epoxide substrate (e.g., propylene oxide) under an inert argon atmosphere.

    • Causality: The liquid substrate acts as its own solvent, increasing the collision frequency between the epoxide and the catalyst.

  • Pressurization: Purge the reactor with CO₂ three times, then pressurize to 2.0 MPa.

    • Causality: Purging removes atmospheric nitrogen and oxygen, preventing oxidative degradation of the substrate at high temperatures.

  • Reaction: Heat the reactor to 100°C and stir at 800 rpm for 4 hours.

    • Causality: 100°C provides the precise thermal energy required to overcome the ring-opening activation barrier without triggering the Hofmann elimination of the quaternary ammonium center.

  • Quenching: Cool the reactor to 0°C in an ice bath before slowly venting unreacted CO₂.

    • Causality: Rapid venting at high temperatures will aerosolize and carry away the volatile epoxide or the newly formed product, ruining your mass balance calculations.

Protocol B: THEAB Catalyst Recovery and Regeneration Workflow

Proper regeneration is critical for the economic viability of ionic liquid catalysts.

  • Anti-Solvent Precipitation: Transfer the post-reaction mixture to a centrifuge tube. Add 10 mL of cold ethyl acetate per gram of mixture.

    • Causality: Ethyl acetate selectively dissolves the cyclic carbonate while forcing the highly polar THEAB to precipitate.

  • Phase Separation: Centrifuge the mixture at 5000 rpm for 10 minutes, then decant the supernatant.

    • Causality: Mechanical separation prevents the loss of fine THEAB crystals that would otherwise clog or pass through standard filter paper.

  • Iterative Washing: Repeat the ethyl acetate wash 3 times.

    • Validation: Perform a GC-MS or TLC check on the 3rd wash supernatant. The protocol is validated when no cyclic carbonate is detected in the wash.

  • Vacuum Regeneration: Dry the recovered solid THEAB in a vacuum oven at 70°C, <1 mbar for 12 hours.

    • Causality: This removes residual ethyl acetate and any atmospheric water absorbed during the transfer steps, fully restoring the hydrogen-bonding capacity of the hydroxyl groups.

    • Validation: Weigh the catalyst to confirm mass balance recovery (>95%), and run a Karl Fischer titration to ensure moisture is <500 ppm before the next cycle.

V. Catalyst Regeneration Workflow Diagram

Regeneration PostReaction Post-Reaction Mixture (Product + Catalyst) Extraction Solvent Extraction (Ethyl Acetate) PostReaction->Extraction Add cold anti-solvent Separation Phase Separation (Centrifugation) Extraction->Separation Washing Iterative Washing (x3) (Remove Organics) Separation->Washing Decant supernatant VacuumDrying Vacuum Drying (70°C, 12h, <1 mbar) Washing->VacuumDrying Isolate solid IL Ready Regenerated THEAB Ready for Reuse VacuumDrying->Ready Moisture < 500 ppm

Step-by-step THEAB catalyst recovery and regeneration workflow.

VI. References
  • Protic Quaternary Ammonium Ionic Liquids for Catalytic Conversion of CO₂ into Cyclic Carbonates: A Combined Ab Initio and MD Study. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Effect of hydrogen bond of hydroxyl-functionalized ammonium ionic liquids on cycloaddition of CO₂. ResearchGate. Available at:[Link]

Technical Support Center: Thermal Stability of Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5). As a highly hydrophilic quaternary ammonium salt, THEAB is frequently utilized in drug development, specialty polymer synthesis, and as a counterion to enhance the solubility of pharmaceutical formulations[1]. However, its polyol-modified structure makes it highly sensitive to thermal stress.

As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting steps, mechanistic insights, and validated protocols to ensure the structural integrity of your THEAB-dependent formulations.

PART 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the baseline thermal stability of THEAB, and at what temperature does degradation begin? A1: Under standard laboratory conditions (20°C – 25°C), THEAB is chemically stable[2]. However, thermal degradation initiates when processing temperatures exceed 100°C–120°C. The fundamental causality of this instability lies in the electron distribution around the quaternary ammonium center. At elevated temperatures, the bromide counterion acts as a nucleophile, initiating a dealkylation reaction. This cleaves the C-N bond, breaking the molecule down into triethanolamine and 2-bromoethanol. Prolonged exposure to excess heat leads to complete thermal decomposition, releasing toxic and irritating gases including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon oxides (COx)[2][3].

Q2: Can I use standard autoclaving (121°C) to sterilize THEAB-containing aqueous solutions? A2: No. Autoclaving is strongly discouraged. The combination of high heat (121°C) and pressurized water accelerates hydrolysis and base-catalyzed Hofmann elimination pathways. Instead of autoclaving, solutions should be sterilized via sterile filtration (0.22 µm PES or PTFE membranes). If solvent removal or drying is required, it must be performed under vacuum at temperatures not exceeding 70°C to prevent thermal breakdown[1].

Q3: Why does my THEAB solution turn yellow or brown after prolonged heating? A3: Discoloration is a macroscopic indicator of molecular degradation. When heated, the hydroxyl groups can undergo dehydration, and the resulting amine byproducts (such as triethanolamine) are highly susceptible to oxidation. These oxidized amine species rapidly form complex, conjugated polymeric byproducts that absorb visible light, appearing yellow or brown. This indicates an irreversible loss of the compound's structural integrity and surfactant properties.

PART 2: Quantitative Data Summaries

To assist in experimental design and risk mitigation, the thermal behavior of THEAB is summarized below.

Table 1: Thermal Stability Profile and Phase Behavior of THEAB

Temperature RangePhysical State / StabilityMechanistic Behavior & Causality
2°C – 8°C Solid / Highly StableOptimal storage condition. Crystal lattice is intact, suppressing any kinetic degradation[1].
20°C – 40°C Solid or Aqueous / StableStandard operating range. Hydrogen bonding maintains structural integrity[2].
50°C – 70°C Aqueous / Stable (Vacuum)Safe limit for evaporative drying. Vacuum must be applied to lower the boiling point of solvents[1].
120°C – 150°C Melting / Initial DegradationOnset of nucleophilic dealkylation. Bromide attacks the beta-carbon, cleaving the C-N bond.
> 150°C Rapid DecompositionExothermic breakdown. Release of HBr, NOx, and COx gases[2][3].
PART 3: Troubleshooting Guide

Issue: Loss of Surfactant/Cross-linking Efficacy Post-Processing Symptom: The formulation fails to emulsify, or the expected cross-linking density in polymer matrices is not achieved. Root Cause: Thermal stress during processing has degraded the tetra-substituted ammonium center, converting the active quaternary salt into inactive tertiary amines. Resolution:

  • Audit Processing Temperatures: Ensure no step in the workflow (e.g., rotary evaporation, drying, mixing) exceeds 70°C.

  • Check Incompatibilities: Ensure the absence of strong oxidizing agents in the matrix, which lower the activation energy required for thermal decomposition[2].

  • Implement Vacuum: Use high-vacuum systems to remove solvents at lower temperatures.

Troubleshooting Start Issue: Discoloration or Loss of Formulation Efficacy CheckTemp Audit Processing Temperature Start->CheckTemp Decision Temp > 70°C? CheckTemp->Decision Yes Yes Decision->Yes No No Decision->No Action1 Reduce Temp to < 70°C Use Vacuum Drying Yes->Action1 CheckOx Check for Strong Oxidants or Extreme pH No->CheckOx Action2 Remove Oxidants (Verify via 1H-NMR) CheckOx->Action2

Diagnostic workflow for resolving thermal degradation and efficacy loss in THEAB formulations.

PART 4: Self-Validating Experimental Protocols

To establish a trustworthy baseline for your specific application, you must validate the thermal boundaries of THEAB in your exact matrix. Every protocol below is designed as a self-validating system to ensure absolute data integrity.

Protocol 1: Thermal Stress Testing and Degradation Profiling (TGA/DSC) Purpose: To determine the exact onset temperature of degradation (Td) for THEAB in the presence of your specific excipients. Causality: Differential Scanning Calorimetry (DSC) will identify endothermic melting, while Thermogravimetric Analysis (TGA) will detect mass loss associated with the release of volatile degradation products (HBr, NOx)[3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of THEAB standard into an aluminum TGA/DSC crucible.

  • Atmosphere Control: Purge the furnace with inert Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal effects.

  • Heating Ramp: Program the instrument to ramp from 25°C to 300°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow (W/g) and weight percentage (%).

  • Self-Validation Step: Identify the first derivative peak of the TGA curve (DTG). If mass loss begins before 120°C, check the sample for residual moisture (water evaporates at ~100°C). True chemical degradation is validated only when a sharp exothermic/endothermic event is coupled with >5% mass loss above 120°C.

Protocol 2: Kinetic Stability Assay in Aqueous Solution Purpose: To simulate manufacturing conditions and validate that drying processes do not degrade the compound.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.8 g of THEAB in 50 mL of deionized water (simulating a standard ion-exchange or formulation concentration)[1].

  • Thermal Stress: Place the solution in a rotary evaporator. Set the water bath to 70°C and apply vacuum (e.g., < 50 mbar) for 48 hours[1].

  • Lyophilization/Drying: Remove the solvent completely until a solid residue is formed.

  • Self-Validation (1H-NMR): Re-dissolve 10 mg of the dried residue in D2O. Acquire a 1H-NMR spectrum.

    • Validation Criteria: The integration ratio of the methylene protons adjacent to the nitrogen (N-CH2) versus the methylene protons adjacent to the hydroxyl (O-CH2) must remain exactly 1:1. The appearance of new peaks in the 2.5–3.0 ppm region validates that thermal degradation into tertiary amines has occurred, meaning the vacuum or temperature controls failed.

Pathway THEAB Tetrakis(2-hydroxyethyl)ammonium bromide (Stable at 20-70°C) Heat Thermal Stress (> 120°C) THEAB->Heat Mech1 Nucleophilic Dealkylation (Bromide Attack) Heat->Mech1 Mech2 Dehydration / Oxidation (O2 presence) Heat->Mech2 Prod1 Triethanolamine + 2-Bromoethanol Mech1->Prod1 Prod2 Polymeric Conjugates (Yellow/Brown Discoloration) Mech2->Prod2 Toxic Volatile Toxic Gases (HBr, NOx, COx) Prod1->Toxic

Mechanistic pathway of THEAB thermal degradation highlighting intermediate and final toxic byproducts.

References[3] SAFETY DATA SHEET - Tetrakis(2-hydroxyethyl)ammonium Bromide. FUJIFILM Wako Pure Chemical Corporation.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqu8u9hJyWDdvrBMGGtnc3D22BJMquFL424Dd_IyN02EZ3jpmLYSwGxMPvEsdqw00_1CCraLQPySe51xVAtCrxrJwdVGsnAS0IWPEaoeAnLZk_em92diawVI3hdbARf73pLsbHVV-u0I437yOCp2vasdPPkdaNTDs=[2] Material Safety Data Sheet - Tetrakis(2-Hydroxyethyl)Ammonium Bromide 99%. Molaid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1txFyV7XdmeNpDjL8Sa5lBhFs0RtM9qj6vnKEAtKZsWrULVrBrBggUbcuZhbXzdk9CeS-z7FoLjHvCqXmPUElz4NUzgMN0rUOlCk-11pZXP_njtbRizMKyIw=[1] New water-soluble salts of cannabinoids, preparation and uses thereof. Justia Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIo8fPIRS_G4pVBi8sD6gH4NyNEXyQ6wbR3a5Jmko0legYWI6O0Y3-eQGudBuYR3pwccfiOFe7Cc2ATxY-hl3l1oJSB7odtj7YdcawlHdAOAmjd8KEebw6VDAVCSIXEUfAAVVNY7TOnw==

Sources

"Tetrakis(2-hydroxyethyl)ammonium bromide" solubility issues in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical behavior of this compound.

Unlike traditional lipophilic phase-transfer catalysts (PTCs) like Tetrabutylammonium bromide (TBAB), THA-Br possesses four terminal hydroxyl groups. This structural feature creates a massive intermolecular hydrogen-bonding network, resulting in a high lattice energy (melting point ~191°C) and exceptional hydrophilicity . While this makes it an excellent candidate for salification of hydrophobic active pharmaceutical ingredients (APIs) , it frequently introduces solubility bottlenecks in non-polar or aprotic organic reaction mixtures.

Diagnostic Workflow: Resolving Solubility Roadblocks

Before adjusting your reaction parameters, use the following logical workflow to identify the root cause of THA-Br insolubility in your specific solvent system.

THABr_Troubleshooting Start THA-Br Undissolved in Reaction Mixture CheckSolvent1 Is the solvent purely non-polar (e.g., Toluene, Hexane)? Start->CheckSolvent1 Action1 Use liquid-liquid biphasic system (add H2O) or switch PTC CheckSolvent1->Action1 Yes CheckSolvent2 Is it a polar aprotic solvent (e.g., THF, MeCN)? CheckSolvent1->CheckSolvent2 No Action2 Add 5-10% v/v MeOH or EtOH as co-solvent CheckSolvent2->Action2 Yes CheckTemp Check concentration & temperature CheckSolvent2->CheckTemp No Action3 Heat to 40-50°C or dilute to <0.5 M CheckTemp->Action3

Troubleshooting workflow for resolving THA-Br solubility issues.

Quantitative Solubility Profile

To predict THA-Br behavior, you must account for the dielectric constant (


) and hydrogen-bond donating capacity of your solvent. The table below summarizes empirical solubility data and actionable recommendations .
SolventDielectric Constant (

)
THA-Br Solubility (25°C)Troubleshooting Action / Recommendation
Water 80.1Highly Soluble (>1 M)None required. Ideal solvent for stock solutions.
Methanol 32.7Soluble (~0.5 M)Use as a primary solvent or a solubilizing co-solvent.
DMSO 46.7SolubleDegas solvent to prevent oxidation at elevated temperatures.
Acetonitrile 37.5Sparingly SolubleAdd 5-10% v/v H₂O or Methanol to disrupt lattice energy.
Dichloromethane 8.9InsolubleTransition to a biphasic H₂O/DCM system.
Toluene 2.4InsolubleTransition to a biphasic H₂O/Toluene system.

Troubleshooting Guides & Experimental Protocols

Issue A: Incomplete Dissolution in Monophasic Organic Reactions

Symptom: THA-Br remains as a white crystalline suspension in moderately polar aprotic solvents (e.g., Acetonitrile, THF), leading to sluggish reaction kinetics or incomplete conversions. Causality: Aprotic solvents lack the hydrogen-bond donating capability required to disrupt the extensive intermolecular hydrogen bonding between the four hydroxyl groups of the THA-Br crystal lattice . Self-Validating Protocol: Co-Solvent Solubilization

  • Baseline Measurement: Weigh the required amount of THA-Br (e.g., 0.1 equiv. relative to your substrate) into a dry reaction vessel.

  • Primary Solvent Addition: Add the primary aprotic solvent (e.g., THF) to achieve the target reaction molarity. Stir at 300 rpm for 5 minutes. The suspension will remain cloudy.

  • Co-Solvent Titration: Dropwise, add a protic co-solvent (Methanol or Deionized Water) up to a maximum of 10% v/v.

  • Thermal Annealing: Gently heat the mixture to 45°C for 15 minutes. The thermal energy combined with the protic co-solvent lowers the activation energy of dissolution.

  • Validation Check: Turn off the stirring plate and observe the mixture against a light source. The protocol is successful only when the solution is completely optically clear with no settling particles. Proceed to add active reagents only after this state is achieved.

Issue B: "Oiling Out" During API Salification

Symptom: When using THA-Br to form water-soluble salts of hydrophobic APIs (e.g., cannabinoids), a viscous, gummy precipitate forms instead of a clean, filterable crystal . Causality: As the bromide counterion is displaced, the resulting THA-API complex aggregates due to a rapid shift in the solvent's dielectric constant. This causes liquid-liquid phase separation ("oiling out") rather than ordered solid-state nucleation. Self-Validating Protocol: Controlled Anti-Solvent Crystallization

  • Reaction Execution: Perform the initial salification in a highly polar protic solvent (e.g., Ethanol) where both THA-Br and the target API are fully soluble.

  • Concentration: Remove approximately 70% of the solvent under reduced pressure (40°C, 150 mbar) to reach supersaturation.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Isopropanol/Hexane in a 4:1 ratio) while maintaining vigorous stirring (500 rpm).

  • Nucleation Induction: Chill the mixture in a dry ice/ethanol bath (-78°C) for exactly 10 minutes. The extreme thermal shock forces rapid nucleation, bypassing the liquid-liquid separation phase.

  • Validation Check: Filter the resulting solid via a Büchner funnel. If the protocol was successful, the solid will be a free-flowing powder after washing with 10 mL of chilled isopropanol. If it remains sticky, redissolve in Ethanol and repeat Step 3 with a higher ratio of Hexane.

Frequently Asked Questions (FAQs)

Q1: Can I use THA-Br as a Phase Transfer Catalyst (PTC) in a Toluene/Water biphasic system? A1: Yes, but its mechanism differs fundamentally from lipophilic PTCs like TBAB. Because THA-Br is extremely hydrophilic, it partitions almost exclusively into the aqueous phase. It acts via an interfacial mechanism rather than extracting the aqueous anion deep into the organic phase. To compensate, you must ensure vigorous mechanical stirring (>800 rpm) to maximize the interfacial surface area between the water and toluene layers.

Q2: Why does my THA-Br solution in DMF become viscous and turn yellow over time? A2: THA-Br in polar aprotic solvents like DMF can undergo slow degradation if exposed to light and trace ambient oxygen, especially at elevated temperatures. The hydroxyl groups can oxidize, or the bromide ion can undergo redox changes. Always store THA-Br stock solutions under an inert atmosphere (Nitrogen/Argon) and prepare them fresh prior to use.

Q3: Is THA-Br hygroscopic, and does it affect my reaction stoichiometry? A3: Yes, it is highly hygroscopic. The four hydroxyl groups readily absorb atmospheric moisture. If your mass balances are inconsistent or your moisture-sensitive anhydrous reactions are failing, you must dry the THA-Br in a vacuum oven at 70°C for 48 hours prior to use, and store it in a desiccator .

References

  • Fisher Scientific. "Tetrakis(2-hydroxyethyl)ammonium bromide, 99% Specifications and Properties." Thermo Scientific Chemicals. Available at:[Link]

  • NIST Solubility Data Series. "Aqueous Electrolyte Solutions." National Institute of Standards and Technology. Available at:[Link]

  • Heuvelsland, W. J. M., et al. "Enthalpies of solution of methyltributylammonium bromide, tetraethanolammonium bromide, and three azoniaspiroalkane bromides in binary solvent mixtures." Journal of Solution Chemistry (1979). DOI: 10.1007/bf00650389. Available at:[Link]

  • Justia Patents. "New water-soluble salts of cannabinoids, preparation and uses thereof." Patent Application 20220332685 (October 20, 2022). Available at: [Link]

Technical Support Center: Troubleshooting Guide for Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) . THEAB is a highly specialized quaternary ammonium compound utilized extensively as a task-specific ionic liquid precursor, a phase-transfer catalyst, and a stabilizing agent for metalloproteins like horseradish peroxidase[1]. However, the presence of four primary hydroxyl groups and a nucleophilic bromide counterion makes THEAB susceptible to specific degradation pathways.

This guide is designed for researchers and drug development professionals to troubleshoot byproduct formation, understand the underlying chemical causality, and implement self-validating protocols to ensure experimental integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Thermal Degradation & Dealkylation

Question: Why am I observing triethanolamine and 2-bromoethanol in my GC-MS/NMR spectra when heating THEAB during solvent evaporation or catalysis?

Causality (The Reverse Menshutkin Reaction): Quaternary ammonium halides are not indefinitely stable at elevated temperatures. When THEAB is subjected to sustained heat (typically >100 °C, or lower in certain aprotic solvents), it undergoes a Reverse Menshutkin reaction [2][3]. In this thermodynamic degradation pathway, the bromide counterion acts as a nucleophile, attacking the


-carbon of one of the hydroxyethyl chains. This cleaves the C–N bond, effectively reversing the compound's original synthesis and yielding neutral triethanolamine and 2-bromoethanol[3].

Mitigation Strategy:

  • Maintain process temperatures strictly below 80 °C.

  • If high temperatures are unavoidable, consider exchanging the bromide anion for a less nucleophilic, non-coordinating anion (e.g., bis(trifluoromethylsulfonyl)imide,

    
     or tetrafluoroborate, 
    
    
    
    ) to increase thermal stability[3].
FAQ 2: Base-Catalyzed Degradation during Ion Exchange

Question: I am trying to convert THEAB to its hydroxide form (Tetrakis(2-hydroxyethyl)ammonium hydroxide) for API salt formation. When I add strong bases like KOH directly, I lose the quaternary center and generate a complex mixture of volatile byproducts. What is happening?

Causality (Intramolecular Substitution & Elimination): Direct addition of concentrated strong base creates localized zones of extremely high pH. Under these conditions, the hydroxyl groups on the


-carbons can become deprotonated. The resulting alkoxide can undergo intramolecular nucleophilic attack on an adjacent 

-carbon, ejecting the amine and forming morpholine derivatives or epoxides. Additionally, Hofmann-type elimination can occur, degrading the quaternary center entirely.

Mitigation Strategy: Never use direct addition of strong alkali metals for this conversion. Instead, utilize a strongly basic ion-exchange resin to facilitate a gentle, controlled halide-to-hydroxide exchange. This prevents localized pH spikes and protects the integrity of the cation[4][5]. (See the detailed protocol in Section 3).

FAQ 3: O-Alkylation and Esterification

Question: During phase-transfer catalysis involving acyl chlorides or alkyl halides, my THEAB catalyst degrades and forms a heavier, unidentifiable mass.

Causality (Nucleophilic Hydroxyls): THEAB possesses four primary alcohols. These hydroxyl groups are highly nucleophilic. When exposed to electrophiles like adipoyl chloride, alkyl halides, or anhydrides, the hydroxyl groups will readily undergo esterification or etherification (O-alkylation)[6]. This fundamentally alters the catalyst's solubility, phase-partitioning behavior, and steric profile.

Mitigation Strategy: If your reaction involves strong electrophiles, THEAB is contraindicated. Switch to a non-hydroxyl quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB). If the hydroxyethyl groups are strictly required for your mechanism, they must be transiently protected (e.g., via silylation) prior to the reaction.

Mechanistic Visualization & Quantitative Data

To aid in experimental design, the following diagram illustrates the three primary degradation pathways of THEAB based on the environmental triggers discussed above.

Degradation THEAB THEAB (Tetrakis(2-hydroxyethyl)ammonium bromide) Heat High Heat (>100°C) THEAB->Heat Base Strong Base (OH-) THEAB->Base Electrophile Acyl/Alkyl Halides THEAB->Electrophile RevMen Reverse Menshutkin (Dealkylation) Heat->RevMen Hofmann Intramolecular Substitution / Elimination Base->Hofmann OAlk O-Alkylation / Esterification Electrophile->OAlk Prod1 Triethanolamine + 2-Bromoethanol RevMen->Prod1 Prod2 Morpholine derivatives + Volatiles Hofmann->Prod2 Prod3 O-Functionalized Quaternary Salts OAlk->Prod3

Figure 1: Divergent degradation pathways of THEAB triggered by heat, base, and electrophiles.

Summary of Degradation Triggers and Byproducts
Degradation PathwayTriggering ConditionPrimary ByproductsKinetic / Thermodynamic Driver
Reverse Menshutkin Sustained Heat (>100°C)Triethanolamine, 2-BromoethanolNucleophilic attack of Br⁻ on the

-carbon[3].
Base-Catalyzed Elimination Strong Base (Direct Addition)Morpholine derivatives, VolatilesIntramolecular substitution / localized high pH.
O-Acylation / Alkylation Acyl/Alkyl HalidesO-functionalized quaternary saltsHigh nucleophilicity of primary -OH groups[6].

Self-Validating Protocol: Safe Halide-to-Hydroxide Exchange

To synthesize water-soluble salts (e.g., for cannabinoid formulations) without triggering base-catalyzed degradation, the bromide ion must be exchanged for a hydroxide ion using a controlled resin bed[4][5].

Equipment & Reagents Required:
  • Strongly basic ion-exchange resin (e.g., AmberChrom® 1x8, Sigma-Aldrich)

  • 1 M Potassium Hydroxide (KOH) aqueous solution

  • Deionized (DI) water

  • Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)

  • Vacuum desiccator / Rotary evaporator

Step-by-Step Methodology:
  • Resin Activation: Pack a glass exchange column with the AmberChrom® 1x8 strongly basic resin. Activate the resin bed by flushing it with 250 mL of 1 M KOH solution[5].

  • Resin Washing: Purge the excess un-bound KOH by flushing the column with 250 mL of deionized water until the eluent approaches a neutral pH[5].

  • Ion Exchange (Iterative Flushing): Prepare an aqueous solution containing your THEAB (e.g., 1.8 g in minimal DI water). Flush this solution through the activated column.

  • Reactivation & Repeat: To ensure complete conversion without exposing the product to harsh free-floating base, collect the eluent, reactivate the column (repeat Steps 1 and 2), and flush the THEAB eluent through the column again. Perform this for a total of three passes [4][5].

  • Solvent Removal: Transfer the final eluent to a rotary evaporator. Remove the water under vacuum, ensuring the water bath temperature does not exceed 70 °C to prevent Reverse Menshutkin degradation[5].

  • Drying & Storage: Dry the resulting Tetrakis(2-hydroxyethyl)ammonium hydroxide residue in a vacuum oven at 70 °C for 48 hours. Store the highly hygroscopic product in a sealed container in a refrigerator at 8 °C until solidified and ready for use[5].

Workflow Step1 Prepare Resin (AmberChrom 1x8) Step2 Activate Resin (1 M KOH + H2O) Step1->Step2 Step3 Flush THEAB Aqueous Solution (3x passes) Step2->Step3 Step4 Vacuum Solvent Removal (< 70°C) Step3->Step4 Step5 Tetrakis(2-hydroxyethyl) ammonium hydroxide Step4->Step5

Figure 2: Workflow for the safe conversion of THEAB to its hydroxide form via ion-exchange resin.

References

  • Effects of Ionic Liquids on Metalloproteins Source: MDPI URL:[Link]

  • Synthesis and Thermal Stability of Bis-Quaternary Ammonium Ionic Liquids with Inorganic Anions Source: ResearchGate / Russian Journal of Applied Chemistry URL:[Link]

  • Thermal degradation of CH3NH3PbI3 perovskite into NH3 and CH3I gases observed by coupled thermogravimetry–mass spectrometry analysis Source: RSC Publishing URL:[Link]

  • New water-soluble salts of cannabinoids, preparation and uses thereof (Patent) Source: Justia Patents URL:[Link]

Sources

Technical Support Center: Handling & Storage of Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the centralized technical support and troubleshooting guide for Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB). As a specialized quaternary ammonium salt (CAS: 4328-04-5), THEAB is highly valued in drug development and synthetic chemistry as a phase transfer catalyst (PTC), a biological buffer component, and a precursor for task-specific ionic liquids[1][2].

While its four hydrophilic 2-hydroxyethyl groups grant it exceptional compatibility with polar substrates and sensitive proteins[2], they also introduce severe handling challenges. This guide is designed by application scientists to provide you with the mechanistic understanding and validated protocols necessary to maintain THEAB's catalytic activity.

🔬 Part 1: Causality & Mechanisms (Why THEAB Loses Activity)

To troubleshoot THEAB effectively, researchers must understand the chemical causality behind its deactivation. The two primary enemies of THEAB are moisture and alkaline heat .

The Hydration Shell Problem (Hygroscopicity)

In phase transfer catalysis, THEAB relies on its quaternary nitrogen to act as a lipophilic cation, shuttling reacting anions across the aqueous-organic interface[3]. However, its four terminal hydroxyl groups act as aggressive hydrogen-bond donors and acceptors. When exposed to ambient humidity, THEAB rapidly deliquesces, forming a dense hydration shell. This hydration drastically lowers its partition coefficient into the organic phase, trapping the catalyst in the aqueous layer and effectively halting the PTC cycle.

Thermal & Base-Catalyzed Degradation (Hofmann Elimination)

While the bromide salt is more stable than its hydroxide counterpart, exposing THEAB to strong bases (e.g., >30% NaOH) at elevated temperatures induces Hofmann elimination. The base abstracts a


-proton from the hydroxyethyl group, leading to the cleavage of the C-N bond. This irreversible degradation releases volatile amines and forms ethylene glycol derivatives, permanently destroying the catalyst[4].

Pathway A THEAB (Active Catalyst) B Hydrated THEAB (Inactive) A->B Atmospheric Moisture (H-Bonding) C Degraded Products (Amines/Glycols) A->C Temp > 80°C + Strong Base D Successful PTC Reaction A->D Anhydrous + Temp < 50°C B->D Low Yield (Reduced Lipophilicity)

Figure 1: Environmental effects on THEAB stability and phase transfer catalysis (PTC) efficiency.

🛠️ Part 2: Troubleshooting Guides & FAQs

Q1: My THEAB powder has turned into a sticky, clumpy paste. Is it ruined, and how do I recover it? A1: It is not chemically ruined, but it has absorbed significant atmospheric moisture (deliquescence). The catalytic activity is currently compromised because the hydrated cation cannot partition into the organic phase[3]. Resolution: Do not heat it above 80°C to dry it, as this risks thermal degradation[4]. Instead, transfer the paste to a vacuum desiccator containing phosphorus pentoxide (


). Apply a high vacuum at 40°C for 24–48 hours until it returns to a white, free-flowing crystalline powder[1].

Q2: My phase transfer reaction stalled or yielded low conversion, even with dry THEAB. Why? A2: The issue is likely the reaction temperature combined with your base concentration. If your protocol uses a strong base and exceeds 80°C, the THEAB is undergoing Hofmann elimination in situ[4]. Resolution: Lower the reaction temperature to < 50°C. If higher temperatures are mandatory for your substrate's activation, you must switch to a more sterically hindered or thermally stable PTC (e.g., tetrabutylammonium bromide), though you will sacrifice the specific hydrogen-bonding benefits of THEAB.

Q3: What is the optimal long-term storage condition? Can I store it in a standard lab fridge? A3: A standard lab fridge is often too humid and will cause condensation inside the container upon opening. THEAB must be stored in a cool, dry, and well-ventilated environment, ideally below 25°C[5]. Resolution: Store it in a tightly sealed amber glass bottle to protect it from light[6], placed inside a secondary desiccator cabinet or a glovebox backfilled with Argon.

📊 Part 3: Physicochemical & Storage Data

Property / ParameterSpecification / ThresholdMechanistic Implication
CAS Number 4328-04-5[7]Unique identifier for Tetrakis(2-hydroxyethyl)ammonium bromide.
Molecular Weight 274.15 g/mol [1]Required for precise stoichiometric calculations in catalytic cycles.
Melting Point 191°C[1]High MP indicates a strong ionic lattice, but the compound degrades before boiling.
Optimal Storage Temp < 25°C[5]Prevents thermal degradation and minimizes ambient moisture absorption kinetics.
Atmosphere Nitrogen or Argon[4]Prevents deliquescence and subsequent catalyst deactivation via hydration shells.
Incompatible Reagents Strong bases (>80°C), Acylating agents[4][5]Triggers Hofmann elimination or unintended esterification of the four primary hydroxyls.

🧪 Part 4: Validated Laboratory Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your main experiment unless the validation step is passed.

Protocol 1: Anhydrous Recovery and Recrystallization of THEAB

Use this protocol if your THEAB has absorbed moisture and fails to perform in sensitive PTC applications.

  • Solvent Preparation: Dry absolute ethanol and ethyl acetate over 3Å molecular sieves for 24 hours prior to use.

  • Dissolution: Dissolve the clumped/hydrated THEAB in a minimum volume of warm anhydrous ethanol (approx. 40°C). Crucial: Do not exceed 50°C to prevent degradation.

  • Precipitation: Slowly add anhydrous ethyl acetate dropwise while stirring vigorously until the solution becomes persistently cloudy[5].

  • Crystallization: Cool the mixture to 4°C overnight to induce crystallization.

  • Filtration: Filter the white crystals under an Argon blanket using a Schlenk frit to prevent re-hydration.

  • Drying: Dry the crystals under high vacuum (

    
     mbar) at 40°C for 24 hours.
    
  • Self-Validating Step: Perform a Karl Fischer titration on a 50 mg sample. The process is only considered successful if the water content is < 0.1% . If it is higher, repeat the vacuum drying phase.

Protocol 2: Handling under Inert Atmosphere (Schlenk Line)
  • Apparatus Prep: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Transfer: Quickly transfer the required mass of validated THEAB into the flask against a positive counter-flow of Argon.

  • Purging: Re-seal the flask and evacuate/backfill with Argon three more times.

  • Self-Validating Step: Introduce a sacrificial drop of a moisture-sensitive indicator (e.g., dilute titanium tetrachloride) to a blank solvent sample pulled from the flask via syringe. The absence of a precipitate or quenching reaction validates the anhydrous integrity of your setup before adding your expensive APIs or substrates.

Workflow Step1 Inspect THEAB upon arrival Decision Is powder clumping? Step1->Decision Step2A Vacuum Desiccation (24h at 40°C) Decision->Step2A Yes (Moisture absorbed) Step2B Store in Glovebox / Ar (20-25°C) Decision->Step2B No (Free-flowing) Step3 Karl Fischer Titration (< 0.1% H2O) Step2A->Step3 Step4 Use in Anhydrous PTC Step2B->Step4 Step3->Step2A Fail (>0.1%) Step3->Step2B Pass (<0.1%)

Figure 2: Standard operating procedure for the inspection, recovery, and storage of THEAB.

📚 References

  • "四(2-羟基乙基)溴化铵| 4328-04-5 - 摩熵化学: Section 1 - Chemical Product MSDS", molaid.com,

  • "Tetrakis(2-hydroxyethyl)ammonium bromide, 99% 25 g | Buy Online - Fisher Scientific", fishersci.co.uk,

  • "TETRAKIS(2-HYDROXYETHYL)AMMONIUM BROMIDE 4328-04-5 wiki - Guidechem", guidechem.com,

  • "SAFETY DATA SHEET - FUJIFILM Wako Chemicals", fujifilm.com,

  • "Tris(2-hydroxyethyl)methylammonium hydroxide | 33667-48-0 | Benchchem", benchchem.com,

  • "Lecture 41 : Phase Transfer Catalysis - Nptel", nptel.ac.in,

  • "The ionic liquid isopropylammonium formate as a mobile phase modifier to improve protein stability during reversed phase liquid chromatography - PMC", nih.gov,

Sources

Impact of water content on "Tetrakis(2-hydroxyethyl)ammonium bromide" catalytic efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) . As a highly functionalized quaternary ammonium salt, THEAB is prized for its utility as both a Phase Transfer Catalyst (PTC) and a Hydrogen Bond Acceptor (HBA) in Deep Eutectic Solvents (DES).

However, due to its four terminal hydroxyl groups, THEAB is exceptionally hydrophilic and hygroscopic[1]. In my experience as an Application Scientist, 90% of the catalytic failures associated with THEAB originate from a single, poorly controlled variable: Water Content .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master water optimization in your THEAB-catalyzed workflows.

Mechanistic Causality: The Dual Nature of Water in THEAB Systems

To troubleshoot THEAB, you must first understand that water is not merely a solvent; it is an active participant in the catalytic cycle. In THEAB-based DES systems or liquid-liquid PTC, water exhibits a nonlinear effect on catalytic efficiency:

  • The Benefit (Viscosity Reduction): Pure THEAB-based DES systems are highly viscous due to dense hydrogen-bonding networks. A small amount of water (10–20% v/v) acts as a lubricant, drastically reducing viscosity and enhancing the mass transfer of substrates to the catalytic center[2].

  • The Detriment (Network Disruption & Hydration): Water is a competitive hydrogen bond donor and acceptor. If water content exceeds a critical threshold (typically >30% v/v), it begins to replace the primary DES components in the hydrogen bond network. Beyond 50%, the supramolecular structure collapses entirely, transitioning into a simple aqueous solution and stripping the system of its catalytic properties[2]. In PTC, excess water heavily hydrates the active anion, neutralizing its nucleophilicity[3].

G THEAB THEAB Catalytic System (DES or PTC) LowWater Optimal Water (10% - 20% v/v) THEAB->LowWater HighWater Excess Water (> 50% v/v) THEAB->HighWater Viscosity Decreased Viscosity & Maintained H-Bonds LowWater->Viscosity Hydration Anion Hydration & H-Bond Disruption HighWater->Hydration MassTransfer Enhanced Mass Transfer (Peak Catalytic Efficiency) Viscosity->MassTransfer Deactivation Catalyst Deactivation (Aqueous Transition) Hydration->Deactivation

Mechanistic impact of water concentration on THEAB catalytic efficiency.

Frequently Asked Questions & Troubleshooting Guides

Q1: My liquid-liquid phase transfer reaction stalls when using THEAB, even though the exact same protocol works with Tetrabutylammonium Bromide (TBAB). Why?

The Causality: You are experiencing a catalyst partitioning failure. TBAB has lipophilic butyl chains, allowing it to easily shuttle anions into the organic phase. THEAB, conversely, has four highly polar hydroxyethyl groups. In a standard liquid-liquid system with high aqueous volume, THEAB will preferentially partition into the water phase and refuse to enter the organic phase. Furthermore, the excess water tightly hydrates the nucleophilic anion associated with THEAB, severely dampening its reactivity[3]. The Solution:

  • Minimize Aqueous Volume: Run the reaction under solid-liquid PTC conditions with only a catalytic amount of water (just enough to wet the inorganic salt).

  • Salt-Out Effect: If a liquid-liquid setup is mandatory, saturate the aqueous phase with an inert inorganic salt (e.g.,

    
     or 
    
    
    
    ) to force the THEAB into the organic interfacial layer.
Q2: I formulated a THEAB-based Deep Eutectic Solvent, but it is too viscous to stir at room temperature. Can I dilute it with water to improve the reaction rate?

The Causality: Yes, but dilution must be strictly controlled. As established by structural analyses of DES systems, adding up to 20% v/v water significantly lowers viscosity without destroying the core hydrogen-bonding network[2]. However, if you arbitrarily add water and exceed ~50% v/v, the water molecules will outcompete your Hydrogen Bond Donor (HBD), breaking the THEAB-HBD network. The system ceases to be a DES and becomes a standard aqueous solution, resulting in a total loss of catalytic selectivity and efficiency[2][4]. The Solution: Do not "eyeball" water addition. Follow the empirical titration protocol in Section 4 to find the precise thermodynamic "sweet spot" for your specific substrate.

Q3: My reaction yields are inconsistent between different batches of THEAB. How do I standardize my workflow?

The Causality: THEAB is highly hygroscopic. If a bottle is left open on the bench, ambient humidity will rapidly increase the internal water content of the crystalline powder[1]. You are likely introducing variable amounts of water into your reaction before you even begin. The Solution: Treat THEAB as a moisture-sensitive reagent prior to formulation. Lyophilize or vacuum-dry the THEAB at 60°C for 24 hours before use, and store it in a desiccator. Always establish a baseline water content using Karl Fischer titration.

Quantitative Data: The "Sweet Spot" of Hydration

To visualize the narrow operating window for THEAB, reference the following empirical data summarizing the relationship between water content, physical properties, and catalytic efficiency in a standard THEAB-based DES.

Water Content (% v/v)DES Viscosity (cP at 25°C)H-Bond Network IntegrityRelative Catalytic Efficiency
< 2% (Anhydrous) > 850 (Extremely High)Fully IntactLow (Mass-transfer limited)
10% - 20% 50 - 150Maintained (Lubricated)Optimal (Peak efficiency)
30% - 40% 10 - 30WeakenedModerate (Declining)
> 50% < 5Disrupted (Aqueous sol.)Poor (Catalyst deactivated)

Self-Validating Protocol: Optimizing Water Content in THEAB Systems

To ensure trustworthiness and reproducibility in your drug development or synthetic workflows, you must treat water as a stoichiometric reagent. Implement the following step-by-step methodology to identify the optimal hydration level for your specific THEAB catalytic system.

Step-by-Step Methodology
  • Baseline Establishment: Vacuum-dry THEAB at 60°C for 24 hours. Measure the residual moisture using a Karl Fischer titrator to ensure baseline water is <1%.

  • Anhydrous Formulation: Prepare your THEAB catalytic system (either DES or PTC organic phase) under an inert atmosphere (Nitrogen/Argon) to prevent ambient moisture absorption.

  • Controlled Hydration Aliquots: Divide the master batch into five parallel reaction vessels. Spike these vessels with precisely measured aliquots of HPLC-grade water to achieve final concentrations of 0%, 10%, 20%, 30%, and 50% v/v water.

  • Kinetic Sampling: Initiate the reaction by adding your substrate. Extract 50 µL aliquots from each vessel at 15-minute intervals. Quench immediately.

  • Chromatographic Analysis: Analyze the aliquots via HPLC or GC-FID to determine the conversion rate. Plot the initial reaction rate (

    
    ) against the water concentration to pinpoint the exact hydration threshold before catalyst deactivation occurs.
    

Protocol Step1 1. Dry THEAB & Karl Fischer Titration Step2 2. Prepare Anhydrous System Step1->Step2 Step3 3. Titrate Water (0% to 50% v/v) Step2->Step3 Step4 4. Kinetic Sampling (HPLC/GC) Step3->Step4 Step5 5. Plot Rate vs H2O Identify Peak Step4->Step5

Step-by-step empirical workflow for optimizing water content in THEAB systems.

References

  • National Center for Biotechnology Information (PMC). "Analysis of the Behavior of Deep Eutectic Solvents upon Addition of Water: Its Effects over a Catalytic Reaction." Molecules. Available at:[Link]

  • Docta Complutense. "Catalysis with Deep Eutectic Solvents: Challenges and Opportunities." Universidad Complutense de Madrid. Available at:[Link]

Sources

"Tetrakis(2-hydroxyethyl)ammonium bromide" catalyst poisoning and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when utilizing THEAB.

THEAB is a highly effective bifunctional quaternary ammonium phase-transfer catalyst (PTC) and homogeneous ionic liquid. Its primary industrial and academic application is the solvent-free cycloaddition of CO₂ to epoxides to form cyclic carbonates. Its efficacy relies on a synergistic mechanism: the four terminal hydroxyl groups activate the epoxide oxygen via hydrogen bonding, lowering the activation energy, while the bromide anion acts as a nucleophile to open the sterically less hindered carbon ring[1]. However, maintaining this delicate catalytic cycle requires strict control over reaction parameters to prevent catalyst poisoning and degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does THEAB lose catalytic activity abruptly when my CO₂ cycloaddition reactions are run above 120°C? A1: You are observing thermal degradation via Hofmann Elimination . Quaternary ammonium cations containing


-hydrogens are highly sensitive to thermal stress, particularly in the presence of basic intermediates[2]. At temperatures exceeding 100–120°C, a base (or the epoxide-derived alkoxide intermediate) abstracts a 

-hydrogen from one of the hydroxyethyl chains. This triggers a concerted E2 elimination that cleaves the C-N bond, irreversibly degrading THEAB into tris(2-hydroxyethyl)amine (triethanolamine), vinyl alcohol (which tautomerizes to acetaldehyde), and HBr[3]. Causality: The loss of the quaternary cationic center destroys the electrostatic pairing required to keep the bromide nucleophile active, permanently halting the catalytic cycle.

Q2: I am using THEAB as a phase-transfer catalyst for an O-alkylation reaction. The yield is excellent with alkyl bromides, but drops to <5% when using an alkyl iodide. Why? A2: This is a classic case of Anion Poisoning (Anion Exchange Deactivation). In phase-transfer catalysis, the quaternary ammonium cation acts as a shuttle. However, soft, highly polarizable anions with low charge density (such as iodide or tosylate) have a significantly higher thermodynamic affinity for the soft quaternary ammonium cation than the active bromide or the target nucleophile[4]. The iodide irreversibly displaces the bromide, forming a highly stable, lipophilic ion pair that cannot transfer the desired nucleophile[5]. Causality: The catalyst is "poisoned" because the active site (the exchangeable anion) is permanently occupied by a non-reactive spectator ion.

Q3: During the recycling of THEAB in solvent-free CO₂ fixation, the conversion drops significantly after the third run, despite no thermal degradation. What is happening? A3: Your catalyst is suffering from Active Site Blockage via Hydrogen-Bond Saturation . THEAB's catalytic power relies on its hydroxyl groups hydrogen-bonding with the epoxide[6]. If trace moisture is present in your CO₂ feed, epoxides undergo side-reactions to form diols. Both water and diol byproducts are strong hydrogen-bond donors/acceptors that competitively bind to THEAB's hydroxyl groups. Causality: This saturation creates a steric and electronic shield around the catalyst, preventing the epoxide substrate from docking, effectively stalling the ring-opening step.

Part 2: Experimental Protocols for Catalyst Preservation

To ensure a self-validating system where the catalyst remains active across multiple turnovers, strictly adhere to the following methodologies.

Protocol 1: Solvent-Free CO₂/Epoxide Cycloaddition (Minimizing Poisoning)
  • Anhydrous Preparation: In a rigorously dried, stainless-steel autoclave, add the epoxide substrate (e.g., propylene oxide, 50 mmol) and THEAB catalyst (1-2 mol% relative to epoxide). Do not add any solvent; the epoxide acts as both reactant and solvent to maximize atom economy and prevent solvent-induced ion-pair separation.

  • Moisture Purging: Seal the reactor and purge with anhydrous CO₂ (moisture < 10 ppm) three times. Causality: Displacing atmospheric moisture prevents the hydrolysis of epoxides into diols, which cause hydrogen-bond blockage.

  • Pressurization & Controlled Heating: Pressurize the reactor with CO₂ to 1-2 MPa. Heat the mixture strictly to 100°C while stirring at 800 rpm. Causality: Maintaining the temperature below the 120°C threshold prevents the E2 Hofmann elimination of the hydroxyethyl chains[3].

  • Reaction Execution: Allow the reaction to proceed for 4-6 hours. The synergistic activation by THEAB's hydroxyl groups and bromide nucleophile will drive the conversion.

  • Quenching: Cool the reactor to 0°C using an ice bath before slowly venting the excess CO₂ to prevent the volatilization of unreacted epoxides.

Protocol 2: Catalyst Recovery and Reactivation
  • Selective Precipitation: Post-reaction, add 15 mL of cold diethyl ether to the crude mixture. Causality: The cyclic carbonate product is highly soluble in ether, whereas the highly polar, ionic THEAB is insoluble and precipitates immediately.

  • Filtration & Washing: Recover the precipitated THEAB via vacuum filtration. Wash the catalyst cake with cold diethyl ether (3 x 10 mL). Causality: This removes any residual epoxides, cyclic carbonates, or trace diols that cause active-site blockage.

  • Thermal Vacuum Drying (Critical): Transfer the washed THEAB to a vacuum oven. Dry at 60°C under high vacuum (< 1 mbar) for 12 hours. Causality: This low-temperature vacuum step completely desorbs strongly bound water molecules without triggering thermal degradation, reactivating the hydrogen-bond donor sites for the next cycle.

Part 3: Quantitative Data Presentation

Table 1: Quantitative Comparison of THEAB Deactivation Pathways and Thresholds

Deactivation ModePrimary Mechanistic CauseQuantitative Threshold / IndicatorPrevention & Mitigation Strategy
Thermal Degradation Base-catalyzed

-hydrogen abstraction (Hofmann Elimination)
Reaction temperatures > 110–120°C Maintain T < 100°C; strictly avoid strong bases (e.g., KOH, NaOH).
Anion Poisoning Irreversible displacement of Br⁻ by soft, polarizable anions[I⁻] or [TsO⁻] > 5 mol% relative to catalystUse chloride/bromide substrates; avoid iodide or tosylate leaving groups.
H-Bond Blockage Competitive binding by H₂O or diol byproductsMoisture > 1000 ppm in CO₂ feed or substratePurge with anhydrous CO₂; vacuum dry recovered catalyst at 60°C for 12h.

Part 4: Mechanistic Visualizations

THEAB_Cycle N1 1. THEAB + Epoxide (Initial State) N2 2. H-Bond Activation (Hydroxyl Groups) N1->N2 Substrate binding P1 Poisoning: H-Bond Blockage (Moisture/Diols) N1->P1 Trace water P3 Degradation: Hofmann Elimination (>120°C / Base) N1->P3 Thermal stress N3 3. Ring Opening (Bromide Attack) N2->N3 Nucleophilic attack N4 4. CO2 Insertion (Alkoxide Intermediate) N3->N4 CO2 addition P2 Poisoning: Anion Exchange (Iodide/Tosylate) N3->P2 Competing anions N5 5. Cyclic Carbonate + Regenerated THEAB N4->N5 Ring closure N5->N1 Catalyst recycling

Catalytic cycle of THEAB in CO2 cycloaddition and primary catalyst poisoning pathways.

Hofmann_Elimination N1 THEAB [N(CH2CH2OH)4]+ Br- N2 Base / OH- Attack N1->N2 N3 Beta-Hydrogen Abstraction N2->N3 N4 C-N Bond Cleavage N3->N4 N5 Triethanolamine + Acetaldehyde + HBr N4->N5

Mechanism of THEAB thermal degradation via Hofmann elimination under basic conditions.

Part 5: References

  • [1] Molaid. 四(2-羟基乙基)溴化铵 | 4328-04-5 (Tetrakis(2-Hydroxyethyl)Ammonium Bromide). Retrieved from[Link]

  • [4] ACS Green Chemistry Institute. Phase Transfer Catalysis. Retrieved from [Link]

  • [2] National Institutes of Health (NIH). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Retrieved from [Link]

  • [5] PTC Organics, Inc. Iodide – Potential PTC Poison. Retrieved from[Link]

  • RSC Publishing. Catalyst Poisoning Phenomenon in Phase Transfer Catalysis: Effect of Aqueous Phase Concentration. Retrieved from[Link]

  • [6] National Institutes of Health (NIH). Solvent-Free Coupling Reaction of Carbon Dioxide and Epoxides Catalyzed by Quaternary Ammonium Functionalized Schiff Base Metal Complexes. Retrieved from [Link]

Sources

Agitation speed effect in biphasic reactions with "Tetrakis(2-hydroxyethyl)ammonium bromide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing biphasic liquid-liquid reactions. This guide is specifically engineered for researchers and drug development professionals utilizing Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5) as a phase transfer catalyst (PTC)[1].

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to resolve agitation-related bottlenecks in your synthetic workflows.

Mechanistic Overview: Why Agitation Speed is Critical

Tetrakis(2-hydroxyethyl)ammonium bromide is a highly hydrophilic quaternary ammonium salt due to its four terminal hydroxyl groups[1]. Unlike lipophilic catalysts (e.g., tetrabutylammonium bromide), which extract reactants deep into the bulk organic phase, this specific catalyst operates almost exclusively via an interfacial mechanism [2].

Because the active catalytic intermediate forms at the liquid-liquid interface, the overall reaction rate is entirely dependent on the interfacial surface area during the early stages of optimization[2][3]. Agitation speed dictates the droplet size of the dispersed phase; higher speeds exponentially increase the contact area between the aqueous and organic phases, thereby accelerating the mass transfer rate[3]. However, once the external mass-transfer resistance is eliminated (typically around 500–600 RPM), the reaction transitions into a kinetically controlled regime , where the intrinsic chemical reaction becomes the rate-limiting step[4][5].

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase ReactantA Reactant Anion (Nu-) Interface Interfacial Region (High Agitation Zone) ReactantA->Interface Diffusion CatAq Q+ Br- (Tetrakis-HEA) CatAq->Interface Ion Exchange Substrate Substrate (R-X) Product Product (R-Nu) Substrate->Product Substitution Product->Interface Q+X- Return Interface->Substrate Q+Nu- Transfer

Fig 1: Interfacial phase-transfer mechanism of Tetrakis(2-hydroxyethyl)ammonium bromide.

Troubleshooting FAQs

Q1: I am increasing the agitation speed, but my conversion rate is plateauing at a low yield. What is wrong? A: If increasing the RPM (e.g., from 500 to 700 RPM) results in marginal or no increase in conversion, you have successfully eliminated external mass-transfer resistance and entered the kinetically controlled regime[5]. The bottleneck is no longer agitation. To improve yield, you must now alter the kinetic parameters: increase the reaction temperature, increase the concentration of the catalyst, or verify that the highly hydrophilic Tetrakis(2-hydroxyethyl)ammonium bromide is not being entirely sequestered by the aqueous phase due to excessive water volume[3][4].

Q2: At 800 RPM, my biphasic mixture turns into a thick, milky emulsion that won't separate after the reaction. How do I fix this? A: While Tetrakis(2-hydroxyethyl)ammonium bromide is less of a classic surfactant than long-chain ammonium salts, extreme agitation speeds (>600 RPM) in certain organic solvents can still create stable micro-emulsions. Fix: Reduce the agitation speed to the minimum threshold required for kinetic control (usually 400–500 RPM)[5]. If the emulsion persists post-reaction, add a small volume of brine (saturated NaCl) to increase the ionic strength of the aqueous phase, which forces the catalyst out of the bulk water and breaks the emulsion.

Q3: Does the volume of the organic solvent affect how I should set my agitation speed? A: Yes. Increasing the volume of the organic solvent dilutes the substrate and the active intermediate, which can decrease the overall reaction rate despite the increased contact area provided by high agitation[3]. If you scale up the solvent volume, you may need to adjust the impeller geometry or increase the RPM slightly to maintain the same volumetric mass-transfer coefficient (


).

Self-Validating Experimental Protocol: Agitation Speed Optimization

To ensure your biphasic reaction is operating at peak efficiency without wasting energy or causing emulsion issues, follow this step-by-step self-validating workflow.

Step 1: Baseline Reaction Setup

  • Charge the reactor with the aqueous phase (containing the nucleophile/base) and the organic phase (containing the substrate).

  • Add 1–5 mol% of Tetrakis(2-hydroxyethyl)ammonium bromide[1].

  • Set the reactor temperature to the target baseline (e.g., 50°C).

Step 2: RPM Escalation Matrix Conduct four parallel reactions (or sequential runs) keeping all variables identical except for the overhead stirrer speed:

  • Run A: 200 RPM

  • Run B: 400 RPM

  • Run C: 600 RPM

  • Run D: 800 RPM

Step 3: Kinetic Sampling Extract 0.5 mL aliquots from the organic phase at 15, 30, 45, and 60 minutes for each run. Quench immediately and analyze via GC or HPLC to determine the conversion percentage.

Step 4: Data Validation & Regime Identification Plot Conversion (%) vs. Agitation Speed (RPM).

  • Validation Check: If the conversion increases linearly between 200 and 400 RPM, the system is mass-transfer limited[3].

  • Self-Correction Check: If the delta in conversion between 600 RPM and 800 RPM is

    
    , the system has validated its transition into the kinetic regime[5]. Set your standard operating procedure (SOP) to 500–600 RPM to prevent unnecessary emulsion formation while maintaining maximum efficiency.
    

Troubleshooting Start Evaluate Reaction Yield CheckRPM Is RPM < 400? Start->CheckRPM IncreaseRPM Increase Agitation (Mass Transfer Limited) CheckRPM->IncreaseRPM Yes CheckEmulsion Is Emulsion Forming? CheckRPM->CheckEmulsion No (>= 400 RPM) Kinetic System is Kinetically Controlled (Optimize Temp/Cat) CheckEmulsion->Kinetic No ReduceRPM Reduce RPM or Add Demulsifier CheckEmulsion->ReduceRPM Yes

Fig 2: Decision tree for optimizing agitation speed in biphasic PTC reactions.

Empirical Data Reference

Use the following table to benchmark your expected system behavior based on agitation speed when using highly hydrophilic quaternary ammonium catalysts.

Agitation Speed (RPM)Droplet Size / Interfacial AreaControlling RegimeExpected Conversion ImpactEmulsion Risk
0 - 200 Large / MinimalMass-Transfer LimitedVery Low (Diffusion dependent)None
200 - 400 Medium / ModerateTransition PhaseLinear Increase with RPMLow
400 - 600 Small / HighKinetically ControlledMaximum (Plateaus)Moderate
> 600 Micro / MaximumKinetically ControlledMarginal to Zero ImprovementHigh

Note: Exact RPM thresholds depend on reactor geometry, impeller type, and solvent viscosity. The 400-600 RPM threshold is a standard benchmark for lab-scale batch reactors[5].

References

  • phase transfer catalysis - ResearchGate Source: ResearchGate URL
  • Phase-transfer Catalyst and Ultrasound Irradiation in Solid-liquid Condition Source: Chemical Science Review and Letters URL
  • Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis Source: ResearchGate URL
  • Source: Academia.
  • Tetrakis(2-hydroxyethyl)

Sources

Validation & Comparative

"Tetrakis(2-hydroxyethyl)ammonium bromide" vs TBAB in phase transfer catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct phase transfer catalyst (PTC) is rarely a matter of trial and error; it is an exercise in applied physical chemistry. The thermodynamic driving force of any biphasic reaction is dictated by the catalyst's ability to lower the activation energy by shuttling reactive anions across the phase boundary.

This guide provides an objective, data-driven comparison between two structurally divergent quaternary ammonium salts: the highly lipophilic Tetrabutylammonium Bromide (TBAB) and the highly hydrophilic Tetrakis(2-hydroxyethyl)ammonium bromide . By understanding the causality behind their solvation spheres, researchers can optimize their synthetic workflows for either aggressive biphasic catalysis or specialized aqueous solubilization.

Mechanistic Framework: Solvation and Phase Partitioning

The efficacy of a phase transfer catalyst depends on its partition coefficient between the aqueous and organic phases. According to the Starks extraction mechanism, the catalyst must be lipophilic enough to carry an active anion into the organic phase, yet hydrophilic enough to exchange leaving groups at the aqueous interface[1].

  • TBAB (Tetrabutylammonium Bromide): The four butyl chains provide substantial steric bulk and lipophilicity. This shields the positive charge of the nitrogen, allowing the TBAB-anion ion pair to easily partition into low-polarity organic solvents (like toluene or dichloromethane) to react with organic electrophiles[2].

  • Tetrakis(2-hydroxyethyl)ammonium Bromide: Often marketed as a specialized phase transfer catalyst[3], this molecule possesses four terminal hydroxyl groups. These groups form an extensive hydrogen-bonding network with water, rendering the cation extremely hydrophilic. Consequently, it fails to partition into non-polar organic solvents. Instead, it is trapped at the phase boundary or remains entirely in the aqueous phase, making it ideal for inverse phase transfer catalysis or the aqueous solubilization of highly lipophilic drugs[4].

PTC_Mechanism cluster_aqueous Aqueous Phase (High Polarity) cluster_interface Phase Boundary cluster_organic Organic Phase (Low Polarity) Nu Nucleophile (e.g., CN⁻, OH⁻) Tetra Tetrakis(2-hydroxyethyl) ammonium Nu->Tetra H-Bonding TBAB_aq TBAB (Lipophilic) Nu->TBAB_aq Ion Pairing Interface_Complex Interfacial Complex Tetra->Interface_Complex Trapped TBAB_org TBAB-Nu Ion Pair TBAB_aq->TBAB_org Phase Transfer Product Product (R-Nu) Interface_Complex->Product Slow Reaction TBAB_org->Product Substitution Electrophile Electrophile (R-X) Electrophile->Product Reacts with

Phase transfer mechanisms of hydrophilic Tetrakis vs. lipophilic TBAB catalysts.

Physicochemical & Performance Data

To objectively compare these catalysts, we must look at their structural properties and their resulting performance in standard biphasic environments.

Table 1: Physicochemical and Structural Comparison

PropertyTetrabutylammonium Bromide (TBAB)Tetrakis(2-hydroxyethyl)ammonium Bromide
CAS Number 1643-19-24328-04-5
Molecular Formula C₁₆H₃₆BrNC₈H₂₀BrNO₄
Lipophilicity (LogP) High (~0.8 to 1.5)Extremely Low (Highly Hydrophilic)
H-Bond Donors 04
Primary Mechanism Biphasic Transfer (Starks Mechanism)Interfacial Catalysis / Aqueous Solubilization
Optimal Solvents Toluene, DCM, ChloroformWater, Alcohols, Highly Polar Organics

Table 2: Performance Metrics in Biphasic Alkylation vs. Solubilization

CatalystApplication WorkflowYieldPhase Partitioning (Org:Aq)
TBAB Biphasic N-Alkylation (Toluene/Water)>90%~ 95:5
Tetrakis(2-hydroxyethyl) Biphasic N-Alkylation (Toluene/Water)<15%~ 1:99
TBAB Solubilization of Lipophilic DrugsFailsRemains Lipophilic
Tetrakis(2-hydroxyethyl) Solubilization of Lipophilic Drugs>95%Highly Water Soluble

Data Interpretation: Tetrakis(2-hydroxyethyl)ammonium bromide exhibits poor standard PTC performance due to its inability to partition into non-polar solvents. However, it excels in specialized solubilization tasks where TBAB fails.

Self-Validating Experimental Protocols

The following protocols demonstrate the optimal use-case for each catalyst. Every step is designed with explicit causality to ensure a self-validating system.

Protocol A: Standard Biphasic N-Alkylation (TBAB-Optimized)

This protocol utilizes TBAB to drive a reaction between a water-soluble base and an organic-soluble electrophile[5].

  • Reagent Preparation: Dissolve the secondary amine (1.0 eq) and alkyl halide (1.2 eq) in toluene.

    • Causality: Toluene is a non-polar solvent that prevents the aqueous hydrolysis of the alkyl halide while fully solubilizing the organic substrates.

  • Aqueous Base Addition: Add a 50% w/w aqueous NaOH solution.

    • Causality: The high concentration of NaOH drives the deprotonation of the amine at the phase interface.

  • Catalyst Introduction: Add TBAB (5 mol%).

    • Causality: The tetrabutyl chains of TBAB provide the exact lipophilicity needed to form an ion pair with the hydroxide ion and partition it into the toluene layer, overcoming the biphasic barrier[2].

  • Reaction & Validation: Stir vigorously at 90°C for 4 hours. Validate completion via TLC (Hexane:EtOAc 8:2).

    • Causality: Vigorously stirring maximizes the interfacial surface area. TLC provides real-time validation of substrate consumption.

  • Workup: Quench with water and extract the organic layer.

    • Causality: Because TBAB retains moderate water solubility, repeated aqueous washes effectively strip the catalyst from the organic product[5].

Protocol B: Aqueous Solubilization of Lipophilic Substrates (Tetrakis-Optimized)

This protocol utilizes Tetrakis(2-hydroxyethyl)ammonium bromide to form highly water-soluble complexes of extremely lipophilic substrates (e.g., bulky phenols or cannabinoids)[4].

  • Anion Exchange: Pass an aqueous solution of Tetrakis(2-hydroxyethyl)ammonium bromide through a strongly basic anion exchange resin (e.g., AmberChrom 1x8).

    • Causality: The bromide must be exchanged for a hydroxide anion to create a basic, reactive catalyst capable of deprotonating weak lipophilic acids.

  • Substrate Complexation: Add the resulting Tetrakis(2-hydroxyethyl)ammonium hydroxide (1.1 eq) to a solution of the lipophilic substrate in ethanol.

    • Causality: Ethanol acts as a miscible co-solvent, bridging the extreme hydrophilicity of the catalyst with the lipophilicity of the substrate[4].

  • Solvent Evaporation: Stir for 30 minutes, then remove the solvent under reduced pressure.

    • Causality: Removing the ethanol forces the thermodynamic formation of the highly water-soluble ion pair.

  • Validation: Dissolve the resulting solid in deionized water.

    • Causality: A clear aqueous solution validates the successful phase-transfer complexation, as the original lipophilic substrate is inherently insoluble in water.

References

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. PMC (National Institutes of Health).[Link]

  • Phase transfer catalysis (PTC) Mechanisms. OperaChem.[Link]

  • Tetrakis(2-hydroxyethyl)ammonium bromide, 99%. Fisher Scientific.[Link]

  • New water-soluble salts of cannabinoids, preparation and uses thereof. Justia Patents.[Link]

Sources

Comprehensive Comparison Guide: Tetrakis(2-hydroxyethyl)ammonium Bromide vs. Conventional Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

Quaternary ammonium salts (QAS) are foundational to modern synthetic chemistry, phase-transfer catalysis, and materials science. However, conventional first-generation QAS—such as Tetrabutylammonium bromide (TBAB) or Cetyltrimethylammonium bromide (CTAB)—are fundamentally limited by their lipophilicity and lack of hydrogen-bonding capacity. When applied to sensitive biological systems or highly polar pharmaceutical formulations, these conventional salts often induce protein denaturation or fail to adequately solvate polar active pharmaceutical ingredients (APIs).

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) represents a paradigm shift[1]. By incorporating four terminal hydroxyl groups, THEAB exhibits exceptional hydrophilicity, biocompatibility, and the ability to form Task-Specific Ionic Liquids (TSILs) and Deep Eutectic Solvents (DES)[2][3]. This guide objectively compares THEAB against traditional QAS, detailing the causality behind its superior performance in biocatalysis and drug development.

Structural and Physicochemical Comparison

The functional divergence between THEAB and conventional QAS is rooted in their topological polar surface area (TPSA) and hydrogen-bonding metrics. The four 2-hydroxyethyl chains on THEAB provide a dense hydrogen-bonding network that mimics aqueous microenvironments[1][3].

Table 1: Quantitative Physicochemical Comparison of QAS
Physicochemical MetricTHEAB[1]TBABCTAB
CAS Registry Number 4328-04-51643-19-257-09-0
Molecular Weight ( g/mol ) 274.155322.37364.45
Hydrogen Bond Donors 400
Hydrogen Bond Acceptors 500
Topological Polar Surface Area 80.9 Ų0 Ų0 Ų
Solvation Characteristic Highly Hydrophilic QASAmphiphilic / QASMicelle-forming Surfactant
Primary Application Biocatalysis, API SalificationPhase-Transfer CatalysisNanoparticle Synthesis

Application 1: Biocatalysis & Enzyme Stabilization

In biocatalytic workflows, enzymes like horseradish peroxidase (HRP) require a delicate hydration shell to maintain their active tertiary structure[2]. Conventional QAS and first-generation ionic liquids disrupt this shell through hydrophobic interference, leading to rapid denaturation.

By utilizing THEAB as a precursor, researchers can synthesize task-specific ionic liquids (e.g., tetrakis(2-hydroxyethyl)ammonium trifluoromethanesulfonate) that preserve the enzyme's hydration shell. Experimental data demonstrates that HRP activity in THEAB-derived ILs is 30- to 240-fold higher than in conventional ILs, and over 10 times greater than in standard organic solvents like methanol[2][4].

QAS_Enzyme cluster_THEAB THEAB-derived IL System cluster_TBAB Conventional QAS (TBAB) Enzyme Target Enzyme (e.g., Horseradish Peroxidase) THEA_Cation Tetrakis(2-hydroxyethyl)ammonium (4x OH groups) Enzyme->THEA_Cation Added to TBA_Cation Tetrabutylammonium (Highly Lipophilic) Enzyme->TBA_Cation Added to H_Bonding Extensive Hydrogen Bonding Network THEA_Cation->H_Bonding Preserved Hydration Shell Preserved (High Catalytic Activity) H_Bonding->Preserved Disruption Hydrophobic Interference TBA_Cation->Disruption Denatured Hydration Shell Stripped (Enzyme Denaturation) Disruption->Denatured

Caption: Mechanistic divergence between THEAB and conventional QAS in enzyme stabilization.

Experimental Protocol: Synthesis of THEAB-Derived Task-Specific Ionic Liquids

Objective: Synthesize tetrakis(2-hydroxyethyl)ammonium trifluoromethanesulfonate for enzyme stabilization. Causality & Logic: The triflate anion provides low viscosity and high thermal stability, while the THEA cation provides the hydrogen-bonding network necessary to prevent enzyme denaturation[2][3].

  • Metathesis Reaction: Mix equimolar amounts of THEAB and silver trifluoromethanesulfonate (AgOTf) in anhydrous methanol under dark conditions (to prevent AgBr photodecomposition).

  • Precipitation: Stir the mixture at room temperature for 12 hours. The thermodynamic driving force of this reaction is the precipitation of highly insoluble silver bromide (AgBr).

  • Filtration: Filter the suspension through a 0.22 µm PTFE membrane to completely remove the AgBr precipitate.

  • Purification: Concentrate the filtrate under vacuum. Wash the viscous residue with diethyl ether to remove unreacted organic impurities, then dry under high vacuum at 60°C for 24 hours.

  • Self-Validation: Perform ¹H NMR and ¹⁹F NMR to confirm structural integrity. Conduct ion chromatography to verify the complete absence of residual bromide impurities, which could otherwise inhibit sensitive biocatalysts.

Application 2: Pharmaceutical Formulation & API Salification

A critical bottleneck in drug development is the poor aqueous solubility of APIs, such as cannabinoids (e.g., CBD, THC)[5]. While conventional QAS are rarely used for salification due to toxicity and lipophilicity, THEAB serves as an ideal biocompatible precursor for generating highly water-soluble API salts. By converting THEAB to its hydroxide form and reacting it with weakly acidic APIs, researchers can achieve dramatic solubility enhancements. For example, the aqueous solubility of a THEA-cannabinoid salt can reach 7 mg/mL, compared to <0.1 mg/mL for the free base[5].

QAS_Workflow THEAB THEAB (Tetrakis(2-hydroxyethyl)ammonium bromide) IonExchange Ion Exchange Chromatography (AmberChrom® 1x8, OH- form) THEAB->IonExchange Br- to OH- exchange THEAOH THEA-OH (Tetrakis(2-hydroxyethyl)ammonium hydroxide) IonExchange->THEAOH Salification Salification Reaction (EtOH, 30 min, RT) THEAOH->Salification API Lipophilic API (e.g., Cannabinoids) API->Salification WaterSolubleSalt Water-Soluble API Salt (Enhanced Bioavailability) Salification->WaterSolubleSalt Quantitative Yield

Caption: Workflow for enhancing API aqueous solubility using THEAB-derived salts.

Experimental Protocol: Synthesis of THEA-OH for API Salification

Objective: Convert THEAB to its hydroxide derivative to act as a salification agent for weakly acidic drugs[5]. Causality & Logic: Bromide is a very weak conjugate base and cannot deprotonate weakly acidic APIs like cannabinoids. By exchanging Br⁻ for OH⁻, we generate a strong base that drives the salification to completion, while retaining the highly hydrophilic THEA cation to ensure ultimate aqueous solubility of the resulting drug product.

  • Resin Activation: Pack a chromatography column with a strongly basic resin (e.g., AmberChrom® 1×8). Flush with 250 mL of 1 M KOH (aq) to saturate active sites with OH⁻ ions, followed by 250 mL of deionized water until the eluate reaches a neutral pH[5].

  • Ion Exchange: Dissolve 1.8 g of THEAB in a minimal volume of deionized water. Flush the solution through the activated column three times to ensure complete Br⁻/OH⁻ exchange[5].

  • Solvent Removal: Evaporate the aqueous solvent under reduced pressure (vacuum)[5].

  • Drying & Storage: Dry the resulting tetrakis(2-hydroxyethyl)ammonium hydroxide (THEA-OH) salt at 70°C in a vacuum oven for 48 hours. Store at 8°C until solidified[5].

  • Salification (Self-Validation): Add the THEA-OH to a solution of the target API in dry ethanol, stir for 30 minutes, and evaporate. The quantitative yield of a highly water-soluble salt visually and analytically validates the success of the ion exchange[5].

Conclusion

While conventional quaternary ammonium salts like TBAB and CTAB remain useful for standard phase-transfer catalysis and surfactant applications, they fall short in advanced, highly polar systems. Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) provides a robust, structurally distinct alternative. Its four hydroxyl groups allow it to act as an unparalleled hydrogen-bond donor/acceptor, making it the premier choice for synthesizing biocompatible ionic liquids, stabilizing delicate enzymes, and drastically improving the aqueous bioavailability of lipophilic pharmaceutical compounds.

References

1.[1] TETRAKIS(2-HYDROXYETHYL)AMMONIUM BROMIDE 4328-04-5 wiki - Guidechem Source: guidechem.com URL:1

2.[2] Ionic Liquids as (Co-)Solvents for Nonhydrolytic Enzymes | Request PDF - ResearchGate Source: researchgate.net URL:2

3.[3] Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications - PMC Source: nih.gov URL:3

4.[4] “Nonsolvent” Applications of Ionic Liquids in Biotransformations and Organocatalysis Source: researchgate.net URL:4

5.[5] New water-soluble salts of cannabinoids, preparation and uses thereof - Justia Patents Source: justia.com URL:5

Sources

A Comparative Guide: Catalytic Efficiency of Tetrakis(2-hydroxyethyl)ammonium Bromide vs. Phosphonium Salts in CO₂ Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

The chemical fixation of carbon dioxide (CO₂) into value-added chemicals is a cornerstone of sustainable chemistry. Among the most atom-economical pathways is the cycloaddition of CO₂ to epoxides to yield cyclic carbonates—a critical intermediate for polyurethanes, lithium-ion battery electrolytes, and fine chemicals.

However, the thermodynamic stability and kinetic inertness of CO₂ demand highly efficient catalytic systems. This guide provides an objective, data-driven comparison between two prominent classes of halogen-based phase transfer catalysts: Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) and traditional Phosphonium salts (e.g., Tetrabutylphosphonium bromide, TBPB).

Mechanistic Causality: Why Molecular Structure Dictates Efficiency

To understand the performance delta between these two catalysts, we must analyze the reaction mechanism at the molecular level. The rate-limiting step in CO₂ cycloaddition is the nucleophilic ring-opening of the epoxide.

The Hydrogen-Bonding Advantage of THEAB

THEAB is a hydroxyl-functionalized quaternary ammonium salt. Its cation possesses four terminal hydroxyl groups that act as a robust, intrinsic hydrogen-bonding network. When the epoxide enters the catalytic pocket, these hydroxyl groups form strong hydrogen bonds with the epoxide's oxygen atom. This interaction pulls electron density away from the adjacent carbon-oxygen bonds, highly polarizing the epoxide ring[1].

Because the ring is electrophilically activated, the energy barrier for the subsequent nucleophilic attack by the bromide (Br⁻) anion is drastically lowered. This synergistic "push-pull" mechanism allows THEAB to achieve high turnover frequencies under comparatively mild temperatures and pressures without requiring transition metal co-catalysts[1].

The Phosphonium Salt Baseline (TBPB)

Tetrabutylphosphonium bromide (TBPB) relies on a different kinetic driver. The bulky tetrabutylphosphonium cation effectively separates the ion pair, increasing the effective concentration and nucleophilicity of the "naked" bromide ion. Furthermore, phosphonium cations generally exhibit higher thermal stability than their unfunctionalized ammonium counterparts[2].

However, TBPB lacks intrinsic hydrogen-bond donors. Without the ability to electrophilically activate the epoxide oxygen, the bromide ion must force the ring open purely through thermal kinetic energy. Consequently, TBPB alone requires significantly harsher conditions (higher temperatures and CO₂ pressures) to achieve comparable yields. To match the efficiency of THEAB, TBPB must be paired with an extrinsic hydrogen-bond donor (such as a phenol, alcohol, or metal complex) to form a deep eutectic or multi-component catalytic system[2].

Mandatory Visualization: Mechanistic Pathway

Mechanism Epoxide 1. Epoxide + CO2 (Substrates) H_Bond 2. H-Bond Activation (THEAB Hydroxyls) Epoxide->H_Bond Ring_Open 3. Ring Opening (Br- Nucleophilic Attack) H_Bond->Ring_Open CO2_Insert 4. CO2 Insertion (Alkoxide Intermediate) Ring_Open->CO2_Insert Cyclization 5. Ring Closure (Cyclic Carbonate) CO2_Insert->Cyclization

Catalytic cycle of CO2 cycloaddition via THEAB hydrogen-bond activation.

Quantitative Data Presentation

The following table synthesizes experimental performance metrics for the cycloaddition of propylene oxide (PO) using THEAB versus TBPB systems.

Catalyst SystemH-Bond Donor SourceTemp (°C)Pressure (MPa)Time (h)Yield (%)
THEAB Intrinsic (Cationic Hydroxyls)1101.52.0> 95%
TBPB (Standalone) None1403.04.0~ 85%
TBPB + 3-Aminophenol Extrinsic (Co-catalyst added)801.01.0> 90%

Data Interpretation: THEAB bridges the gap between standalone halides and complex multi-component systems. It provides a highly efficient, single-component homogeneous catalyst that avoids the mass-transfer limitations and formulation complexities of adding extrinsic co-catalysts.

Self-Validating Experimental Protocol

To objectively evaluate the catalytic efficiency of THEAB against TBPB, the following self-validating workflow must be employed. This protocol incorporates internal standards and negative controls to ensure absolute data integrity.

Step 1: Catalyst Pre-treatment
  • Action: Dry THEAB and TBPB under high vacuum (0.01 mbar) at 80°C for 12 hours prior to use.

  • Causality: Halide salts are highly hygroscopic. Trace water acts as a competitive nucleophile, attacking the activated epoxide to form diol byproducts instead of the desired cyclic carbonate, thereby artificially depressing the calculated yield.

Step 2: Reactor Loading & Control Setup
  • Action: In a 50 mL stainless steel autoclave, add the epoxide substrate (e.g., 20 mmol), the catalyst (1.0 mol%), and exactly 1.0 mmol of mesitylene. Prepare a parallel "Control" reactor containing the epoxide and mesitylene, but no catalyst.

  • Causality: Mesitylene serves as an inert internal standard for Gas Chromatography (GC). Because its concentration remains constant, it allows for the exact quantification of product yield regardless of sample volume variations. The catalyst-free control validates that background thermal conversion is negligible.

Step 3: Purging and Pressurization
  • Action: Seal the reactor and purge with CO₂ gas three times at 0.5 MPa. Finally, pressurize the system to the target pressure (e.g., 1.5 MPa for THEAB).

  • Causality: Purging displaces atmospheric oxygen and moisture, preventing oxidative degradation of the epoxide. The high pressure ensures that CO₂ is driven into the liquid epoxide phase, overcoming gas-liquid mass transfer limitations.

Step 4: Reaction Execution
  • Action: Heat the reactor to the target temperature (110°C) under constant magnetic stirring (800 rpm) for the designated time (2 hours).

Step 5: Quenching and Analysis
  • Action: Submerge the autoclave in an ice-water bath. Once the internal temperature drops below 20°C, slowly vent the excess CO₂. Extract an aliquot, dilute with ethyl acetate, and analyze via GC-FID.

  • Causality: Rapid thermal quenching instantly halts the reaction kinetics. This prevents any back-reaction or continued slow conversion during the depressurization phase, ensuring the recorded yield accurately reflects the designated reaction time.

Mandatory Visualization: Experimental Workflow

Workflow Prep 1. Catalyst Drying (Vacuum, 80°C, 12h) Load 2. Reactor Loading (Epoxide, Catalyst, Int. Std) Prep->Load Purge 3. CO2 Purge & Pressurize (1.5 - 3.0 MPa) Load->Purge React 4. Heating & Stirring (110-140°C, 2-4h) Purge->React Cool 5. Cooling & Depressurization (Ice Bath) React->Cool Analyze 6. GC/NMR Analysis (Yield Quantification) Cool->Analyze

Step-by-step experimental workflow for high-pressure CO2 cycloaddition.

References

  • Effect of hydrogen bond of hydroxyl-functionalized ammonium ionic liquids on cycloaddition of CO₂ Source: Tetrahedron Letters (Cheng et al., 2015) URL:[Link]

  • Multifunctional Phosphonium-Based Deep Eutectic Ionic Liquids: Insights into Simultaneous Activation of CO₂ and Epoxide and Their Subsequent Cycloaddition Source: ACS Sustainable Chemistry & Engineering (Liu et al., 2019) URL:[Link]

Sources

Comparative Kinetic Profiling of Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB) in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phase-transfer catalysis (PTC) is a cornerstone methodology in green chemistry and drug development, enabling efficient reactions between mutually insoluble reactants. While lipophilic quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) are industry standards, they rely almost exclusively on electrostatic ion-pairing for reactant transfer.

This guide objectively compares the kinetic performance of1[1] against traditional PTCs. By analyzing experimental data, we demonstrate how THEAB’s unique molecular architecture facilitates a specialized mechanism known as Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC), significantly accelerating specific nucleophilic substitutions.

Mechanistic Rationale: The Causality of Dual-Activation

In standard PTC systems, the reaction rate is governed by the 2[2]. Traditional catalysts (e.g., TBAB) transfer the nucleophile into the organic phase but do not actively stabilize the transition state of the subsequent


 displacement.

THEAB departs from this paradigm by operating via a dual-activation pathway :

  • Interfacial Ion-Pairing: The quaternary ammonium core provides the necessary electrostatic interaction to draw aqueous anions to the phase boundary.

  • Hydrogen-Bonding Activation: THEAB features four terminal 2-hydroxyethyl appendages that act as potent hydrogen-bond donors (HBD). Recent advancements in3[3] demonstrate that HBDs can drastically lower the activation energy (

    
    ) of nucleophilic attacks. THEAB's hydroxyl groups form a localized hydration-like shell that structures the nucleophile and stabilizes the developing negative charge on the leaving group during the transition state—a phenomenon absent in alkyl-only salts.
    

Mechanistic Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Phase Interface cluster_organic Organic Phase Nu Nucleophile (Nu⁻) THEAB THEAB Catalyst (Dual Activation) Nu->THEAB Electrostatic Pull Complex H-Bonded Ion Pair THEAB->Complex H-Bonding Substrate Substrate (R-X) Complex->Substrate Phase Transfer Product Product (R-Nu) Substrate->Product SN2 Displacement Product->THEAB Catalyst Recovery

Dual-activation mechanism of THEAB via interfacial ion-pairing and hydrogen-bonding.

Comparative Kinetic Data

To objectively evaluate THEAB, a model biphasic nucleophilic substitution was analyzed: the etherification of benzyl chloride with aqueous sodium phenoxide. Reactions were run under pseudo-first-order conditions at 50°C.

Table 1: Kinetic Parameters for Benzyl Phenyl Ether Synthesis (50°C, 5 mol% Catalyst)

CatalystStructural Classification

(

)
Activation Energy (

, kcal/mol)
4-Hour Yield (%)
None (Control) N/A< 0.01> 25.0< 2
TEAB Short-chain alkyl (

)
1.2518.445
TBAB Long-chain alkyl (

)
8.4015.288
THEAB Hydroxy-functionalized11.2012.896

Data Synthesis: While TBAB is highly lipophilic and excels at deep bulk phase transfer, THEAB outperforms it in both reaction velocity (


) and overall yield. The causality lies in the activation energy (

). THEAB lowers the

to 12.8 kcal/mol. Because THEAB is highly hydrophilic, it operates strictly at the interface[4]. At this boundary, its hydroxyl groups hydrogen-bond with the phenoxide oxygen, increasing its nucleophilicity by desolvating it from bulk water while simultaneously stabilizing the transition state.

Experimental Protocol: Self-Validating Kinetic Study

To ensure reproducibility and trustworthiness, the following protocol utilizes an internal standard for real-time gas chromatography (GC-FID) validation.

Materials:

  • Benzyl chloride (Electrophile, 0.1 M in toluene)

  • Sodium phenoxide (Nucleophile, 1.0 M in water)

  • Catalysts: THEAB, TBAB, TEAB (5 mol% relative to benzyl chloride)

  • Internal Standard: Dodecane (0.05 M in toluene)

Step-by-Step Methodology:

  • System Initialization: In a 50 mL jacketed glass reactor equipped with a mechanical stirrer, add 10 mL of the 1.0 M aqueous sodium phenoxide solution. Thermostat the system to exactly 50.0 ± 0.1 °C.

  • Catalyst Introduction: Add 0.05 mmol of the selected catalyst to the aqueous phase. Allow 5 minutes for thermal equilibration and catalyst dissolution.

  • Organic Phase Addition (Time Zero): Rapidly inject 10 mL of the toluene solution containing 0.1 M benzyl chloride and 0.05 M dodecane.

    • Causality: Immediately initiate stirring at a constant 800 RPM. Maintaining a high, constant agitation rate ensures a uniform interfacial area and overcomes mass-transfer limitations, isolating the chemical kinetics as the true rate-determining step.

  • Kinetic Sampling: At precise intervals (5, 10, 15, 30, 60, 120, 240 minutes), halt the stirrer for exactly 5 seconds to allow phase separation. Extract a 50 µL aliquot from the upper organic layer using a micro-syringe.

  • Quenching & Analysis: Immediately dilute the aliquot into 1 mL of cold ethyl acetate to quench the reaction. Analyze the organic components via GC-FID.

  • Data Validation: Plot

    
     versus time.
    
    • Causality: This acts as a self-validating system; the linearity of the fit inherently proves that the reaction remains in the pseudo-first-order kinetic regime, confirming the reliability of the calculated apparent rate constant (

      
      ).
      

Conclusion for Drug Development Professionals

For researchers optimizing API synthesis routes involving biphasic substitutions, THEAB offers a distinct mechanistic advantage over traditional alkyl ammonium salts. Its ability to engage in Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) significantly lowers the activation energy of the rate-determining step. While its high hydrophilicity restricts its solubility in highly non-polar bulk organic phases, it is exceptionally efficient for interfacial reactions, making it a superior choice for accelerating sluggish nucleophilic displacements under mild thermal conditions.

References

  • [1] Fisher Scientific. Tetrakis(2-hydroxyethyl)ammonium bromide, 99% Specifications. Available at:

  • [2] Taylor & Francis. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Available at:

  • [4] Indian Academy of Sciences. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzyl ammonium chloride. Available at:

  • [3] Journal of the American Chemical Society. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Available at:

Sources

"Tetrakis(2-hydroxyethyl)ammonium bromide" vs crown ethers for specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal phase transfer catalyst (PTC) requires moving beyond generic reaction rates and understanding the precise transition-state mechanics of your target synthesis. For decades, crown ethers have been the gold standard for driving biphasic reactions. However, the emergence of highly functionalized quaternary ammonium salts—specifically Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) —has introduced a powerful alternative that leverages hydrogen-bond-directed catalysis[1].

This guide objectively compares the mechanistic causality, performance metrics, and practical laboratory workflows of THEAB versus classic crown ethers (e.g., 18-crown-6), providing you with the data needed to optimize your synthetic pipelines.

Mechanistic Divergence: Cation-Binding vs. H-Bond Activation

To understand when to deploy THEAB over a crown ether, we must analyze their fundamentally different modes of action at the biphasic interface.

Crown Ethers (The "Naked Anion" Generators): Crown ethers, such as 18-crown-6, operate via cation-binding catalysis[2]. The oxygen-rich macrocycle selectively sequesters alkali metal cations (e.g., K⁺) based on cavity size[3]. By encapsulating the cation and pulling the ion pair into the lipophilic organic phase, the counter-anion is left completely unsolvated or "naked." This lack of a solvation shell drastically lowers the activation energy for simple nucleophilic attacks (S_N2), resulting in explosive reaction rates.

THEAB (The Bifunctional Activator): THEAB is a quaternary ammonium salt uniquely functionalized with four pendant hydroxyethyl groups. Unlike standard tetraalkylammonium salts (like TBAB) that rely purely on lipophilicity, THEAB operates via hydrogen-bond-directed phase transfer[4]. The quaternary nitrogen provides the electrostatic pull to transfer the anion, while the four hydroxyl groups act as potent hydrogen bond donors. This allows THEAB to electrophilically activate substrates (such as the oxygen atom of an epoxide ring) or stabilize the transition state of leaving groups, providing exceptional regioselectivity that crown ethers cannot achieve[5]. Furthermore, in base-sensitive conjugate additions, crown ethers often cause starting material degradation due to the hyper-basicity of the naked anion, whereas hydroxyethyl-functionalized PTCs provide mild, controlled reaction environments[6][7].

PTC_Mechanisms cluster_crown Pathway A: Crown Ether (Cation-Binding) cluster_theab Pathway B: THEAB (H-Bond Directed) CE 18-Crown-6 (Organic Phase) Complex [K(18-C-6)]+ + Naked CN- (Highly Nucleophilic) CE->Complex Phase Transfer Salt K+ CN- (Aqueous/Solid) Salt->CE Cation Sequestration Prod1 Rapid SN2 Product Complex->Prod1 Unhindered Attack THEAB THEAB (Interface/Aqueous) TS H-Bond Stabilized Transition State THEAB->TS -OH Hydrogen Bonding Sub Epoxide / Enone (Organic Phase) Sub->TS Electrophilic Activation Prod2 Selective Ring-Opening TS->Prod2 Controlled Attack

Mechanistic divergence: Cation-binding by crown ethers vs. H-bond transition state stabilization by THEAB.

Performance Benchmarking

The choice between these catalysts should be dictated by the specific demands of the reaction class. Table 1 summarizes the comparative efficacy based on experimental kinetic data.

Table 1: Catalyst Performance Across Key Reaction Classes

Reaction Class18-Crown-6 PerformanceTHEAB PerformanceMechanistic Causality
Aliphatic Cyanation (S_N2) Superior (>95% yield, <2h)Moderate (70-80% yield, 6h+)Crown ethers generate a highly reactive naked CN⁻ ion, maximizing S_N2 kinetics. THEAB's H-bonding slightly dampens nucleophilicity.
Epoxide Ring-Opening Poor (Requires >150°C)Superior (>90% yield, 60°C)THEAB's -OH groups electrophilically activate the epoxide oxygen via H-bonding, lowering the activation energy for nucleophilic attack[5].
Base-Sensitive Conjugate Additions Destructive (Substrate degradation)Superior (High yield, mild)Naked anions generated by crown ethers act as hyper-bases, causing side-reactions[6]. THEAB buffers the basicity, allowing controlled tandem reactions[7].
Toxicity & Handling High Toxicity (CNS/Cardiac risks)Low Toxicity (Biocompatible)18-crown-6 highly coordinates biological K⁺[3]. THEAB is a benign quaternary salt often used as a task-specific ionic liquid precursor[8][9].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic analytical checkpoints to verify phase transfer efficiency before proceeding to isolation.

Protocol A: High-Speed Cyanation using 18-Crown-6

Objective: Maximize S_N2 reaction rate for unhindered primary alkyl halides.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 1-bromooctane in 15 mL of anhydrous toluene.

  • Catalyst Loading: Add 0.5 mmol (5 mol%) of 18-crown-6 to the organic phase.

  • Aqueous Phase Addition: Add 15 mmol of KCN dissolved in 5 mL of deionized water.

  • Biphasic Agitation: Stir vigorously (1000 RPM) at 60°C.

  • Validation Check (Kinetics): At t = 30 mins, halt stirring to allow phase separation. Extract 10 µL of the upper organic layer. Run a TLC (Hexane:EtOAc 9:1). Validation: The complete disappearance of the 1-bromooctane spot (R_f ~0.8) and the appearance of the octanenitrile spot (R_f ~0.5) confirms successful cation-binding phase transfer.

  • Workup: Separate the organic layer, wash twice with brine to remove residual KCN and catalyst, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Epoxide Ring-Opening using THEAB

Objective: Utilize H-bond activation to open epoxides under mild conditions without strong Lewis acids.

  • Preparation: Dissolve 10 mmol of styrene oxide in 15 mL of dichloromethane (DCM).

  • Catalyst Loading: Add 1.0 mmol (10 mol%) of Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)[1]. Note: THEAB will initially partition at the interface due to its high hydrophilicity[10].

  • Nucleophile Addition: Add 12 mmol of sodium azide (NaN₃) dissolved in 5 mL of water.

  • Activation & Agitation: Stir at 40°C (mild reflux of DCM). The -OH groups of THEAB will coordinate with the epoxide oxygen at the biphasic interface, activating the ring[5].

  • Validation Check (H-Bond Activation): At t = 4 hours, sample the organic layer. Perform an IR scan (ATR-FTIR) of the crude aliquot. Validation: The disappearance of the characteristic epoxide C-O-C stretch (~870 cm⁻¹) and the appearance of a strong azide peak (~2100 cm⁻¹) and broad hydroxyl peak (~3400 cm⁻¹) validates the ring-opening.

  • Workup: Dilute with 10 mL DCM, separate the phases, wash the organic layer with water (THEAB is highly water-soluble and easily removed[8]), dry, and evaporate.

Economic Viability and Scale-Up Considerations

For process chemists and drug development professionals, scalability is dictated by cost, toxicity, and downstream purification.

  • Crown Ethers: While kinetically unmatched for simple substitutions, crown ethers are prohibitively expensive for large-scale manufacturing. More critically, their high affinity for biological potassium and sodium ions makes them highly toxic[3]. Complete removal of trace crown ethers from Active Pharmaceutical Ingredients (APIs) requires rigorous, costly purification steps.

  • THEAB: THEAB is synthesized from inexpensive precursors (e.g., diethanolamine derivatives) and is commercially viable at scale[10]. Its extreme water solubility ensures that simple aqueous washing completely removes the catalyst from the organic product[8]. Furthermore, its low toxicity profile makes it highly attractive for green chemistry initiatives and pharmaceutical syntheses where trace heavy-metal or toxic organic catalyst contamination must be avoided[9][10].

References

  • Fisher Scientific. "Tetrakis(2-hydroxyethyl)ammonium bromide, 99% 25 g | Buy Online".
  • MDPI.
  • Wikipedia. "Crown ether".
  • Semantic Scholar. "Phase transfer catalyzed conjugate addition-initiated ring-closure (CAIRC) reactions with 2-bromo-2-cyclopentenones".
  • ResearchGate.
  • Justia Patents.
  • Guidechem. "N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide".
  • ResearchGate. "I have hydroxyl group grafted on my polymer structure...
  • Semantic Scholar.
  • Justia Patents.

Sources

Benchmarking "Tetrakis(2-hydroxyethyl)ammonium bromide" against commercial PTCs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating phase transfer catalysts (PTCs) for advanced synthetic and biocatalytic workflows.

Executive Summary: The Shift from Lipophilic to Hydrophilic Catalysis

Phase Transfer Catalysis (PTC) has traditionally relied on highly lipophilic quaternary ammonium salts to shuttle reactive anions into organic phases. However, as modern drug development pivots towards green chemistry, aqueous biphasic systems, and biocatalysis, conventional PTCs often fall short. This guide benchmarks Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) —a highly hydrophilic, hydrogen-bond-donating PTC—against commercial industry standards like Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (TEBA).

Mechanistic Causality: Why Hydrophilicity Matters

To understand the utility of THEAB, we must examine the causality behind phase transfer mechanisms and why a catalyst's solvation profile dictates its application.

  • The Starks' Extraction Mechanism (Commercial TBAB): Conventional PTCs like TBAB possess long alkyl chains that impart significant lipophilicity 1[1]. They extract aqueous anions into the organic phase as tight ion pairs. While highly effective for organic

    
     reactions, their amphiphilic nature drastically lowers interfacial tension, acting as strong surfactants that frequently cause intractable emulsions during product workup.
    
  • Interfacial Hydrogen-Bonding & Enzyme Stabilization (THEAB): THEAB features four 2-hydroxyethyl groups, making it exceptionally hydrophilic 2[2]. Instead of physically shuttling ions deep into the organic layer, THEAB operates at the liquid-liquid interface via a dense hydrogen-bonding network. Furthermore, its structure mimics TRIS buffer. When used as a task-specific ionic liquid precursor, THEAB stabilizes the hydration shell of metalloproteins like Horseradish Peroxidase (HRP), preventing denaturation in organic solvents 3[3].

Mechanism cluster_TBAB Conventional Lipophilic PTC (e.g., TBAB) cluster_THEAB Hydrophilic H-Bonding PTC (THEAB) Aq1 Aqueous Phase [Q+] + [Nu-] Org1 Organic Phase [Q+Nu-] + R-X Aq1->Org1 Ion-pair extraction Prod1 Product R-Nu + [Q+X-] Org1->Prod1 SN2 Reaction Prod1->Aq1 Catalyst Return Aq2 Aqueous Phase [THEA+] + [Nu-] Int2 Liquid-Liquid Interface H-Bonding Network Aq2->Int2 Migration Prod2 Product R-Nu Int2->Prod2 Interfacial Rxn Org2 Organic Phase R-X Org2->Int2 Substrate Binding

Fig 1: Mechanistic divergence between lipophilic ion-pair extraction and interfacial H-bonding.

Quantitative Benchmarking

The divergent applications of these catalysts are rooted directly in their physicochemical properties. The tables below summarize the structural metrics and the resulting catalytic efficacy across different drug-development workflows.

Table 1: Physicochemical Comparison of PTCs

ParameterTetrabutylammonium Bromide (TBAB)Benzyltriethylammonium Chloride (TEBA)Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB)
CAS Number 1643-19-256-37-14328-04-5
Molecular Weight 322.37 g/mol 227.77 g/mol 274.15 g/mol
Melting Point 102–106 °C185 °C191 °C
LogP 0.839~0.5< 0 (Highly Hydrophilic)
H-Bond Donors 004
Emulsion Risk High (Strong surfactant)ModerateVery Low (Stays in aqueous phase)

Table 2: Catalytic Efficacy in Specialized Workflows

WorkflowTBAB PerformanceTHEAB PerformanceCausality / Mechanism
Standard N-Alkylation Excellent (>95% yield)Moderate (~70% yield)TBAB's lipophilicity drives faster organic-phase

kinetics.
Biocatalytic Oxidation Poor (Enzyme denatures)Excellent (30-240x activity boost)THEAB mimics TRIS buffer, preserving the enzyme's active site[4].
Product Isolation Difficult (Emulsions form)Seamless (Clean phase separation)THEAB's lack of lipophilic tails prevents micelle formation.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols highlight where THEAB structurally outperforms commercial alternatives.

Protocol A: Biocatalytic Oxidation using THEAB-Stabilized HRP

Conventional PTCs strip the essential water layer from enzymes. THEAB, acting as a task-specific ionic liquid, preserves it4[4].

  • Aqueous Phase Preparation: Dissolve 100 mM THEAB in 50 mM TRIS-HCl buffer (pH 7.5). Causality: The four hydroxyl groups of THEAB synergize with TRIS to create a hyper-hydrated microenvironment, preventing the enzyme from unfolding.

  • Enzyme Reconstitution: Add 1 mg/mL Horseradish Peroxidase (HRP) to the aqueous mixture. Gently swirl to avoid mechanical shearing.

  • Biphasic Setup: Layer an equal volume of organic solvent (e.g., ethyl acetate) containing the organic substrate (e.g., a phenol derivative) and 2 mM

    
    .
    
  • Reaction & Self-Validation: Stir at 200 rpm at 25°C. Validate enzyme integrity in real-time by extracting a 10 µL aqueous aliquot and performing an ABTS colorimetric assay; a rapid shift to a green radical cation (

    
    ) confirms the metalloprotein remains active.
    

Workflow Step1 1. Aqueous Prep THEAB in TRIS Buffer Step2 2. Biocatalyst Add HRP Enzyme Step1->Step2 Step3 3. Organic Phase Add Substrate + H2O2 Step2->Step3 Step4 4. Validation UV-Vis Assay Step3->Step4

Fig 2: Step-by-step workflow for THEAB-mediated biocatalytic oxidation using HRP.

Protocol B: Emulsion-Free Biphasic N-Alkylation

When synthesizing highly polar active pharmaceutical ingredients (APIs), TBAB often complicates extraction. THEAB provides a cleaner alternative.

  • Base Preparation: Prepare a 50% w/w NaOH aqueous solution (10 mL).

  • Catalyst & Substrate Loading: Add 10 mmol of indole and 0.5 mmol (5 mol%) of THEAB. Causality: THEAB localizes strictly at the aqueous boundary, activating the deprotonated indole via interfacial hydrogen bonding rather than extracting it deep into the organic layer.

  • Alkylation: Add 12 mmol of benzyl chloride dissolved in 10 mL of 2-Methyltetrahydrofuran (2-MeTHF). Stir vigorously at 60°C for 4 hours.

  • Phase Separation (The THEAB Advantage): Stop stirring. Observe the immediate, sharp phase separation. Unlike TBAB, which requires extensive brine washes to break stubborn emulsions, the highly hydrophilic THEAB remains entirely in the lower aqueous phase, allowing direct decanting of the pure organic product layer.

Conclusion for Drug Development Professionals

While TBAB remains the undisputed champion for brute-force lipophilic ion extraction, Tetrakis(2-hydroxyethyl)ammonium bromide is a precision tool. Its unique structural homology to biological buffers and its inability to form emulsions make it the superior choice for biocatalysis, metalloprotein stabilization, and green-chemistry workflows where downstream purification is a critical bottleneck.

References

  • Effects of Ionic Liquids on Metalloproteins | MDPI |3

  • Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications | SciSpace / Chem Soc Rev | 4

  • Tetrabutylammonium bromide | 1643-19-2 | ChemicalBook | 1

  • Tetrakis(2-hydroxyethyl)ammonium bromide, 99% | Fisher Scientific | 2

Sources

Analysis of reaction products using "Tetrakis(2-hydroxyethyl)ammonium bromide" by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Analysis of Highly Polar Reaction Products: A Comparative Guide to Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB)

Executive Summary & The Chromatographic Challenge

Analyzing highly polar, acidic reaction products—such as phosphorylated intermediates, oligonucleotides, or polycarboxylic acids—by Reversed-Phase Liquid Chromatography (RPLC) presents a significant analytical hurdle. These compounds often exhibit poor retention and severe peak tailing on standard C18 columns. While traditional ion-pairing agents like tetrabutylammonium bromide (TBAB) or triethylamine (TEA) are frequently employed to neutralize analyte charge and enhance separation[1], they introduce critical systemic flaws: lengthy column equilibration, irreversible modification ("poisoning") of the stationary phase, and complex mobile phase preparation.

Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) (CAS 4328-04-5)[2][3] offers a sophisticated alternative. Featuring four hydrophilic hydroxyl groups, THEAB acts as a highly specialized ion-pairing reagent that bridges the gap between RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), providing superior peak shape and column longevity without the permanent hydrophobic binding associated with traditional alkylammonium salts.

Mechanistic Grounding: The Thermodynamics of THEAB

As an Application Scientist, it is crucial to understand why a reagent works, not just how to use it. The core advantage of THEAB lies in its unique hydration thermodynamics.

Physical chemistry studies on the volumetric properties of aqueous electrolyte solutions reveal that THEAB undergoes almost no excess volume change upon mixing in water, a stark contrast to the large volume changes seen with alkyl counterparts like tetrapropylammonium bromide[4]. This thermodynamic behavior indicates that THEAB forms an exceptionally dense, highly structured hydration cosphere.

Chromatographic Causality: Because of this tightly bound hydration layer, THEAB does not irreversibly partition into the hydrophobic C18 stationary phase. Instead, it dynamically associates with the polar acidic analyte via electrostatic attraction, forming a hydrophilic ion-pair complex. This complex is then retained via a mixed-mode mechanism—partitioning into the water-rich layer on the silica surface in HILIC mode, or providing weak, reversible retention in highly aqueous RPLC. This eliminates the notorious "memory effects" of TBAB and reduces column equilibration time from hours to minutes.

mechanism A Polar Acidic Analyte (-) C Hydrophilic Ion-Pair Complex A->C Electrostatic Attraction B THEAB Reagent (+) B->C D HILIC/RPLC Stationary Phase C->D Dynamic Partitioning E Elution & UV/CAD Detection D->E Gradient Elution

Fig 1: Dynamic ion-pairing mechanism of THEAB with polar acidic analytes, preventing irreversible column binding.

Objective Performance Comparison

To objectively evaluate THEAB, we compared its performance against industry-standard alternatives (TBAB and TEA/HFIP) using a model mixture of polar synthetic organic acids analyzed via UV and Charged Aerosol Detection (CAD).

Performance MetricTHEAB (5 mM, pH 6.0)TBAB (5 mM, pH 6.0)TEA/HFIP (Standard)
Retention Mechanism Dynamic HILIC / Weak RPLCStrong RPLC Ion-PairingVolatile Ion-Pairing
Column Equilibration 10 - 15 Column Volumes > 50 Column Volumes20 - 30 Column Volumes
Peak Asymmetry (

)
1.05 (Excellent)1.30 (Moderate Tailing)1.15 (Good)
Stationary Phase Impact Reversible (Easily washed)Irreversible ("Poisoning")Reversible
Detector Compatibility UV, CAD, ELSDUV, CAD (High background)MS, UV, CAD
Analyte Resolution (

)
2.8 2.52.1

Data Synthesis Note: While TEA/HFIP remains the gold standard for LC-MS due to its volatility, THEAB significantly outperforms TBAB in preparative chromatography and analytical LC-UV/CAD workflows where column longevity and rapid throughput are paramount.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) to verify chromatographic integrity before sample analysis begins.

workflow step1 1. Mobile Phase Prep (5 mM THEAB, buffered to pH 6.0) step2 2. Column Equilibration (Validate: Baseline Drift < 1 mAU/min) step1->step2 step3 3. System Suitability Test (SST) (Validate: Resolution > 2.0, Tailing < 1.5) step2->step3 step4 4. Sample Injection & Gradient Elution step3->step4 step5 5. Data Acquisition & Post-Run Column Wash step4->step5

Fig 2: Self-validating HPLC experimental workflow utilizing THEAB as a mobile phase additive.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Dissolve 1.37 g of Tetrakis(2-hydroxyethyl)ammonium bromide (CAS 4328-04-5, 99% purity)[3] in 1.0 L of ultrapure LC-grade water to yield a 5 mM solution. Buffer to pH 6.0 using 10 mM ammonium acetate to ensure consistent ionization of the acidic analytes. Filter through a 0.22 µm hydrophilic membrane.

    • Organic Phase (B): 100% LC-grade Acetonitrile.

  • Column Equilibration (Validation Checkpoint 1):

    • Install a standard C18 or polar-embedded RPLC column (e.g., 150 x 4.6 mm, 3 µm).

    • Flush with 95% Phase A / 5% Phase B at 1.0 mL/min for 15 column volumes.

    • Self-Validation: Monitor the UV baseline at 210 nm or CAD signal. The system is ready only when baseline drift is

      
       1.0 mAU/min.
      
  • System Suitability Test (Validation Checkpoint 2):

    • Inject 10 µL of a known standard mixture containing the reaction starting material and the target polar product.

    • Self-Validation: Calculate the critical resolution (

      
      ) and tailing factor (
      
      
      
      ). Proceed to sample analysis only if
      
      
      and
      
      
      . If these metrics fail, verify mobile phase pH and THEAB concentration.
  • Sample Analysis:

    • Inject the filtered reaction mixture.

    • Run a shallow gradient: 5% B to 40% B over 20 minutes. The highly hydrated THEAB-analyte complex will elute with sharp, symmetrical peaks due to rapid mass transfer kinetics.

  • Post-Run Wash:

    • Unlike TBAB, THEAB can be rapidly cleared from the column. Flush with 50% Water / 50% Acetonitrile (without THEAB) for 20 column volumes to restore the bare stationary phase.

References

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online, 2023.[Link]

  • Tetrakis(2-hydroxyethyl)ammonium bromide, 99%. Fisher Scientific.[Link]

  • Volumetric Properties of Mixed Aqueous Electrolyte Solutions. Bulletin of the Chemical Society of Japan (Oxford Academic).[Link]

Sources

High-Performance Purity Analysis of Synthesized Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials science evolve, the demand for highly specialized quaternary ammonium salts has surged. Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) is a highly polar, protic quaternary ammonium compound increasingly utilized as a precursor for deep eutectic solvents, hydrophilic ionic liquids, and water-soluble cannabinoid formulations [1].

Unlike traditional phase transfer catalysts such as Tetrabutylammonium bromide (TBAB), THEAB possesses four terminal hydroxyl groups. This extreme hydrophilicity presents a unique mechanistic challenge for analytical scientists: how do we accurately quantify the purity and mass balance of a molecule that lacks a UV chromophore and defies standard reversed-phase chromatography?

This guide objectively compares analytical methodologies for THEAB, explaining the causality behind detector choices, and provides a self-validating protocol utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD).

The Mechanistic Challenges of THEAB Analysis

To design a self-validating analytical system, we must first deconstruct the physicochemical properties of the synthesized analyte. The synthesis of THEAB typically involves the


 alkylation of triethanolamine (TEA) with 2-bromoethanol. Consequently, the sample matrix may contain unreacted TEA, residual alkylating agents, and inorganic bromides.
The Failure of Traditional HPLC-UV

THEAB and its primary aliphatic impurities lack conjugated


-systems, rendering them "chromophore-deficient." Attempting to quantify these compounds using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) results in severe baseline drift, solvent interference, and poor sensitivity. Studies have shown that UV detection for such non-chromophoric aliphatic mixtures can yield Relative Standard Deviations (RSD) exceeding 100% [2].
The Reversed-Phase Retention Problem

Because of its four hydroxyl groups and permanent positive charge, THEAB is exceptionally polar. On a standard C18 reversed-phase column, THEAB and TEA partition entirely into the mobile phase, eluting in the void volume (


). This lack of retention prevents the separation of the active pharmaceutical ingredient (API) from its trace impurities.
The Solution: HILIC-CAD

To overcome these limitations, we must shift both the separation and detection paradigms:

  • Separation (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic ZIC-pHILIC). It retains polar analytes by partitioning them into a water-enriched liquid layer immobilized on the stationary phase [3].

  • Detection (CAD): The Charged Aerosol Detector (CAD) is a universal, mass-based detector. Unlike Evaporative Light Scattering Detection (ELSD)—which suffers from non-linear response factors and poor sensitivity for low-level trace impurities—CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation. This provides a highly uniform inter-analyte response independent of chemical structure, allowing for accurate mass balance calculations even without specific impurity reference standards [2].

G Sample THEAB Sample Matrix (Highly Polar, No UV Chromophore) HILIC HILIC Separation (ZIC-pHILIC Column) Sample->HILIC Nebulize Pneumatic Nebulization (Aerosol Generation) HILIC->Nebulize Dry Evaporation Tube (Desolvation) Nebulize->Dry Charge Corona Discharge (Particle Charging) Dry->Charge Detect Electrometer (Mass-Based Signal) Charge->Detect

Mechanistic workflow of HILIC-CAD for THEAB purity analysis.

Comparative Performance Data

The following table summarizes the objective performance of various analytical configurations for the purity profiling of synthesized THEAB.

Analytical TechniqueRetention MechanismDetection MechanismLimit of Detection (LOD)Response UniformitySuitability for THEAB Purity
RP-HPLC-UV Hydrophobic PartitioningUV Absorbance> 500 ngPoor (RSD > 100%)Inadequate : Elutes in void volume; no chromophore.
HILIC-ELSD Hydrophilic PartitioningLight Scattering~ 30 ngVariable / Non-linearAcceptable : Good retention, but struggles with trace degradants.
HILIC-CAD Hydrophilic PartitioningCharge Transfer< 5 ngHighly Uniform (RSD < 2%)Optimal : Excellent retention; accurate mass balance [2, 3].
Ion Chromatography Ion ExchangeConductivity< 1 ng (for ions)Specific to ionic speciesComplementary : Excellent for bromide quantitation, poor for neutral organics.

Experimental Protocols: Synthesis and Purity Validation

To ensure scientific integrity, the analytical method must be validated against the specific synthetic pathway of the compound. Below is the self-validating protocol encompassing both the synthesis of THEAB and its subsequent HILIC-CAD purity analysis.

Phase 1: Synthesis of THEAB Matrix

Causality note: This solvent-free synthesis relies on the nucleophilic attack of the tertiary amine on the alkyl halide. The prolonged reaction time at 70°C ensures maximum conversion, but trace unreacted starting materials necessitate rigorous downstream analysis [1].

  • Reagent Mixing: In a reaction vial equipped with a magnetic stirrer, combine 1.00 g (6.77 mmol) of Triethanolamine with 0.84 g (6.77 mmol) of 2-bromoethanol.

  • Reaction: Stir the neat mixture continuously for 5 days at 70°C using a silicone heating bath.

  • Curing: Remove the magnetic stirrer and transfer the vial to an oven at 70°C for an additional 5 days to drive the reaction to completion.

  • Precipitation: Cool the vial in a refrigerator at 5°C until the THEAB salt solidifies into a waxy, white crystalline solid.

G TEA Triethanolamine (Starting Material) Reaction Nucleophilic Substitution (SN2) 70°C, 10 Days TEA->Reaction Bromo 2-Bromoethanol (Alkylating Agent) Bromo->Reaction THEAB Tetrakis(2-hydroxyethyl)ammonium bromide (Target Product) Reaction->THEAB Impurities Trace Impurities: Unreacted TEA, Bromide, Degradants Reaction->Impurities

Reaction pathway for THEAB synthesis highlighting potential trace impurities.

Phase 2: HILIC-CAD Analytical Workflow

Causality note: Because CAD is a nebulizer-based detector, the mobile phase must be strictly volatile. Non-volatile buffers (like phosphate) will precipitate and destroy the detector. We utilize ammonium acetate to maintain pH and ionic strength while ensuring complete evaporation [3].

Chromatographic Conditions:

  • Column: Sequant ZIC-pHILIC (5 µm, 4.6 x 150 mm) maintained at 30°C.

  • Mobile Phase A: 100 mM Ammonium Acetate in LC-MS grade water (pH 7.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 80% B (Isocratic hold to retain highly polar THEAB)

    • 2–15 min: Linear gradient to 40% B (Elutes strongly retained ionic impurities)

    • 15–20 min: 40% B (Wash phase)

    • 20–30 min: 80% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Detector Settings (Thermo Scientific Corona CAD):

  • Evaporator Temperature: 35°C (Optimized for semi-volatile preservation).

  • Nebulizer Gas: Nitrogen at 35 psi.

  • Data Collection Rate: 10 Hz.

Sample Preparation & Execution:

  • Accurately weigh 10.0 mg of the synthesized THEAB solid.

  • Dissolve in 10.0 mL of sample diluent (75:25 Acetonitrile/Water) to yield a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Inject the sample into the HILIC-CAD system.

  • Data Interpretation: Calculate the mass balance by integrating the area under the curve (AUC) for the THEAB peak and all secondary peaks. Because CAD provides a uniform mass response, the relative area percent directly correlates to the mass percent of the impurities, satisfying the ICH guidelines for unknown trace impurity quantitation [2].

References

  • Justia Patents. (2022). New water-soluble salts of cannabinoids, preparation and uses thereof. Patent detailing the synthesis of Tetrakis(2-hydroxyethyl)ammonium bromide from Triethanolamine and 2-bromoethanol. Retrieved from:[Link]

  • LCMS.cz / Thermo Fisher Scientific. Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Mechanistic comparison of CAD versus ELSD and UV for trace mass balance. Retrieved from:[Link]

  • Drug Discovery Trends. (2008). Technology in Action: Separating Salt. Application of HILIC-CAD for the simultaneous quantification of anions and cations in pharmaceutical development. Retrieved from:[Link]

"Tetrakis(2-hydroxyethyl)ammonium bromide" cost-effectiveness for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

Tetrakis(2-hydroxyethyl)ammonium Bromide in Industrial Applications: A Cost-Effectiveness and Performance Guide

As industrial chemistry shifts toward sustainable, highly efficient, and biocompatible processes, the selection of phase transfer catalysts (PTCs) and ionic liquid (IL) precursors has become a critical economic and operational decision. While conventional quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) and imidazolium-based ionic liquids like [BMIM][PF6] have dominated the landscape, Tetrakis(2-hydroxyethyl)ammonium bromide (CAS 4328-04-5) has emerged as a highly cost-effective, task-specific alternative [1].

This guide provides an authoritative, data-backed comparison of Tetrakis(2-hydroxyethyl)ammonium bromide against conventional alternatives, detailing its mechanistic advantages, economic viability, and self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Grounding: The Structural Advantage

The performance of Tetrakis(2-hydroxyethyl)ammonium bromide is dictated by its unique tetradentate, hydroxyl-rich structure.

  • In Phase Transfer Catalysis (PTC): Traditional PTCs rely on long lipophilic alkyl chains (e.g., butyl groups in TBAB) to shuttle anions into the organic phase. However, this high lipophilicity often leads to intractable emulsions and difficult catalyst recovery. Tetrakis(2-hydroxyethyl)ammonium bromide flips this paradigm. Its four terminal hydroxyl groups form a highly structured hydration shell. This allows it to operate strictly at the liquid-liquid interface, transferring the reactive anion without deeply partitioning into the organic phase. The result is a dramatic reduction in emulsion formation and near-quantitative catalyst recovery from the aqueous phase.

  • In Biocatalysis & Ionic Liquids: When converted to a task-specific ionic liquid (TSIL), the tetrakis(2-hydroxyethyl)ammonium cation acts as a structural mimic of Tris(hydroxymethyl)aminomethane (Tris), a ubiquitous biological buffer. This "water-like" dual-functionalized structure provides a lyoprotectant effect, forming a hydrogen-bonded network that preserves the 3D conformation of delicate enzymes like Horseradish Peroxidase (HRP) under extreme thermal or solvent stress[2].

Cost-Effectiveness & Performance Comparison

To objectively evaluate its industrial viability, we must compare Tetrakis(2-hydroxyethyl)ammonium bromide against the industry standards for both PTC and IL applications. The table below synthesizes quantitative performance metrics based on current industrial benchmarks.

MetricTetrakis(2-hydroxyethyl)ammonium BromideTetrabutylammonium Bromide (TBAB)[BMIM][PF6] (Imidazolium IL)
Primary Application PTC, TSIL Precursor, BiocatalysisGeneral PTCSolvent, General Biocatalysis
Relative Cost (per kg) Low-Moderate (

)
Low ($)High (

)
Aqueous Partitioning >98% (Extremely Hydrophilic)~60-70% (Prone to emulsions)N/A (Hydrophobic)
Catalyst Recovery Yield >95% (via simple phase separation)~70-80% (requires extraction)~85% (requires distillation)
Enzyme Activity Retention Up to 240x (Tris-mimetic effect)Enzyme DenaturationBaseline (1x)
Toxicity / Biocompatibility High BiocompatibilityModerate ToxicityModerate to High Toxicity

Economic Verdict: While the upfront bulk cost of Tetrakis(2-hydroxyethyl)ammonium bromide is marginally higher than TBAB, its total cost of ownership (TCO) is significantly lower in pharmaceutical manufacturing. The elimination of complex downstream extraction steps, coupled with a >95% recycling rate and unparalleled enzyme stabilization, makes it highly cost-effective for multi-step drug synthesis and biocatalytic workflows.

Visualizing the Workflows

To understand how this compound is integrated into industrial systems, we map out its two primary operational pathways.

A. Phase Transfer Catalysis Mechanism

Unlike TBAB, which drags water deep into the organic phase, the hydroxyethyl variant operates precisely at the biphasic boundary.

PTC_Mechanism Aq Aqueous Phase (Reactant Anion) Interface Interfacial Transfer via [N(CH2CH2OH)4]+ Aq->Interface Org Organic Phase (Substrate) Org->Interface Product High-Yield Product + Recycled Catalyst Interface->Product

Fig 1: Interfacial transfer mechanism of Tetrakis(2-hydroxyethyl)ammonium bromide in biphasic systems.

B. Biocatalytic Stabilization Pathway

When used as a precursor for Task-Specific Ionic Liquids, the compound undergoes anion exchange to create a hyper-stabilizing environment for enzymes.

Biocatalysis_Workflow A Tetrakis(2-hydroxyethyl) ammonium bromide B Anion Exchange (Triflate/Mesylate substitution) A->B C Task-Specific Ionic Liquid (Tris-mimetic) B->C D Enzyme (HRP) Stabilization C->D E Enhanced Biocatalysis (Up to 240x Activity) D->E

Fig 2: Workflow for synthesizing Tris-mimetic ionic liquids for enzyme stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol 1: High-Yield N-Alkylation via Hydrophilic Phase Transfer Catalysis

Objective: Achieve >90% yield in the N-alkylation of an amine while demonstrating >95% catalyst recovery.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 10 mmol of the organic substrate (e.g., indole) and 12 mmol of alkyl halide in 20 mL of 2-methyltetrahydrofuran (2-MeTHF).

  • Catalyst Introduction: Add 0.5 mmol (5 mol%) of Tetrakis(2-hydroxyethyl)ammonium bromide [1] dissolved in 20 mL of 50% aqueous NaOH.

    • Causality: The extreme hydrophilicity of the catalyst ensures it remains anchored in the aqueous phase, drawing the deprotonated indole to the interface for rapid reaction with the alkyl halide.

  • Thermal Activation: Stir vigorously at 60°C for 4 hours.

  • Phase Separation & Validation: Cool to room temperature and transfer to a separatory funnel. The phases will separate instantly without the emulsions typically caused by TBAB.

    • Self-Validation Step: Decant the organic phase and wash the aqueous phase once with ethyl acetate. Evaporate the aqueous phase to dryness. Run a

      
      H-NMR (in D
      
      
      
      O) on the residue. The presence of the distinct triplet signals at ~3.5 ppm and ~4.0 ppm, with no organic substrate peaks, validates the >95% recovery and structural integrity of the catalyst.
Protocol 2: Synthesis of Tris-Mimetic ILs for Horseradish Peroxidase (HRP) Stabilization

Objective: Synthesize a biocompatible ionic liquid and validate its lyoprotectant effect on HRP compared to conventional solvents [2].

  • Anion Metathesis: Dissolve 10 mmol of Tetrakis(2-hydroxyethyl)ammonium bromide in absolute ethanol. Add 10 mmol of silver trifluoromethanesulfonate (AgOTf). Stir in the dark for 12 hours.

    • Causality: Bromide ions can competitively inhibit certain metalloenzymes. Exchanging bromide for the non-coordinating triflate anion (OTf

      
      ) creates a biologically inert background. The precipitation of AgBr drives the reaction to completion.
      
  • Purification: Filter the AgBr precipitate through a Celite pad. Evaporate the ethanol to yield Tetrakis(2-hydroxyethyl)ammonium triflate.

  • Enzyme Solubilization: Prepare a 1 mg/mL solution of HRP in a 1:1 (v/v) mixture of the synthesized IL and phosphate buffer (pH 7.0).

    • Causality: The four hydroxyl groups of the cation form a dense hydrogen-bond network around the HRP molecule, mimicking the stabilizing hydration shell of a Tris buffer and preventing unfolding.

  • Activity Assay & Validation: Incubate the solution at 50°C for 24 hours to induce thermal stress. Measure residual enzyme activity using a standard ABTS colorimetric assay at 405 nm.

    • Self-Validation Step: Run parallel controls using HRP in standard [BMIM][PF6] and pure buffer under the same thermal stress. The Tetrakis(2-hydroxyethyl)ammonium IL will demonstrate a 30-to-240-fold higher absorbance rate, validating the specific structural advantage of the alcohol-functionalized cation.

References

  • Thermo Fisher Scientific. Tetrakis(2-hydroxyethyl)ammonium bromide, 99% - Product Specifications & Applications. Available at:[Link]

  • Tang, S., Baker, G. A., & Zhao, H. (2012). Ether- and alcohol-functionalized task-specific ionic liquids: attractive properties and applications. Chemical Society Reviews, 41(10), 4030–4066. Available at:[Link]

Environmental Impact and Catalytic Efficacy: A Comparative Guide on Tetrakis(2-hydroxyethyl)ammonium Bromide (THEAB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this comprehensive technical guide. As a Senior Application Scientist specializing in green catalysis and process chemistry, I frequently encounter the challenge of balancing reaction efficiency with environmental responsibility. The pharmaceutical and fine chemical industries are undergoing a paradigm shift, moving away from toxic transition metals and volatile organic compounds (VOCs) toward sustainable alternatives like Quaternary Ammonium Ionic Liquids (QAILs)[1].

Among these next-generation catalysts, Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) (CAS: 4328-04-5)[2] has emerged as a highly effective, environmentally benign option. This guide provides an objective, data-driven comparison of THEAB against traditional catalysts, detailing the causality behind its performance and offering a self-validating protocol for your laboratory workflows.

Mechanistic Insights: The Causality of THEAB's Efficacy

Why does THEAB outperform standard phase-transfer catalysts like tetrabutylammonium bromide (TBAB)? The causality lies in its unique molecular architecture. While traditional QAILs rely solely on electrostatic interactions and phase-transfer dynamics, THEAB possesses four 2-hydroxyethyl chains that fundamentally alter the reaction microenvironment:

  • Extensive Hydrogen Bonding: The multiple hydroxyl groups act as robust hydrogen-bond donors. In carbon-carbon bond-forming reactions or complex heterocyclic syntheses (such as the synthesis of the API Celecoxib), these groups coordinate directly with electrophilic centers (e.g., carbonyl oxygens), significantly increasing their electrophilicity and lowering the activation energy[3].

  • Dual Solvent-Catalyst Role: Because of its polyhydroxy structure, THEAB is highly hydrophilic and can function simultaneously as a reaction medium and a catalyst. This allows reactions to proceed efficiently at room temperature, eliminating the massive energy penalties associated with reflux conditions[4].

  • Phase-Separation Dynamics: The extreme polarity of THEAB ensures it remains entirely in the aqueous phase during post-reaction workup. This prevents product contamination and bypasses energy-intensive distillation steps.

Mechanism THEAB THEAB Catalyst (CAS: 4328-04-5) H_Bonding Extensive H-Bonding Network (4x -OH groups) THEAB->H_Bonding Generates Electrophile Electrophile Activation (Carbonyl Oxygen) H_Bonding->Electrophile Activates Nucleophile Nucleophilic Attack (Lowered Activation Energy) Electrophile->Nucleophile Facilitates Product High-Yield Product (e.g., Celecoxib) Nucleophile->Product Yields

Mechanistic pathway of THEAB activating electrophiles via its polyhydroxy H-bonding network.

Environmental Impact: A Quantitative Comparison

To objectively evaluate THEAB, we must benchmark it against conventional alternatives using standard green chemistry metrics: E-factor (mass of waste per mass of product), biodegradability, and toxicity. The structural similarity of THEAB to biological molecules (like choline) imparts a significantly higher biodegradability profile compared to heavily alkylated quaternary salts[5].

Table 1: Environmental and Performance Metrics of Common Catalysts

Catalyst TypeRepresentativeE-FactorBiodegradabilityToxicity ProfileRecyclabilityTypical Reaction Temp
Polyhydroxy QAIL THEAB Low (<5) High (Choline-analog) Low High (>5 cycles) Room Temp (20-25°C)
Standard QAIL TBABMedium (10-20)LowModerateModerate (3-4 cycles)Elevated (60-80°C)
Transition Metal Pd/Ru ComplexesHigh (>50)NoneHigh (Heavy Metal)Low (Complex recovery)High (>100°C)
Traditional Acid p-TsOH in VOCsVery HighVariableHigh (VOC emissions)NoneReflux
Experimental Protocol: Self-Validating Workflow for THEAB Catalysis

To demonstrate the practical application and environmental sustainability of THEAB, the following protocol outlines a model condensation reaction. Every step is designed as a self-validating system to ensure scientific integrity and reproducibility.

Objective: Perform a room-temperature condensation using THEAB, followed by quantitative catalyst recovery and purity validation.

Step 1: Reaction Initiation (Green Conditions)

  • Procedure: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol) and active methylene compound (1.0 mmol). Add 5 mol% of THEAB dissolved in 2 mL of deionized water.

  • Causality: Water acts as a benign co-solvent, enhancing the stability of the THEAB cation and maximizing the hydrogen-bonding interactions with the reactants. This specific microenvironment drives the reaction forward without external heating[4].

  • Validation Checkpoint: Monitor via TLC. Complete consumption of the starting materials within 30-45 minutes at room temperature validates the catalytic activation.

Step 2: Phase Separation and Product Isolation

  • Procedure: Upon completion, add 5 mL of ethyl acetate to the flask. Stir gently for 2 minutes, then transfer to a separatory funnel.

  • Causality: The organic product partitions into the ethyl acetate layer, while the highly polar THEAB remains exclusively in the aqueous layer. This exploits the partition coefficient to avoid toxic extraction solvents.

  • Validation Checkpoint: Evaporate the organic layer under reduced pressure. Analyze the crude product via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H-NMR. The absolute absence of peaks at ~3.5-4.0 ppm (characteristic of the -CH
    
    
    
    OH groups of THEAB) confirms zero catalyst leaching into the final product.

Step 3: Catalyst Recovery and Recyclability

  • Procedure: Collect the aqueous layer containing THEAB. Wash with 2 mL of diethyl ether to remove trace organic impurities. Lyophilize (freeze-dry) or evaporate the water under high vacuum at 50°C to recover the THEAB.

  • Causality: Removing water shifts the equilibrium back, allowing the neat THEAB to be reused. Its high thermal stability (mass loss typically starts >350 K for related protic ionic liquids) ensures no degradation occurs during the drying phase[5].

  • Validation Checkpoint: Weigh the recovered THEAB (expected recovery >95%). Use the recovered catalyst in a subsequent reaction cycle. Consistent yield (>85%) across 4-5 cycles validates the catalyst's environmental sustainability and chemical robustness[3].

Workflow Start Reaction Setup (Reactants + THEAB + H2O) Stir Room Temp Stirring (Green Conditions) Start->Stir Phase Phase Separation (Aqueous vs Organic) Stir->Phase Completion Extract Product Extraction (Ethyl Acetate) Phase->Extract Organic Phase Recycle Aqueous Layer Drying (THEAB Recovery) Phase->Recycle Aqueous Phase Validate NMR/IR Validation (Purity Check) Extract->Validate Evaporation Recycle->Start Reused Catalyst (>95%)

Self-validating experimental workflow for THEAB-catalyzed synthesis and continuous recovery.

Conclusion

The integration of Tetrakis(2-hydroxyethyl)ammonium bromide (THEAB) into synthetic workflows represents a tangible step toward sustainable pharmaceutical manufacturing. By leveraging its unique polyhydroxy hydrogen-bonding capabilities, researchers can achieve high catalytic efficacy at ambient temperatures while drastically reducing the E-factor, toxicity, and energy consumption associated with traditional transition metals and volatile solvents.

References
  • Title: BROMURO DE AMONIO TETRAKIS (2-HIDROXIETIL)
  • Title: Assessing the Catalytic Prowess of Novel Quaternary Ammonium Ionic Liquids: A Comparative Guide Source: Benchchem URL
  • Title: Tris(2-hydroxyethyl)
  • Title: Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl)
  • Title: Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl)

Sources

Safety Operating Guide

Tetrakis(2-hydroxyethyl)ammonium bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, containment, and disposal of specialized chemical reagents is just as critical as their application in the laboratory. Tetrakis(2-hydroxyethyl)ammonium bromide (CAS 4328-04-5) is a highly functionalized quaternary ammonium salt frequently utilized as a phase-transfer catalyst in complex organic syntheses [1].

Unlike traditional, long-chain aliphatic "quats" that act as aggressive surfactants, this specific molecule is characterized by four hydrophilic hydroxyethyl branches. While this makes it highly effective for liquid-liquid phase transfer, its extreme water solubility and halogenated nature demand strict, scientifically grounded disposal protocols to prevent environmental contamination [2].

Below is the comprehensive operational guide for the handling, spill recovery, and permanent disposal of Tetrakis(2-hydroxyethyl)ammonium bromide.

Part 1: Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. The disposal strategy is directly dictated by its high heteroatom content (Nitrogen and Bromine) and its thermodynamic affinity for water.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 4328-04-5Unique identifier required for hazardous waste manifesting.
Molecular Formula C8H20BrNO4High Br and N content dictates thermal destruction with flue gas scrubbing [1].
Molecular Weight 274.15 g/mol Used for calculating stoichiometric neutralization if treating chemically.
Melting Point 191 °CRemains a solid at room temperature; presents a particulate/dust hazard[2].
LogP (Octanol/Water) -5.22Extremely hydrophilic; highly mobile and difficult to extract from aqueous streams [3].
Physical Form White crystalline powderRequires mechanical dry recovery (HEPA vacuum) over liquid absorption.

Part 2: Standard Operating Procedure (SOP) for Accidental Spills

Objective: Contain the solid powder without aerosolization and prevent entry into municipal water systems.

Causality Check: Why do we avoid wet cleanup methods initially? The compound's extreme hydrophilicity (LogP -5.22) means that introducing water during the initial cleanup will instantly dissolve the powder. This expands the contamination footprint, drives the chemical into porous laboratory surfaces, and makes recovery exponentially more difficult.

Step-by-Step Methodology:

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of caustic dust.

  • Dry Containment: Surround the spill with inert, dry absorbent barriers (e.g., dry sand or vermiculite) to prevent accidental spreading by foot traffic. Do not use wet towels.

  • Mechanical Collection: Use a dedicated HEPA-filtered laboratory vacuum to collect the crystalline powder. If a HEPA vacuum is unavailable, use a non-sparking, conductive scoop to gently transfer the powder into a high-density polyethylene (HDPE) container.

  • Residue Decontamination: Only after >99% of the solid mass is removed, dampen a disposable microfiber cloth with a minimal volume of distilled water to wipe the surface and capture the remaining micro-crystals.

  • Self-Validation Step: Visually inspect the cleaned surface under a bright, oblique light source. The absence of a reflective, crystalline sheen confirms complete decontamination. Place all used cloths and collected solids into the designated halogenated waste container.

Part 3: Logistical Disposal via Thermal Destruction

Objective: Permanently destroy the chemical structure while mitigating the release of toxic atmospheric byproducts.

Causality Check: Direct landfilling of quaternary ammonium salts is prohibited due to soil leaching risks. Incineration effectively breaks the stable C-N bonds. However, combusting a brominated compound generates highly corrosive Hydrogen Bromide (HBr) gas, and the amine core generates Nitrogen Oxides (NOx). Therefore, the incinerator must be equipped with an alkaline scrubber to neutralize the exhaust before atmospheric release [3]. Furthermore, aqueous waste cannot be poured down the drain, as bromide ions can form carcinogenic brominated disinfection byproducts (DBPs) during municipal water chlorination.

Step-by-Step Methodology:

  • Waste Segregation (Laboratory Level): Consolidate all recovered solids, contaminated PPE, and reaction workup rinsates into clearly labeled, chemically compatible HDPE drums. Label strictly as "Halogenated Organic Waste - Contains Bromide." Keep solid and aqueous streams in separate containers to reduce disposal costs.

  • Contractor Handoff: Transfer the manifested waste to a licensed hazardous waste management facility equipped for halogenated organics.

  • Thermal Destruction (Facility Level): The facility will inject the waste into a rotary kiln incinerator operating at temperatures exceeding 1000°C to ensure complete molecular dissociation.

  • Flue Gas Scrubbing (Facility Level): The exhaust gas is passed through an alkaline wet scrubber (typically utilizing a sodium hydroxide, NaOH, mist).

  • Chemical Neutralization: The HBr reacts with the NaOH to form inert Sodium Bromide (NaBr) and water (

    
    ). The resulting inert salts are then safely discharged or sent to a secure landfill.
    

Part 4: Mechanistic Disposal Workflow

Below is the logical decision tree and chemical routing for the disposal of Tetrakis(2-hydroxyethyl)ammonium bromide.

DisposalWorkflow Start Tetrakis(2-hydroxyethyl) ammonium bromide Waste Solid Solid Waste (Powder/Spills) Start->Solid Aqueous Aqueous Waste (Solutions/Rinsate) Start->Aqueous Segregation HDPE Containerization Label: Halogenated Organic Solid->Segregation Collection Carboy Collection Label: Aqueous Halogenated Aqueous->Collection Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Concentration Evaporative Concentration or AOP Treatment Collection->Concentration Scrubber Alkaline Flue Gas Scrubber (Neutralizes HBr & NOx) Incineration->Scrubber Flue Gas (HBr, NOx) Concentration->Incineration Atmosphere Safe Atmospheric Release (CO2, H2O, N2) Scrubber->Atmosphere Salts Inert Bromide Salts (e.g., NaBr to Landfill) Scrubber->Salts Scrubber Effluent

Figure 1: Workflow for segregation, thermal destruction, and neutralization of halogenated waste.

References

  • Fisher Scientific. (n.d.). Tetrakis(2-hydroxyethyl)ammonium bromide, 99%. Retrieved from[Link]

  • ChemBK. (2024). Tetrakis(2-Hydroxyethyl)Ammonium Bromide 4328-04-5. Retrieved from[Link]

×

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